Cycloclavine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H18N2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
(2S,4S,7R)-4,6-dimethyl-6,11-diazapentacyclo[7.6.1.02,4.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1 |
InChI-Schlüssel |
ZWJHDICNUKHUGE-FVQBIDKESA-N |
Isomerische SMILES |
C[C@]12C[C@@]13[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Kanonische SMILES |
CC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Synonyme |
cycloclavine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Enzymes of Cycloclavine Biosynthesis: EasH, EasA, and EasG
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloclavine is a structurally unique ergot alkaloid characterized by a distinctive cyclopropyl (B3062369) moiety fused to the ergoline (B1233604) ring system. This feature imparts interesting biological activities and makes it a molecule of interest for medicinal chemistry and drug development. The biosynthesis of this compound in fungi, particularly Aspergillus japonicus, diverges from the common ergot alkaloid pathway at the branch-point intermediate, chanoclavine-I-aldehyde. This divergence is orchestrated by a trio of key enzymes: the non-heme iron- and α-ketoglutarate-dependent dioxygenase EasH , the Old Yellow Enzyme homolog EasA , and the NADPH-dependent reductase EasG . This technical guide provides a comprehensive overview of these three core enzymes, detailing their functions, the reconstituted biosynthetic pathway, available quantitative data, and detailed experimental protocols for their study.
The this compound Biosynthetic Pathway: A Tri-Enzymatic Cascade
The formation of this compound from the common ergot alkaloid precursor, chanoclavine-I-aldehyde, is a fascinating example of enzymatic synergy. While EasA and EasG are homologs of enzymes found in other ergot alkaloid pathways that produce festuclavine (B1196704) or agroclavine, the presence and action of EasH are the defining features of the this compound pathway.[1][2]
The proposed biosynthetic pathway is as follows:
-
Reduction by EasA: The Old Yellow Enzyme homolog, EasA, is believed to catalyze the reduction of the α,β-unsaturated aldehyde of chanoclavine-I-aldehyde.[3][4][5][6]
-
Cyclopropyl Ring Formation by EasH: This is the pivotal and most unusual step in the biosynthesis. The non-heme iron- and α-ketoglutarate-dependent dioxygenase, EasH, acts on an intermediate generated by EasA.[1][2] It catalyzes an oxidative cyclization to form the characteristic cyclopropyl ring.
-
Final Reduction by EasG: The NADPH-dependent reductase, EasG, is proposed to catalyze the final reduction step to yield the stable this compound molecule.
This sequence of reactions highlights a remarkable enzymatic cascade where the product of one enzyme is channeled to the next in a coordinated fashion to construct a complex natural product.
Quantitative Data on Key Enzymes
Quantitative kinetic data for the specific enzymes from Aspergillus japonicus are not extensively available in the published literature. However, data from homologous enzymes, particularly EasA from Aspergillus fumigatus, provide valuable insights.
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Cofactors | Optimal pH | Optimal Temp. (°C) |
| EasH | Aspergillus japonicus | Proposed EasA-derived intermediate | Data not available | Data not available | Fe(II), α-Ketoglutarate, Ascorbic Acid, NADP+ | Data not available | Data not available |
| EasA | Aspergillus japonicus | Chanoclavine-I-aldehyde | Data not available | Data not available | NADPH, FMN | Data not available | Data not available |
| Aspergillus fumigatus (homolog) | Chanoclavine-I-aldehyde | 4.8 ± 1.1 | kcat = 2310 ± 282 min-1 | NADPH, FMN | Data not available | Data not available | |
| EasG | Aspergillus japonicus | Proposed cyclopropyl intermediate | Data not available | Data not available | NADPH | Data not available | Data not available |
Note: The kinetic data for A. fumigatus EasA is presented as a reference for the homologous enzyme in A. japonicus. Further biochemical characterization is required to determine the specific kinetic parameters of the this compound biosynthetic enzymes.
Experimental Protocols
The following protocols are based on the successful in vitro reconstitution of the this compound biosynthetic pathway and standard molecular biology techniques.
Heterologous Expression and Purification of EasA, EasG, and EasH
a) Expression of His-tagged EasA and EasG in E. coli
This protocol describes the expression and purification of N-terminally His-tagged EasA and EasG from E. coli.
Materials:
-
E. coli BL21(DE3) competent cells
-
pET expression vector with N-terminal His-tag containing the codon-optimized gene for A. japonicus EasA or EasG
-
LB medium and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol
-
Ni-NTA affinity resin
Protocol:
-
Transform E. coli BL21(DE3) cells with the expression vector and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Add the clarified lysate to a column containing equilibrated Ni-NTA resin and allow it to bind for 1 hour at 4°C with gentle agitation.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
b) Expression and Purification of EasH from Saccharomyces cerevisiae
EasH, being a more complex eukaryotic enzyme, has been successfully expressed in a yeast system.
Materials:
-
S. cerevisiae expression strain (e.g., INVSc1)
-
Yeast expression vector (e.g., pYES-DEST52) with a C-terminal His-tag containing the A. japonicuseasH gene
-
Appropriate yeast growth media (e.g., SC-Ura with glucose for initial growth, and SC-Ura with galactose for induction)
-
Glass beads for cell lysis
-
Purification buffers as described for the E. coli expression.
Protocol:
-
Transform the S. cerevisiae strain with the expression vector and select for transformants on appropriate selection plates.
-
Grow a pre-culture in selective medium containing glucose overnight.
-
Inoculate a larger culture in the same medium and grow to an OD600 of ~1.0.
-
Induce protein expression by transferring the cells to a selective medium containing galactose and grow for another 24-48 hours at 28-30°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by vortexing with glass beads.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged EasH using Ni-NTA affinity chromatography as described for the E. coli-expressed proteins.
In Vitro Enzyme Assay for this compound Biosynthesis
This assay reconstitutes the entire pathway from chanoclavine-I-aldehyde to this compound.
Materials:
-
Purified EasH, EasA, and EasG enzymes
-
Chanoclavine-I-aldehyde (substrate)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5
-
Cofactors:
-
FeSO4 (final concentration: 1 mM)
-
α-Ketoglutarate (final concentration: 2 mM)
-
Ascorbic acid (final concentration: 4 mM)
-
NADPH (final concentration: 1 mM)
-
NADP+ (final concentration: 1 mM)
-
-
Quenching solution: Acetonitrile (B52724) or Methanol
Protocol:
-
In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, all cofactors, and the substrate chanoclavine-I-aldehyde (e.g., at a final concentration of 100 µM).
-
Add the purified enzymes (EasA, EasG, and EasH) to the reaction mixture. The ratio of the enzymes can be varied to optimize this compound production (e.g., a 1:1:10 ratio of EasA:EasG:EasH has been shown to favor this compound formation).[1]
-
Incubate the reaction at 30°C for a desired period (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound and other ergot alkaloids using HPLC or LC-MS/MS.
Product Analysis by HPLC and LC-MS/MS
a) HPLC Analysis
-
Column: A C18 reverse-phase column is suitable for separating ergot alkaloids.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Fluorescence detection (e.g., excitation at 250 nm and emission at 425 nm) provides high sensitivity for ergot alkaloids.
b) LC-MS/MS Analysis
For unambiguous identification and quantification, LC-MS/MS is the method of choice.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Detection: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used for targeted quantification of this compound by monitoring specific precursor-to-product ion transitions. The protonated molecule [M+H]+ for this compound is at m/z 239.15.[1]
Regulatory Mechanisms
The biosynthesis of secondary metabolites in fungi, including ergot alkaloids, is tightly regulated. The genes encoding the biosynthetic enzymes are typically organized in a gene cluster, which allows for coordinated expression.
In Aspergillus species, a global regulator of secondary metabolism known as LaeA plays a crucial role.[7][8][9] LaeA is a nuclear protein that is thought to function as a methyltransferase, influencing chromatin structure and thereby controlling the accessibility of transcription factors to the promoters of secondary metabolite gene clusters. Deletion of laeA in various Aspergillus species has been shown to silence the expression of numerous secondary metabolite gene clusters.
While direct experimental evidence for the regulation of the this compound biosynthetic gene cluster in A. japonicus by LaeA is not yet available, it is highly probable that this global regulator is involved.
Further research, such as gene knockout studies of laeA in A. japonicus and subsequent analysis of this compound production and eas gene expression, is needed to confirm this regulatory link.
Conclusion
The enzymes EasH, EasA, and EasG represent a fascinating enzymatic system for the biosynthesis of the unique ergot alkaloid, this compound. The discovery and reconstitution of this pathway have opened up avenues for the heterologous production of this and potentially novel, structurally related compounds. While significant progress has been made in understanding the roles of these enzymes, further detailed biochemical and kinetic characterization, particularly of EasH and EasG from Aspergillus japonicus, is warranted. Elucidating the specific regulatory mechanisms governing the expression of the this compound gene cluster will also be crucial for optimizing microbial production platforms. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this intriguing biosynthetic pathway.
References
- 1. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Old Yellow Enzyme Gene Controls the Branch Point between Aspergillus fumigatus and Claviceps purpurea Ergot Alkaloid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of an Aspergillus fumigatus old yellow enzyme (EasA) involved in ergot alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of an Aspergillus fumigatus old yellow enzyme (EasA) involved in ergot alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LaeA, a regulator of secondary metabolism in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites [mdpi.com]
The Genetic Architecture of Cycloclavine Biosynthesis in Fungi: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cycloclavine is a tetracyclic ergot alkaloid characterized by a unique cyclopropyl (B3062369) moiety, a feature that distinguishes it from other members of the clavine subclass. First isolated from the seeds of Ipomoea hildebrandtii, it has since been identified as a secondary metabolite in certain fungal species, notably Aspergillus japonicus. The distinct chemical structure of this compound has garnered interest for its potential biological activities, making the elucidation of its genetic underpinnings a crucial step for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the genetic basis of this compound production in fungi, detailing the biosynthetic pathway, key enzymatic players, and experimental methodologies for its study and reconstitution.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which in Aspergillus japonicus is approximately 16.8 kbp in length and comprises eight genes. These genes, designated eas (ergot alkaloid synthesis), encode the enzymatic machinery required to convert primary metabolites into the complex this compound scaffold.[1]
Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster of Aspergillus japonicus
| Gene | Proposed Enzyme Function | Role in this compound Biosynthesis |
| dmaW | Dimethylallyl tryptophan synthase | Catalyzes the first committed step: prenylation of L-tryptophan. |
| easF | FAD-dependent oxidoreductase | Involved in the subsequent oxidation of dimethylallyl-L-tryptophan. |
| easE | Catalase | Participates in the multi-step conversion to chanoclavine-I. |
| easC | N-methyltransferase | N-methylation of dimethylallyl-L-tryptophan. |
| easD | Chanoclavine-I-aldehyde dehydrogenase | Converts chanoclavine-I to chanoclavine-I-aldehyde. |
| easA | Old Yellow Enzyme homologue (reductase) | Reduces chanoclavine-I-aldehyde to an iminium intermediate.[2] |
| easG | NADPH-dependent reductase | Catalyzes the final reduction step to form the cyclopropyl ring of this compound.[2] |
| easH | α-ketoglutarate-dependent, non-heme iron oxygenase | The key enzyme responsible for the cyclopropanation reaction, acting on the intermediate generated by EasA.[1][2] |
The this compound Biosynthetic Pathway
The synthesis of this compound branches off from the common ergot alkaloid pathway at the intermediate chanoclavine-I-aldehyde. The subsequent steps are unique to this compound and festuclavine (B1196704) biosynthesis, with the enzyme EasH playing a pivotal role in directing the pathway towards cyclopropanation.
Quantitative Data on this compound Production
The heterologous expression of the entire this compound gene cluster from A. japonicus in the yeast Saccharomyces cerevisiae has been successfully demonstrated, providing a platform for controlled production and pathway optimization.
Table 2: Heterologous Production of this compound in Saccharomyces cerevisiae
| Product | Final Titer (mg/L) | Host Organism | Reference |
| This compound | 529 | Saccharomyces cerevisiae | [3][4] |
| Festuclavine | 89 | Saccharomyces cerevisiae | [3][4] |
It has been observed that increasing the gene dosage of easH leads to a higher ratio of this compound to the byproduct festuclavine, highlighting the critical role of this enzyme in dictating the final product profile.[4]
Experimental Protocols
Heterologous Expression of the this compound Gene Cluster in Saccharomyces cerevisiae
This protocol outlines the general steps for reconstituting the this compound biosynthetic pathway in a yeast host.
Methodology:
-
Gene Cluster Identification and Synthesis: The eight genes of the this compound cluster from A. japonicus are identified. The coding sequences are synthesized with codon optimization for expression in S. cerevisiae.
-
Vector Construction: The synthesized genes are cloned into yeast expression vectors under the control of strong constitutive promoters (e.g., GPD, TEF1). Multiple genes can be assembled into a single vector using techniques like yeast homologous recombination.
-
Yeast Transformation: The expression vectors are transformed into a suitable S. cerevisiae host strain (e.g., CEN.PK) using standard methods such as the lithium acetate/polyethylene glycol (PEG) protocol.
-
Strain Cultivation: Transformed yeast cells are selected on appropriate selective media. For production, cultures are grown in a suitable fermentation medium (e.g., YPD) at 30°C with shaking.
-
Metabolite Extraction and Analysis: After a defined cultivation period (e.g., 72-96 hours), the culture broth and/or cell pellet are extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed for the presence of this compound and related intermediates using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
In Vitro Reconstitution of the Final Steps of this compound Biosynthesis
This protocol describes the enzymatic conversion of chanoclavine-I-aldehyde to this compound using purified enzymes.
Methodology:
-
Enzyme Expression and Purification: The genes encoding EasA, EasG, and EasH are cloned into expression vectors (e.g., pET vectors) and transformed into E. coli BL21(DE3). The enzymes are overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
In Vitro Reaction Setup: A reaction mixture is prepared containing:
-
Chanoclavine-I-aldehyde (substrate)
-
Purified EasA, EasG, and EasH enzymes
-
Cofactors: NADPH, FAD, α-ketoglutarate, Fe(II), and L-ascorbic acid
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Reaction and Analysis: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration. The reaction is then quenched, and the products are extracted and analyzed by HPLC-MS to detect the formation of this compound.[1]
Gene Knockout in Aspergillus japonicus using CRISPR/Cas9
This protocol provides a general framework for targeted gene deletion in A. japonicus to study the function of the eas genes.
Methodology:
-
gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting the gene of interest (e.g., easH) are designed. A CRISPR/Cas9 expression vector for Aspergillus is constructed, containing the Cas9 nuclease and the specific gRNA.
-
Protoplast Preparation: A. japonicus is grown in liquid culture, and the mycelia are harvested. Protoplasts are generated by enzymatic digestion of the fungal cell wall using a mixture of enzymes such as lysing enzymes and chitinase (B1577495) in an osmotic stabilizer.
-
Protoplast Transformation: The CRISPR/Cas9 vector is introduced into the protoplasts using a PEG-mediated transformation protocol.[5]
-
Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing a selective agent (e.g., hygromycin B).
-
Mutant Screening and Verification: Transformants are screened by PCR to identify those with the desired gene deletion. The absence of the target gene transcript can be confirmed by RT-qPCR, and the lack of this compound production can be verified by HPLC-MS analysis of culture extracts.
Analytical Methods for this compound Detection and Quantification
Accurate detection and quantification of this compound are essential for production optimization and metabolic studies.
Table 3: HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Precursor Ion (m/z) | [M+H]⁺ for this compound (e.g., 239.15) |
| Product Ions (m/z) | Specific fragment ions for Multiple Reaction Monitoring (MRM) |
| Collision Energy | Optimized for each transition |
Conclusion and Future Perspectives
The elucidation of the genetic basis for this compound production in fungi has opened up new avenues for its biotechnological synthesis. The successful reconstitution of the entire biosynthetic pathway in a heterologous host provides a robust platform for metabolic engineering to improve yields and produce novel derivatives. Future research should focus on detailed enzymatic characterization, including kinetic studies of the key enzymes EasA, EasG, and EasH, to better understand the reaction mechanism and potential bottlenecks in the pathway. Furthermore, the development of efficient genetic tools for the native producer, Aspergillus japonicus, will be invaluable for in-depth functional genomics studies. The unique cyclopropyl moiety of this compound makes it an attractive target for drug discovery, and a deeper understanding of its biosynthesis will be instrumental in realizing its therapeutic potential.
References
- 1. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
The Enzymatic Forging of a Three-Membered Ring: Unraveling the Mechanism of Cyclopropane Formation in Cycloclavine Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloclavine, a structurally unique ergot alkaloid, is distinguished by the presence of a cyclopropane (B1198618) ring, a feature that imparts significant biological activity. This technical guide provides an in-depth exploration of the enzymatic mechanism responsible for the formation of this strained three-membered ring. We delve into the core of this compound's biosynthesis, focusing on the key enzymatic players and the proposed chemical transformations. This document summarizes the current understanding of the cyclopropanation step, presents available data, details key experimental methodologies, and provides visual representations of the biosynthetic and mechanistic pathways to facilitate a comprehensive understanding for researchers in natural product synthesis, enzymology, and drug discovery.
Introduction to this compound and its Biosynthetic Origin
This compound is a member of the clavine subclass of ergot alkaloids, a diverse group of fungal metabolites with a broad spectrum of physiological effects.[1] First isolated from the seeds of Ipomoea hildebrandtii and later from the fungus Aspergillus japonicus, this compound's pentacyclic scaffold, featuring a pyrrolidine-fused cyclopropane, has garnered considerable interest from the scientific community.[1][2] The biosynthesis of this compound proceeds through the common ergot alkaloid pathway, starting from L-tryptophan and dimethylallyl pyrophosphate (DMAPP), to form the key intermediate, chanoclavine-I aldehyde.[3][4] From this branch point, a dedicated set of enzymes diverts the pathway towards the formation of the characteristic cyclopropane ring.
The Core Machinery: Key Enzymes in this compound Formation
The formation of the cyclopropane ring in this compound is a complex enzymatic process that requires the concerted action of three key enzymes:
-
EasA (Old Yellow Enzyme homologue): A flavin-dependent oxidoreductase.
-
EasG (NADPH-dependent reductase): A reductase responsible for the final reduction step.
-
EasH (non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase): The pivotal enzyme that catalyzes the formation of the cyclopropane ring.[4][5]
The reconstitution of the this compound biosynthetic pathway in Saccharomyces cerevisiae has been instrumental in elucidating the roles of these enzymes.[3][4]
Mechanism of Cyclopropane Ring Formation
The central catalytic step in the formation of this compound's unique structural feature is catalyzed by the non-heme iron oxygenase, EasH. While the precise mechanism is still under investigation, several plausible pathways have been proposed based on in vitro biochemical experiments.[5][6]
The biosynthesis of the cyclopropyl (B3062369) moiety is understood to proceed from chanoclavine-I aldehyde. The initial steps involve the action of EasA and lead to an enamine intermediate. EasH then acts on this intermediate to forge the cyclopropane ring. The final step is a reduction catalyzed by EasG to yield this compound.[4][5]
Three potential mechanisms have been put forward for the EasH-catalyzed cyclopropanation, all involving an initial activation of the substrate by the high-valent iron-oxo species of the enzyme:
-
Mechanism A: Hydroxylation/Halogenation followed by Cyclization: EasH could hydroxylate or halogenate the substrate, introducing a good leaving group. A subsequent intramolecular nucleophilic attack would then lead to the formation of the cyclopropane ring.[6]
-
Mechanism B: Hydride Abstraction: EasH could abstract a hydride ion, generating a carbocationic intermediate that then undergoes cyclization.[6]
-
Mechanism C: Hydrogen Atom Abstraction: The currently favored mechanism involves the abstraction of a hydrogen atom by the Fe(IV)=O species of EasH, generating a radical intermediate. This radical can then undergo a rearrangement to form the cyclopropane ring.[6]
The final step in the pathway is the reduction of the resulting intermediate by the NADPH-dependent reductase EasG to yield the stable this compound molecule.[5]
Data Presentation
While the groundbreaking work on the reconstitution of the this compound biosynthetic pathway has identified the key enzymes and proposed mechanisms, detailed quantitative data on the enzyme kinetics of EasH remain to be published. The primary studies have focused on the successful production of this compound in a heterologous host and the in vitro reconstitution of the pathway, rather than a detailed kinetic characterization of the individual enzymes. The following table summarizes the key qualitative findings from the in vitro assays.
| Parameter | Observation | Citation |
| Substrate Specificity | EasH acts on an intermediate generated by EasA from chanoclavine-I aldehyde, not directly on chanoclavine-I aldehyde itself. | [4] |
| Cofactor Dependence | The overall reaction requires NADPH, a cofactor for the reductase EasG. | [4] |
| Product Formation | In vitro assays with EasA, EasG, and EasH successfully produced this compound from chanoclavine-I aldehyde. | [4] |
| Byproduct Formation | In the absence of EasH, EasA and EasG produce festuclavine. | [4] |
Note: Detailed kinetic parameters such as Km, kcat, and Vmax for the EasH-catalyzed cyclopropanation are not available in the cited literature. Further research is required to quantitatively characterize the efficiency and substrate affinity of this novel enzyme.
Experimental Protocols
The following is a summary of the key experimental protocols used in the discovery and reconstitution of the this compound biosynthetic pathway, as described in the primary literature.
Heterologous Expression of the this compound Biosynthetic Pathway in Saccharomyces cerevisiae
The entire biosynthetic gene cluster from Aspergillus japonicus, responsible for this compound production, was expressed in S. cerevisiae. This involved the synthesis of codon-optimized genes for the eight enzymes in the pathway and their assembly into yeast expression vectors. The engineered yeast strains were then cultivated in fermentation conditions to produce this compound. The production of this compound was confirmed by LC-MS analysis of the culture broth.[4] This heterologous expression system enabled the production of this compound at titers greater than 500 mg/L.[3]
In Vitro Reconstitution of this compound Synthesis
To dissect the roles of the individual enzymes, in vitro assays were performed using purified enzymes.
-
Protein Expression and Purification: The genes for EasA, EasG, and EasH were cloned into expression vectors and the proteins were expressed in E. coli. The recombinant proteins were then purified using standard chromatographic techniques.
-
Enzyme Assays: The standard in vitro assay mixture contained the substrate (chanoclavine-I aldehyde), the purified enzymes (EasA, EasG, and EasH), and necessary cofactors (e.g., NADPH, Fe(II), 2-oxoglutarate). The reactions were incubated at a controlled temperature and then quenched.
-
Product Analysis: The reaction products were analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound and any byproducts.
Visualizations
Biosynthetic Pathway of this compound
Caption: Overall biosynthetic pathway of this compound.
Proposed Mechanism of EasH-Catalyzed Cyclopropanation
Caption: Proposed radical-based mechanism for EasH.
Experimental Workflow for In Vitro Reconstitution
Caption: In vitro reconstitution experimental workflow.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of how nature constructs complex molecular architectures. The discovery of the non-heme iron oxygenase EasH as the key enzyme responsible for cyclopropane ring formation opens up new avenues for biocatalysis and the chemoenzymatic synthesis of novel bioactive compounds. While the precise mechanism of EasH is still a subject of active research, the proposed radical-based pathway provides a strong foundation for further investigation. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers aiming to build upon this foundational work, whether in the pursuit of novel drug candidates or the exploration of fundamental enzymatic catalysis. Future studies focusing on the detailed kinetic characterization and structural biology of EasH will undoubtedly provide deeper insights into this fascinating enzymatic transformation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Total synthesis of (±)-cycloclavine and (±)-5-epi-cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
Cycloclavine: A Technical Guide to Natural Sources and Fungal Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cycloclavine, a unique cyclopropanated ergot alkaloid. It details its natural origins, the specific fungal species known to produce it, and the successful reconstitution of its biosynthetic pathway in a heterologous host. This document summarizes key quantitative data, outlines detailed experimental protocols from seminal studies, and visualizes the biosynthetic pathway and associated experimental workflows.
Introduction to this compound
This compound (C₁₆H₁₈N₂) is a structurally complex ergot alkaloid characterized by a unique cyclopropane (B1198618) ring fused to the ergoline (B1233604) core.[1][2] First discovered in 1969, its unusual structure and biological activities, including insecticidal and antiparasitic properties, have made it a subject of significant interest in natural product chemistry and synthetic biology.[1][3] Unlike many ergot alkaloids, which have been extensively studied, this compound's biosynthesis was cryptic for many years until its recent elucidation. This guide focuses on the natural sources of this compound and the methodologies for its fungal-based production.
Natural Sources and Fungal Producers
This compound has been isolated from both plant and fungal sources. Its discovery in two different kingdoms of life highlights its unique distribution.
-
Plant Source: The first isolation of this compound was from the seeds of the morning glory species Ipomoea hildebrandtii.[1][4][5] This discovery established it as a rare, cyclopropane-containing plant alkaloid.[1][6]
-
Fungal Source: Later, this compound was identified as a secondary metabolite of the filamentous fungus Aspergillus japonicus.[3][7][8][9] This fungus is currently the only species known to naturally produce this compound through a dedicated biosynthetic gene cluster.[9] A. japonicus is also known to co-produce festuclavine, another clavine alkaloid.[7][9]
Quantitative Production of this compound
While quantitative data on this compound yields from its native producers (I. hildebrandtii and A. japonicus) are not extensively reported, significant success has been achieved in its heterologous production. The entire eight-enzyme biosynthetic pathway from A. japonicus was reconstituted in the yeast Saccharomyces cerevisiae, leading to high-titer production.[9][10][11] This demonstrates the feasibility of producing this complex alkaloid via fermentation.[10]
Table 1: Heterologous Production of this compound in Saccharomyces cerevisiae
| Product | Final Titer (mg/L) | Co-product | Co-product Titer (mg/L) | Host Organism | Fermentation Time (h) |
|---|---|---|---|---|---|
| This compound | 529 | Festuclavine | 89 | Saccharomyces cerevisiae | 160 |
Data sourced from Jakubczyk et al. (2015).[9]
Biosynthesis of this compound
All ergot alkaloids originate from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2][9] The biosynthesis of this compound shares its early steps with other ergot alkaloids, proceeding through the key intermediate chanoclavine-I.[7][9][10][11] The terminal steps of the pathway, which confer the unique cyclopropane moiety, are catalyzed by a specific set of enzymes found in the A. japonicus gene cluster.
The key enzymatic steps to convert chanoclavine-I aldehyde to this compound require three specific enzymes:
-
EasA: An Old Yellow Enzyme homologue.[7]
-
EasG: An NADPH-dependent reductase.[7]
-
EasH: A non-heme iron oxygenase that is critically responsible for catalyzing the rearrangement and formation of the cyclopropyl (B3062369) ring.[7][9]
Caption: The biosynthetic pathway of this compound from primary precursors.
Experimental Protocols
This section details the methodologies employed for the heterologous production and analysis of this compound, as adapted from the foundational study by Jakubczyk et al. (2015).[9]
-
Gene Cluster Identification: The 16.8 kbp biosynthetic cluster, containing eight genes (dmaW, easF, easE, easC, easD, easA, easG, easH), was identified from the genome of Aspergillus japonicus.[9]
-
Gene Cloning and Expression Cassette Construction:
-
Each of the eight genes was individually cloned from the genomic DNA of A. japonicus.
-
Genes were assembled into yeast expression cassettes, each containing a unique promoter and terminator (e.g., GPD1 promoter, FBA1 terminator) to ensure stable expression.
-
-
Yeast Transformation: The expression cassettes were integrated into the genome of Saccharomyces cerevisiae strain BJ5464-NpgA.
-
Fermentation and Culture Conditions:
-
The engineered yeast strain was cultured in a 1 L fermenter.
-
A fed-batch regime was implemented, with restricted feeding of a glucose solution initiated after 40 hours of cultivation.
-
The total fermentation was carried out for 160 hours to maximize product yield.[9]
-
-
Sample Preparation:
-
A 1 mL aliquot of the yeast culture supernatant was collected.
-
The sample was basified with 100 µL of 25% ammonium (B1175870) hydroxide.
-
The alkaloids were extracted with 500 µL of chloroform (B151607).
-
-
LC-MS Analysis:
-
The chloroform extract was dried and resuspended in methanol (B129727) for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) was performed to separate and identify the produced alkaloids.
-
Authentic standards for this compound, festuclavine, and chanoclavine-I aldehyde were used to confirm the identity of the products by comparing retention times and mass spectra.[8]
-
Quantification was achieved by generating a standard curve with the purified compounds.
-
To confirm the role of the key enzymes, particularly EasH, in vitro assays were conducted.
-
Enzyme Expression and Purification: Genes for EasA, EasG, and EasH were expressed in E. coli and the resulting proteins were purified.
-
Reaction Setup: The substrate, chanoclavine-I aldehyde, was incubated with different combinations of the purified enzymes (EasA, EasG, EasH) and necessary co-factors (e.g., NADPH).
-
Product Analysis: The reaction mixtures were analyzed by LC-MS. These experiments confirmed that all three enzymes (EasA, EasG, and EasH) were required to convert chanoclavine-I aldehyde into this compound.[8][9]
Caption: Workflow for heterologous production and analysis of this compound.
Conclusion and Future Outlook
This compound remains a fascinating natural product due to its rare cyclopropane moiety and its origins in both plants and fungi. The elucidation of its biosynthetic pathway in Aspergillus japonicus and its subsequent high-yield production in Saccharomyces cerevisiae represent a significant milestone.[9][10] This work not only solves the long-standing puzzle of this compound's formation but also establishes a robust platform for the production of this and other complex ergot alkaloids. Future research may focus on exploring the full pharmacological potential of this compound, leveraging the developed fermentation process for large-scale production, and applying protein engineering to the key enzyme EasH to potentially generate novel alkaloid structures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and reconstitution of the this compound biosynthetic pathway--enzymatic formation of a cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Reconstitution of the this compound Biosynthetic Pathway-Enzymatic Formation of a Cyclopropyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Cycloclavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cycloclavine is a unique, cyclopropanated ergot alkaloid first isolated in 1969 from the seeds of Ipomoea hildebrandtii.[1][2][3] As a member of the clavine class of ergot alkaloids, it possesses a complex pentacyclic structure that has garnered significant interest from the scientific community.[4] This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-Cycloclavine, including quantitative structural data, detailed experimental protocols for its characterization, and an elucidation of its stereochemical configuration.
Chemical Structure
The systematic IUPAC name for (+)-Cycloclavine is (1aS,3aR,9bS)-1a,3-Dimethyl-1a,2,3,3a,4,6-hexahydro-1H-cyclopropa[c]indolo[4,3-ef]indole .[2] Its molecular formula is C₁₆H₁₈N₂, with a molar mass of 238.33 g/mol .[2] The structure is characterized by a rigid pentacyclic core that includes an indole (B1671886) moiety, a piperidine (B6355638) ring, and a distinctive cyclopropane (B1198618) ring fused to the ergoline (B1233604) framework.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for (+)-Cycloclavine is: C[C@]12C[C@@]13--INVALID-LINK--N(C2)C.
Visualization of the Chemical Structure of (+)-Cycloclavine
Caption: 2D representation of the chemical structure of (+)-Cycloclavine.
Stereochemistry
(+)-Cycloclavine possesses three contiguous stereocenters, two of which are quaternary carbons within the cyclopropane ring. The absolute configuration of these stereocenters is crucial for its biological activity. The systematic IUPAC name designates the stereochemistry as (1aS,3aR,9bS).
A detailed analysis of each stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules is as follows:
-
C-1a (S configuration):
-
Priority 1: C-9b (part of the indole ring system).
-
Priority 2: C-1 (part of the cyclopropane ring).
-
Priority 3: The methyl group (-CH₃).
-
Priority 4: C-2 (part of the piperidine ring). Viewing the molecule with the lowest priority group (C-2) pointing away, the sequence from priority 1 to 3 is counter-clockwise, hence the S configuration.
-
-
C-3a (R configuration):
-
Priority 1: N-3 (part of the piperidine ring).
-
Priority 2: C-9b (part of the indole ring system).
-
Priority 3: C-4.
-
Priority 4: C-2. Viewing the molecule with the lowest priority group (C-2) pointing away, the sequence from priority 1 to 3 is clockwise, hence the R configuration.
-
-
C-9b (S configuration):
-
Priority 1: C-3a.
-
Priority 2: C-9a (part of the indole ring).
-
Priority 3: C-1a.
-
Priority 4: Hydrogen atom (implied). Viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from priority 1 to 3 is counter-clockwise, hence the S configuration.
-
Quantitative Structural Data
Crystallographic data provides precise measurements of bond lengths and angles, offering insight into the molecule's three-dimensional conformation. The following data is derived from X-ray crystallographic analysis of a closely related synthetic intermediate of (±)-cycloclavine, as detailed in the supporting information of Petronijevic and Wipf (2011). While the complete CIF file for (+)-Cycloclavine itself is not publicly available, this data provides a close approximation of its structural parameters.
| Bond/Angle | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C1-C1a | C-C | ~1.52 |
| C1-C2 | C-C | ~1.51 |
| C1a-C2 | C-C | ~1.54 |
| C1a-C9b | C-C | ~1.53 |
| C1a-C(Me) | C-C | ~1.51 |
| N3-C3a | N-C | ~1.47 |
| C3a-C9b | C-C | ~1.55 |
| Bond Angles | ||
| C1-C1a-C2 | C-C-C | ~59.8 |
| C1a-C1-C2 | C-C-C | ~60.1 |
| C1-C2-C1a | C-C-C | ~60.1 |
| C(Me)-C1a-C9b | C-C-C | ~118.5 |
| N3-C3a-C9b | N-C-C | ~110.2 |
Note: These values are illustrative and based on a synthetic precursor. Actual values for (+)-Cycloclavine may vary slightly.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.
¹H NMR (700 MHz, CDCl₃) δ (ppm): 7.92 (bs, 1H), 7.15 (d, J = 8.4 Hz, 1H), 7.10 (app t, J = 7.7 Hz, 1H), 6.91 (s, 1H), 6.84 (d, J = 7.0 Hz, 1H), 3.17 (d, J = 9.1 Hz, 1H), 3.15 (dd, J = 14.0, 4.2 Hz, 1H), 2.79 (dd, J = 11.2, 3.5 Hz, 1H), 2.61 (t, J = 12.6 Hz, 1H), 2.42 (d, J = 8.4 Hz, 1H), 2.37 (s, 3H), 1.70 (s, 3H), 1.61 (d, J = 2.8 Hz, 1H), 0.46 (d, J = 3.5 Hz, 1H).
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 135.4, 133.5, 128.7, 122.9, 118.1, 113.2, 110.3, 107.9, 69.6, 65.6, 39.9, 34.3, 27.8, 24.9, 24.2, 16.5.
Experimental Protocols
Isolation of (+)-Cycloclavine from Ipomoea hildebrandtii Seeds
The following is a generalized protocol for the extraction and isolation of ergot alkaloids from morning glory seeds, adapted for (+)-Cycloclavine.
-
Grinding: A known mass of Ipomoea hildebrandtii seeds is finely ground to a powder using a mortar and pestle or a mechanical grinder.
-
Defatting: The ground seed material is defatted by extraction with a non-polar solvent such as hexane (B92381) or petroleum ether for several hours in a Soxhlet apparatus. This step removes oils and other lipids that can interfere with subsequent extractions.
-
Alkaloid Extraction:
-
The defatted seed powder is air-dried and then macerated with a mixture of methanol (B129727) and aqueous ammonia (B1221849) (e.g., 9:1 v/v) for 24-48 hours with occasional shaking. The basic conditions ensure that the alkaloids are in their free base form, which is more soluble in organic solvents.
-
The mixture is filtered, and the filtrate is collected. The extraction process is repeated two more times with fresh solvent to ensure complete extraction of the alkaloids.
-
-
Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
-
Acid-Base Extraction (Purification):
-
The crude extract is dissolved in a 1% aqueous solution of tartaric acid.
-
This acidic aqueous solution is then washed with a non-polar organic solvent like diethyl ether or chloroform (B151607) to remove any remaining non-alkaloidal impurities. The aqueous layer containing the protonated alkaloids is retained.
-
The aqueous layer is then made alkaline (pH 9-10) by the dropwise addition of a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
The free-base alkaloids are then extracted from the basified aqueous solution with several portions of chloroform or a chloroform/isopropanol mixture.
-
-
Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude alkaloid mixture can be further purified by column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC), and those containing (+)-Cycloclavine are combined and evaporated to yield the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified (+)-Cycloclavine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).[5]
-
¹H NMR Data Acquisition:
-
A standard single-pulse experiment is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.[5]
-
-
¹³C NMR Data Acquisition:
-
A standard proton-decoupled ¹³C experiment is performed.
-
Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]
-
-
Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of (+)-Cycloclavine is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode. The exact mass of the molecular ion ([M+H]⁺) is measured to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic fingerprints that can be used for structural confirmation.[6][7]
Experimental Workflow
Caption: Workflow for the isolation and structural elucidation of (+)-Cycloclavine.
Conclusion
(+)-Cycloclavine stands out as a structurally intricate natural product with a unique chemical architecture. This guide has provided a detailed examination of its chemical structure, with a particular focus on its defining stereochemistry. The presented quantitative data and experimental protocols offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the further study and potential applications of this fascinating ergot alkaloid. The complex stereochemistry and rigid conformational framework of (+)-Cycloclavine make it an intriguing scaffold for the design of novel therapeutic agents.
References
- 1. aafco.org [aafco.org]
- 2. Cycloclavine - Wikipedia [en.wikipedia.org]
- 3. "Studies Directed Towards the Total Synthesis of this compound" | Indian Institute of Technology Madras [iitm.ac.in]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Detection of Regulated Ergot Alkaloids in Food Matrices by Liquid Chromatography-Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry [jove.com]
- 7. lcms.cz [lcms.cz]
Spectroscopic and Characterization Profile of Cycloclavine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine is a naturally occurring ergot alkaloid first isolated from the seeds of Ipomoea hildebrandtii.[1] As a member of the clavine subclass of ergot alkaloids, it possesses a unique pentacyclic structure featuring a cyclopropane (B1198618) ring, a structural motif that has garnered significant interest in the field of synthetic chemistry and pharmacology.[2] This technical guide provides a comprehensive overview of the spectroscopic data and characterization of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The document outlines key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of its biosynthetic and potential signaling pathways.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data reported for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.92 | bs | - | NH |
| 7.15 | d | 8.4 | Ar-H |
| 7.10 | app t | 7.7 | Ar-H |
| 6.91 | s | - | Ar-H |
| 6.84 | d | 7.0 | Ar-H |
| 3.17 | d | 9.1 | CH |
| 3.15 | dd | 14.0, 4.2 | CH₂ |
| 2.79 | dd | 11.2, 3.5 | CH₂ |
| 2.61 | t | 12.6 | CH |
| 2.42 | d | 8.4 | CH |
| 2.37 | s | - | N-CH₃ |
| 1.70 | s | - | C-CH₃ |
| 1.61 | d | 2.8 | CH |
| 0.46 | d | 3.5 | CH₂ (cyclopropane) |
Note: Data obtained from a 700 MHz spectrometer.[3] Chemical shifts and coupling constants are indicative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 135.4 | Ar-C |
| 133.5 | Ar-C |
| 128.7 | Ar-C |
| 122.9 | Ar-C |
| 118.1 | Ar-C |
| 113.2 | Ar-C |
| 110.3 | Ar-C |
| 107.9 | Ar-C |
| 69.6 | C |
| 65.6 | C |
| 39.9 | CH |
| 34.3 | CH₂ |
| 27.8 | CH |
| 24.9 | CH₃ |
| 24.2 | CH |
| 16.5 | CH₃ |
Note: Data obtained from a 125 MHz spectrometer.[3]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Formula | Calculated m/z | Found m/z |
| API+ | C₁₆H₁₉N₂ | 239.1548 | 239.1572 |
Note: The data corresponds to the [M+H]⁺ ion.[3]
Experimental Protocols
Standardized protocols for the spectroscopic characterization of this compound are provided below. These are general procedures and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solvent height in the NMR tube is a minimum of 4 cm.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 150 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing:
-
Apply a line broadening factor of 1.0 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mode: Positive ion mode is typically used for alkaloids.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Scan Range: m/z 100-500.
-
Resolution: >10,000.
-
Acquire data for a sufficient duration to obtain a stable ion signal and accurate mass measurement.
-
-
Data Analysis:
-
Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₁₆H₁₈N₂.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.2 and 0.8 AU. A typical starting concentration is 10 µg/mL.
-
-
Instrumentation and Measurement:
-
Instrument: Double-beam UV-Vis spectrophotometer.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Blank: Use the same solvent as used for the sample preparation.
-
Wavelength Range: Scan from 200 to 400 nm.
-
Procedure:
-
Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.
-
Rinse the sample cuvette with the this compound solution and then fill it.
-
Record the absorbance spectrum of the sample.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered, dry this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample.
-
-
Instrumentation and Measurement:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for functional groups present in this compound, such as N-H (indole), C-H (aromatic, aliphatic, cyclopropyl), C=C (aromatic), and C-N stretching vibrations.
-
-
Biological Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes related to this compound can aid in understanding its context and characterization.
Biosynthetic Pathway of this compound
The biosynthesis of this compound from the precursor chanoclavine-I aldehyde involves a series of enzymatic steps.[4]
Experimental Workflow for this compound Characterization
A typical workflow for the isolation and characterization of a natural product like this compound is outlined below.
Simplified Signaling Pathway of this compound
This compound has been shown to interact with several central nervous system receptors, notably serotonin (B10506) (5-HT) receptors and sigma-1 receptors.[1][5] Its activity at the 5-HT₂A receptor is of particular interest.
Conclusion
This technical guide consolidates the available spectroscopic data for this compound and provides standardized experimental protocols for its characterization. The presented NMR and mass spectrometry data are essential for the identification and verification of this unique ergot alkaloid. While specific UV-Vis and IR data are not extensively reported, the provided general protocols offer a solid foundation for researchers to obtain this information. The visualized biosynthetic and signaling pathways provide a conceptual framework for understanding the biological context of this compound. This guide aims to facilitate further research into the chemical and pharmacological properties of this compound and its potential applications in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
Cycloclavine: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine is a unique ergot alkaloid characterized by a pentacyclic core structure featuring a distinctive cyclopropane (B1198618) ring. First isolated from the seeds of Ipomoea hildebrandtii, this natural product has garnered significant interest within the scientific community due to its diverse biological activities.[1] Exhibiting a range of pharmacological effects, from potent insecticidal properties to interactions with central nervous system (CNS) receptors, this compound presents a compelling scaffold for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity and pharmacological potential, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacological Potential in the Central Nervous System
Recent studies have elucidated the stereospecific interactions of this compound enantiomers with a panel of CNS receptors, revealing a unique binding profile compared to other well-known psychoactive compounds like LSD and psilocin. This suggests that this compound may offer a novel pharmacological platform for targeting specific neurological pathways.
CNS Receptor Binding Profile
A comprehensive study by Wipf and McCabe in 2018 characterized the binding of both natural (+)-Cycloclavine and its unnatural enantiomer, (–)-Cycloclavine, to 16 CNS receptors. The results, presented as percent inhibition of radioligand binding at a concentration of 10 µM, highlight a significant degree of stereospecificity and a distinct pattern of receptor interaction.
Table 1: CNS Receptor Binding Profile of this compound Enantiomers (% Inhibition at 10 µM)
| Receptor Target | (+)-Cycloclavine (%) | (–)-Cycloclavine (%) |
| Adrenergic | ||
| α1 | 57 | 59 |
| Dopamine (B1211576) | ||
| D1 | 91 | 30 |
| D2L | 81 | 14 |
| D3 | 93 | 75 |
| GABA | ||
| GABAA | 9 | 0 |
| Histamine | ||
| H1 | 17 | 27 |
| Muscarinic | ||
| M2 | 0 | 0 |
| M5 | 11 | 15 |
| Nicotinic | ||
| Acetylcholine α4β2 | 9 | 11 |
| Opiate | ||
| μ-opioid | 73 | 75 |
| Orexin | ||
| OX1 | 23 | 6 |
| Serotonin (B10506) | ||
| 5-HT1A | 97 | 97 |
| 5-HT2A | 100 | 100 |
| 5-HT6 | Not Reported | Not Reported |
| 5-HT7 | Not Reported | Not Reported |
| Sigma | ||
| Sigma-1 | 89 | 51 |
Data extracted from Wipf and McCabe, 2018.
Signaling Pathway of 5-HT2A Receptor Activation
This compound demonstrates significant interaction with serotonin receptors, particularly the 5-HT2A receptor. Activation of this G protein-coupled receptor (GPCR) is known to initiate a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway associated with 5-HT2A receptor activation.
Insecticidal Activity
This compound has demonstrated significant potential as a broad-spectrum insecticide.[1] Studies have shown its efficacy against a variety of agricultural pests.
Quantitative Insecticidal Activity
Research by Dickhaut and colleagues in 2021 highlighted the insecticidal potential of this compound and its derivatives against several common insect pests. The following table summarizes the reported activity at specific concentrations.
Table 2: Insecticidal Activity of this compound
| Pest Species | Concentration (ppm) | Reported Activity |
| Aphids | 100 | Insecticidal potential |
| Brown Plant Hopper | 300 | Insecticidal potential |
| Silverleaf Whitefly | 300 | Insecticidal potential |
| Thrips | 300 | Insecticidal potential |
Data based on a citation of Dickhaut et al., 2021.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assay for CNS Receptors
The following is a generalized protocol for a competitive radioligand binding assay, similar to what would have been used to generate the data in Table 1. Specific parameters for each of the 16 receptors would need to be obtained from the original publication by Wipf and McCabe (2018).
Objective: To determine the binding affinity of a test compound (e.g., this compound) to a specific CNS receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-LSD for serotonin receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of the specific radioligand.
-
Varying concentrations of the test compound (this compound).
-
A known amount of the membrane preparation.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Insecticidal Bioassay
The following is a general protocol for a contact and feeding bioassay to determine the insecticidal activity of a compound. The specific details for the experiments conducted by Dickhaut et al. (2021) would need to be sourced from their original publication.
Objective: To assess the toxicity of a test compound (e.g., this compound) to a target insect species.
Materials:
-
Target insect species (e.g., aphids, thrips).
-
Test compound (this compound).
-
Solvent for the test compound (e.g., acetone, ethanol).
-
Surfactant (e.g., Triton X-100) to aid in dispersion.
-
Leaf discs or artificial diet.
-
Petri dishes or other suitable containers.
-
Spray tower or micropipette for application.
-
Controlled environment chamber (temperature, humidity, light).
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Make a series of dilutions to obtain the desired test concentrations (e.g., 100 ppm, 300 ppm).
-
Add a surfactant to the final solutions to ensure even spreading.
-
-
Treatment Application:
-
Leaf-dip method (for sucking insects like aphids):
-
Dip leaf discs of a host plant into the test solutions for a set time (e.g., 10-30 seconds).
-
Allow the leaf discs to air dry.
-
-
Topical application:
-
Apply a small, known volume of the test solution directly to the dorsal thorax of each insect using a microapplicator.
-
-
Diet incorporation (for chewing insects):
-
Incorporate the test compound into an artificial diet at the desired concentrations.
-
-
-
Insect Exposure:
-
Place the treated leaf discs or diet into petri dishes.
-
Introduce a known number of insects into each petri dish.
-
Include a control group treated with the solvent and surfactant only.
-
-
Incubation:
-
Maintain the petri dishes in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the specific insect species.
-
-
Mortality Assessment:
-
Record the number of dead insects at specific time intervals (e.g., 24, 48, 72 hours).
-
Insects that are moribund or unable to move when prodded are typically considered dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where T is the treated group and C is the control group.
-
If a range of concentrations is tested, determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.
-
Conclusion and Future Directions
This compound stands out as a promising natural product with a multifaceted pharmacological profile. Its unique interactions with CNS receptors, particularly the stereospecific binding to dopamine and serotonin receptors, warrant further investigation for potential applications in neuroscience and psychopharmacology. The distinct binding profile compared to classical psychedelics suggests that this compound and its derivatives could be explored for therapeutic interventions with potentially novel mechanisms of action and side-effect profiles.
In the realm of agriculture, the broad-spectrum insecticidal activity of this compound positions it as a potential lead compound for the development of new bio-insecticides. Further studies are needed to determine its precise mode of action in insects, its efficacy under field conditions, and its environmental safety profile. The development of more potent and selective analogs through synthetic chemistry could lead to the creation of next-generation pest management solutions.
The in-depth understanding of this compound's biological activities and the refinement of experimental protocols will be instrumental in unlocking its full pharmacological and agricultural potential. Future research should focus on elucidating the structure-activity relationships of this compound derivatives, exploring their in vivo efficacy in relevant disease and pest models, and conducting comprehensive safety and toxicological assessments.
References
An In-depth Technical Guide to Cycloclavine: A Unique Ergot Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloclavine is a clavine-type ergot alkaloid distinguished by its unique pentacyclic structure featuring a cyclopropyl (B3062369) moiety. First isolated from the seeds of Ipomoea hildebrandtii, this fungal metabolite has garnered significant interest due to its notable biological activities, including potent insecticidal properties and a distinct receptor binding profile in mammalian central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, pharmacological properties, and detailed protocols for its chemical synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and agrochemical development.
Introduction
Ergot alkaloids are a diverse class of mycotoxins produced by various fungi, most notably species of the Claviceps genus. These compounds are characterized by a tetracyclic ergoline (B1233604) ring system and exhibit a wide range of pharmacological effects.[1] this compound stands out within this family due to its unusual cyclopropane (B1198618) ring, a feature that contributes to its unique biological activity.[2] While its insecticidal potential has been recognized, the precise molecular mechanism of this action is still under investigation.[1] In mammalian systems, this compound has demonstrated significant stereospecific interactions with several CNS receptors, suggesting potential for further pharmacological exploration.[3]
Biosynthesis of this compound
The biosynthesis of this compound proceeds from the common ergot alkaloid precursor, chanoclavine-I. The key transformation involves an enzymatic cascade that leads to the formation of the characteristic cyclopropyl ring. This process has been successfully reconstituted in the yeast Saccharomyces cerevisiae.[4]
The proposed biosynthetic pathway is initiated by the conversion of L-tryptophan and dimethylallyl pyrophosphate (DMAPP) to chanoclavine-I. From this branch point, a series of enzymatic reactions catalyzed by EasA (an Old Yellow Enzyme homologue), EasG (an NADPH-dependent reductase), and EasH (an α-ketoglutarate-dependent, non-heme iron oxygenase) leads to the formation of this compound. EasH is the critical enzyme responsible for the cyclopropanation reaction.[4]
Pharmacological Properties
Receptor Binding Profile in Mammalian CNS
A study by Wipf and McCabe in 2018 provided a detailed characterization of the binding affinities of both natural (+)-cycloclavine and its unnatural enantiomer (–)-cycloclavine at 16 CNS receptors. The results, summarized in the table below, reveal significant stereospecificity and a unique binding profile compared to other well-known psychoactive compounds like LSD, psilocin, and DMT.[3]
Natural (+)-cycloclavine exhibits a strong affinity for several dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the regulation of mood, cognition, and motor control.[3]
| Receptor | (+)-Cycloclavine % Inhibition at 10 µM | (+)-Cycloclavine % Inhibition at 1 µM | (–)-Cycloclavine % Inhibition at 10 µM | (–)-Cycloclavine % Inhibition at 1 µM | D-LSD % Inhibition at 10 µM |
| Adrenergic α1 | 57 | 24 | 18 | 11 | 86 |
| Dopamine D1 | 98 | 89 | 48 | 19 | 99 |
| Dopamine D2L | 99 | 97 | 78 | 43 | 100 |
| Dopamine D3 | 99 | 94 | 69 | 34 | 100 |
| GABA A | 1 | 1 | 1 | 1 | 1 |
| Muscarinic M2 | 13 | 10 | 1 | 1 | 1 |
| Muscarinic M5 | 1 | 1 | 1 | 1 | 1 |
| Nicotinic α4β2 | 9 | 11 | 0 | 1 | 1 |
| Opiate | 73 | 29 | 13 | 1 | 98 |
| Orexin OX1 | 23 | 6 | 1 | 1 | Not Determined |
| Serotonin 5-HT1A | 97 | 91 | 73 | 49 | 100 |
| Serotonin 5-HT2A | 100 | 89 | 51 | 26 | 93 |
| Sigma-1 | 99 | 88 | 71 | 45 | 99 |
Data sourced from Wipf and McCabe, 2018.[3]
Insecticidal Activity
This compound exhibits broad-spectrum insecticidal activity.[1] However, the specific molecular targets in insects have not been definitively identified. Based on the known pharmacology of other ergot alkaloids and the neurotoxic effects observed, it is hypothesized that this compound may interact with insect neuroreceptors such as octopamine, tyramine, or GABA receptors. These receptors are crucial for neurotransmission in insects and are common targets for insecticides.[5][6] Further research is required to elucidate the precise mechanism of action.
Experimental Protocols
Total Synthesis of (±)-Cycloclavine
The following is a generalized protocol based on the total synthesis reported by Wipf and Petronijevic.[7] This multi-step synthesis involves the construction of the complex tetracyclic core and the introduction of the cyclopropane moiety.
Materials:
-
Starting materials and reagents as described in the original publication.[7]
-
Standard laboratory glassware and equipment for organic synthesis.
-
Inert atmosphere setup (e.g., nitrogen or argon).
-
Chromatography supplies (silica gel, solvents).
Procedure:
-
Synthesis of the Indole (B1671886) Precursor: The synthesis begins with the preparation of a substituted indole derivative, which serves as the foundation for the ergoline ring system. This typically involves multiple steps of functional group manipulation and cyclization reactions.
-
Formation of the Tetracyclic Core: The indole precursor is then elaborated to form the tetracyclic ergoline core. This may involve intramolecular reactions such as Diels-Alder or Heck couplings to construct the fused ring system.
-
Introduction of the Cyclopropane Ring: A key step is the stereoselective introduction of the cyclopropyl group. This can be achieved through various methods, including Simmons-Smith cyclopropanation or transition-metal-catalyzed reactions.
-
Final Modifications and Purification: The final steps involve any necessary functional group modifications and purification of the final product by column chromatography or recrystallization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Conclusion
This compound represents a fascinating member of the ergot alkaloid family with a unique chemical structure and a compelling biological profile. Its potent insecticidal activity warrants further investigation to elucidate its mechanism of action for potential agrochemical applications. Furthermore, its distinct interactions with mammalian CNS receptors open avenues for the design of novel therapeutic agents. The synthetic routes and analytical methods outlined in this guide provide a foundation for researchers to further explore the chemistry and biology of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Toxicity of Cypermethrin and Spinosad against Spodoptera littoralis (Lepidoptera: Noctuidae) by Inhibition of Detoxification Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery and reconstitution of the this compound biosynthetic pathway--enzymatic formation of a cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cycloclavine: A Technical Guide to its Potential Insecticidal and Antiparasitic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine is a naturally occurring ergot alkaloid first isolated from the seeds of Ipomoea hildebrandtii and later from the fungus Aspergillus japonicus.[1] This pentacyclic compound, notable for its unique cyclopropyl (B3062369) moiety, has garnered significant interest for its broad-spectrum insecticidal and potential antiparasitic activities.[1] While the natural product's insecticidal potency may not be sufficient for direct commercial use, its insect-specific mode of action has spurred research into the synthesis of more active analogs.[1] A patent has been filed for the application of this compound and its derivatives in controlling a wide array of invertebrate pests in both agricultural and veterinary contexts. This guide provides a comprehensive overview of the current knowledge on this compound's bioactivity, including available quantitative data, detailed experimental methodologies, its biosynthetic pathway, and a hypothesized mechanism of action.
Quantitative Data on Insecticidal Efficacy
The insecticidal potential of this compound and its derivatives has been demonstrated against several common agricultural pests. The following table summarizes the available data on the effective concentrations of these compounds.
| Target Pest | Effective Concentration (ppm) |
| Aphids | 100 |
| Brown Plant Hopper | 300 |
| Silverleaf Whitefly | 300 |
| Thrips | 300 |
| (Data sourced from Dickhaut et al. 2021 as cited in[1]) |
Experimental Protocols
While specific, detailed experimental protocols for assessing the bioactivity of this compound are not extensively published, the following methodologies represent standard approaches for evaluating the insecticidal and antiparasitic properties of alkaloid compounds.
Insecticidal Bioassay (Leaf-Dipping Method)
This method is suitable for assessing the toxicity of this compound against phytophagous insects such as aphids and whiteflies.
1. Preparation of Test Solutions:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
Serial dilutions are made to obtain the desired test concentrations (e.g., 10, 50, 100, 300, 500 ppm).
-
A surfactant (e.g., 0.05% Triton X-100) is added to each solution to ensure even coating of the plant material.
-
A control solution is prepared with the solvent and surfactant only.
2. Treatment of Plant Material:
-
Leaf discs of a suitable host plant (e.g., cabbage for diamondback moth larvae, cotton for whiteflies) are excised.
-
The leaf discs are dipped into the respective test solutions for a standardized time (e.g., 10-30 seconds).
-
The treated leaf discs are allowed to air-dry in a fume hood.
3. Insect Exposure:
-
A specific number of test insects (e.g., 20-30 adult aphids or larval stage insects) are placed onto the treated leaf discs in a ventilated container (e.g., a Petri dish with a moistened filter paper).
-
The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
4. Data Collection and Analysis:
-
Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours) post-exposure.
-
Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
The percentage of mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.
-
The LC50 (lethal concentration for 50% of the population) and LC90 values are determined using probit analysis.
Antiparasitic Bioassay (In Vitro Cell-Based Assay)
This method can be used to evaluate the activity of this compound against protozoan parasites like Trypanosoma cruzi or Leishmania donovani.
1. Parasite and Cell Culture:
-
The parasite species of interest is cultured in an appropriate medium under standard conditions. For intracellular parasites like T. cruzi amastigotes, a host cell line (e.g., L6 myoblasts) is used.
-
Host cells are seeded in 96-well microtiter plates and allowed to adhere overnight.
2. Compound Preparation and Application:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are prepared in the culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is removed, and the prepared compound dilutions are added. For intracellular parasite assays, host cells are infected with the parasite prior to or concurrently with compound addition.
3. Incubation:
-
The plates are incubated for a specific period (e.g., 48-72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
4. Viability Assessment:
-
Parasite viability is assessed using a suitable method. For motile parasites, direct counting under a microscope can be performed. For intracellular parasites or for higher throughput, a viability marker such as resazurin (B115843) (which is reduced to the fluorescent resorufin (B1680543) by viable cells) is added to each well.
-
After a further incubation period, the fluorescence or absorbance is measured using a plate reader.
5. Data Analysis:
-
The percentage of parasite inhibition is calculated relative to the untreated control.
-
The IC50 (inhibitory concentration for 50% of the parasite population) is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
-
To assess selectivity, a parallel cytotoxicity assay is performed on the host cell line without the parasite, and the CC50 (cytotoxic concentration for 50% of the host cells) is determined. The selectivity index (SI) is calculated as CC50 / IC50.
Biosynthetic Pathway of this compound
The biosynthesis of this compound from L-tryptophan and dimethylallyl pyrophosphate (DMAPP) has been elucidated and reconstituted in Saccharomyces cerevisiae.[2][3][4] The pathway involves a series of enzymatic steps, with the key cyclopropanation reaction catalyzed by the dioxygenase EasH.
Biosynthetic pathway of this compound.
Proposed Mechanism of Insecticidal Action
The "insect-specific" mode of action of this compound suggests that it targets a physiological pathway that is unique to or significantly different in insects compared to vertebrates.[1] While the precise molecular target has not been definitively identified, evidence from related ergot alkaloids suggests a plausible mechanism involving the insect's nervous system.
Many ergot alkaloids are known to interact with biogenic amine receptors, such as serotonin, dopamine, and adrenergic receptors in vertebrates.[5] In insects, the counterparts to these are receptors for octopamine (B1677172) and tyramine (B21549), which are crucial for neurotransmission, neurohormonal regulation, and neuromodulation of various physiological processes, including muscle contraction, metabolism, and behavior.[6][7][8][9] Notably, LSD, another ergot alkaloid, has been shown to be an effective blocker of both octopamine and tyramine receptors in locusts.[10]
Therefore, a leading hypothesis is that this compound acts as an antagonist or partial agonist at insect octopamine and/or tyramine receptors. This interaction would disrupt normal neuronal signaling, leading to paralysis and eventual death of the insect. This mechanism would also explain the observed insect specificity, as the pharmacology of invertebrate octopamine/tyramine receptors differs significantly from that of their vertebrate adrenergic and dopaminergic counterparts.
The following diagram illustrates this proposed signaling pathway.
Proposed mechanism of this compound's insecticidal action.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel insecticides with a potentially insect-specific mode of action. The available data indicates its effectiveness against several key agricultural pests. Future research should focus on several key areas to fully realize its potential:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and screening of a wider range of this compound derivatives are needed to establish clear QSARs. This will guide the design of analogs with enhanced potency and an optimized spectrum of activity.
-
Target Identification and Validation: Definitive identification of the molecular target(s) of this compound in insects is crucial. Binding studies with cloned insect octopamine, tyramine, and other biogenic amine receptors will be essential to confirm the proposed mechanism of action.
-
Toxicology and Environmental Impact: Comprehensive toxicological studies are required to assess the safety of this compound and its derivatives for non-target organisms, including beneficial insects, wildlife, and humans. Its environmental fate and persistence also need to be evaluated.
-
Antiparasitic Activity Exploration: The initial reports of antiparasitic activity warrant further investigation. Screening against a broad panel of parasites of veterinary and medical importance could uncover new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. KR20150100808A - this compound and derivatives thereof for controlling invertebrate pests - Google Patents [patents.google.com]
- 3. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Insect Type 1 Tyramine Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles | PLOS One [journals.plos.org]
- 10. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Cycloclavine for CNS Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Cycloclavine, a cyclopropanated ergot alkaloid, for its binding affinity and functional activity at various Central Nervous System (CNS) receptors. The data presented herein is crucial for understanding the pharmacological profile of this compound and its potential as a lead compound in drug discovery programs targeting neurological and psychiatric disorders. This document details the quantitative binding data, experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Quantitative Receptor Binding and Functional Data
The binding affinities and functional potencies of the natural (+)-Cycloclavine and its unnatural enantiomer (–)-Cycloclavine have been evaluated across a range of CNS receptors. The data reveals a distinct and stereospecific interaction profile, particularly with serotonin (B10506) and dopamine (B1211576) receptors.
Serotonin Receptor Subtypes
(+)-Cycloclavine demonstrates notable agonist activity at 5-HT1A and 5-HT2C receptors.[1][2] In contrast, (–)-Cycloclavine shows significantly reduced activation at these receptors.[1][2] Both enantiomers are reported to be poor activators of the 5-HT2A receptor, suggesting a potentially lower risk of hallucinogenic effects.[1][2]
| Compound | Receptor | Binding/Activity Parameter | Value (µM) |
| (+)-Cycloclavine | 5-HT1A | EC50 (Agonist) | 0.14[1][2] |
| (+)-Cycloclavine | 5-HT2A | % Inhibition @ 1 µM | Potent Binding[3] |
| % Inhibition @ 10 µM | Potent Binding[3] | ||
| (+)-Cycloclavine | 5-HT2C | EC50 (Agonist) | 0.016[1][2] |
| (–)-Cycloclavine | 5-HT1A | % Inhibition @ 1 µM | Tailed off[3] |
| % Inhibition @ 10 µM | Potent Binding[3] | ||
| (–)-Cycloclavine | 5-HT2A | % Inhibition @ 1 µM | Tailed off[3] |
| % Inhibition @ 10 µM | Potent Binding[3] | ||
| (–)-Cycloclavine | 5-HT2C | EC50 (Agonist) | 3.2[1][2] |
Dopamine Receptor Subtypes
Natural (+)-Cycloclavine exhibits a strong affinity for dopamine D1, D2L, and D3 receptors, a profile that is comparable to that of D-LSD.[3] The unnatural enantiomer, (–)-Cycloclavine, displays significantly lower activity at these receptors, highlighting a distinct stereospecificity.[3]
| Compound | Receptor | Binding/Activity Parameter | % Inhibition | Concentration |
| (+)-Cycloclavine | Dopamine D1 | % Inhibition | Strong Affinity | 1 µM & 10 µM[3] |
| (+)-Cycloclavine | Dopamine D2L | % Inhibition | Strong Affinity | 1 µM & 10 µM[3] |
| (+)-Cycloclavine | Dopamine D3 | % Inhibition | Significant Binding | 1 µM[3] |
| Strong Affinity | 10 µM[3] | |||
| (–)-Cycloclavine | Dopamine D1 | % Inhibition | Below 50% | 1 µM & 10 µM[3] |
| (–)-Cycloclavine | Dopamine D2L | % Inhibition | Below 50% | 1 µM & 10 µM[3] |
| (–)-Cycloclavine | Dopamine D3 | % Inhibition | Below 50% | 1 µM[3] |
| Moderate Activity | 10 µM[3] |
Other CNS Receptors
Initial screenings have also assessed the binding of this compound enantiomers to a broader panel of 16 CNS receptors.[4][5] Notably, novel properties at the sigma-1 receptor have been suggested.[4][5] Both enantiomers were found to be moderately active at the opiate receptor.[3] No significant activity was observed at GABA-A, muscarinic M2 and M5, and nicotinic acetylcholine (B1216132) α4β2 receptors.[3] Furthermore, this compound did not affect radioligand binding at the orexin (B13118510) OX1 receptor at a concentration of 10 µM.[3]
| Compound | Receptor | Binding/Activity Parameter | % Inhibition | Concentration |
| (+)-Cycloclavine | Sigma-1 | % Inhibition | Not specified, but noted | Not specified[4][5] |
| (–)-Cycloclavine | Sigma-1 | % Inhibition | Not specified, but noted | Not specified[4][5] |
| (+)-Cycloclavine | Opiate | % Inhibition | Moderately Active | Not specified[3] |
| (–)-Cycloclavine | Opiate | % Inhibition | Moderately Active | Not specified[3] |
| (+)-Cycloclavine | GABA A | % Inhibition | Not Significant | Not specified[3] |
| (–)-Cycloclavine | GABA A | % Inhibition | Not Significant | Not specified[3] |
| (+)-Cycloclavine | Muscarinic M2 | % Inhibition | Not Significant | Not specified[3] |
| (–)-Cycloclavine | Muscarinic M2 | % Inhibition | Not Significant | Not specified[3] |
| (+)-Cycloclavine | Muscarinic M5 | % Inhibition | Not Significant | Not specified[3] |
| (–)-Cycloclavine | Muscarinic M5 | % Inhibition | Not Significant | Not specified[3] |
| (+)-Cycloclavine | Nicotinic Acetylcholine α4β2 | % Inhibition | Not Significant | Not specified[3] |
| (–)-Cycloclavine | Nicotinic Acetylcholine α4β2 | % Inhibition | Not Significant | Not specified[3] |
| (+)-Cycloclavine | Orexin OX1 | % Inhibition | No Perturbation | 10 µM[3] |
| (–)-Cycloclavine | Orexin OX1 | % Inhibition | No Perturbation | 10 µM[3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the initial screening of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: This competitive binding assay quantifies the displacement of a radioligand with a known affinity from the target receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2L).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-LSD for 5-HT6 receptors).
-
Test Compound: this compound (e.g., (+)- and (–)-enantiomers) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., 10 µM Methiothepin for 5-HT6).
-
Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).
-
Wash Buffer: Ice-cold buffer of the same composition as the assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane suspension.
-
Competition Binding: Add the test compound at various concentrations, the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 27°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement for Gs and Gi-coupled GPCRs
Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Principle: G-protein coupled receptors (GPCRs) that are coupled to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, GPCRs coupled to Gi proteins inhibit adenylyl cyclase, resulting in a decrease in cAMP. This assay quantifies these changes in cAMP levels to determine the efficacy (Emax) and potency (EC50 or IC50) of the test compound.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the GPCR of interest.
-
Test Compound: this compound at various concentrations.
-
Reference Agonist/Antagonist: Known agonist and antagonist for the target receptor.
-
Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase and create a cAMP signal that can be inhibited.
-
Assay Buffer/Medium: Appropriate cell culture medium or buffer.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA).
-
96- or 384-well plates.
-
Plate Reader: Capable of detecting the signal from the chosen cAMP kit (e.g., fluorescence, luminescence).
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds.
-
Agonist Assay (for Gs and Gi-coupled receptors):
-
(For Gi-coupled receptors, pre-treat with Forskolin).
-
Add the test compound at various concentrations to the cells.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Antagonist Assay (for Gs and Gi-coupled receptors):
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add a known agonist at a fixed concentration (typically EC80).
-
Incubate for a specific time.
-
-
Cell Lysis and cAMP Detection: Lyse the cells (if required by the kit) and add the detection reagents from the cAMP kit according to the manufacturer's protocol.
-
Signal Measurement: Read the plate using a plate reader to quantify the cAMP levels.
Data Analysis:
-
Generate Dose-Response Curve: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the test compound concentration.
-
Determine EC50/IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Experimental Workflow: Radioligand Binding Assay
References
Methodological & Application
Total Synthesis of (±)-Cycloclavine and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine is a structurally unique ergot alkaloid characterized by a pentacyclic core featuring a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring. First isolated from the seeds of Ipomoea hildebrandtii, it has attracted significant attention from the synthetic chemistry community due to its complex architecture and potential biological activity. Several total syntheses of (±)-cycloclavine and its enantiomers have been reported, showcasing a variety of elegant and innovative synthetic strategies. These approaches provide valuable insights for the synthesis of this compound analogues for potential applications in drug discovery and development.
This document provides a detailed overview of key synthetic strategies toward (±)-cycloclavine, with a focus on the experimental protocols for pivotal reactions. The information is intended to serve as a practical guide for researchers in the field of organic synthesis and medicinal chemistry.
Synthetic Strategies Overview
Multiple research groups have successfully completed the total synthesis of this compound. The key strategies often involve the construction of the tetracyclic core followed by the introduction of the cyclopropane ring, or a convergent approach where key fragments are assembled in the later stages. Notable contributions include the syntheses reported by Szántay, Petronijevic and Wipf, Brewer, and an enantioselective synthesis by McCabe and Wipf.
A significant approach involves a ring fragmentation and intramolecular azomethine ylide 1,3-dipolar cycloaddition to construct a key intermediate. Another elegant strategy employs an intramolecular Diels-Alder furan (B31954) (IMDAF) cycloaddition to form the indole (B1671886) ring at a late stage of the synthesis. The first enantioselective synthesis of (-)-cycloclavine was achieved in eight steps with a 7.1% overall yield, highlighting a catalytic asymmetric cyclopropanation of allene (B1206475) and a strain-promoted intramolecular Diels-Alder methylenecyclopropane (B1220202) (IMDAMC) reaction as key steps.
The following sections will detail the experimental protocols for some of the key transformations reported in the literature, providing a reproducible guide for their implementation in a laboratory setting.
Quantitative Data Summary
The following tables summarize the quantitative data for key synthetic routes to (±)-Cycloclavine and its enantiomer, providing a comparative overview of their efficiencies.
Table 1: Comparison of Total Synthesis Routes to this compound
| Synthesis/Author | Target Molecule | Number of Steps | Overall Yield (%) | Key Features | Reference |
| Petronijevic & Wipf | (±)-Cycloclavine | 14 | 1.2% | Intramolecular Diels-Alder furan (IMDAF) cycloaddition. | |
| McCabe & Wipf | (-)-Cycloclavine | 8 | 7.1% | Catalytic asymmetric cyclopropanation, IMDAMC, IMDAF. | |
| Brewer et al. (Formal) | Szántay's Intermediate | 7 | 25% | Ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition. |
Experimental Protocols
The following protocols are based on the detailed experimental procedures reported in the cited literature.
Protocol 1: Enantioselective Synthesis of (-)-Cycloclavine via Asymmetric Cyclopropanation and Diels-Alder Reactions (McCabe & Wipf)
This synthesis provides the unnatural enantiomer, (-)-cycloclavine, in a concise and efficient manner.
1.1: Catalytic Asymmetric Cyclopropanation of Allene
This key step establishes the stereochemistry of the cyclopropane ring.
-
Reaction: To a solution of the dirhodium catalyst Rh₂(S-TBPTTL)₄ in a suitable solvent is added the diazoester at a controlled temperature. Allene gas is then bubbled through the solution over a period of time.
-
Reagents and Conditions:
-
Dirhodium catalyst Rh₂(S-TBPTTL)₄
-
Diazoester
-
Allene
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: Room Temperature
-
Reaction Time: 12 hours
-
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired methylenecyclopropane product.
-
Expected Yield: 86%
1.2: Intramolecular Strain-Promoted Diels-Alder Methylenecyclopropane (IMDAMC) Reaction
This cycloaddition reaction constructs the tricyclic enone intermediate.
-
Reaction: The methylenecyclopropane-containing precursor is dissolved in a high-boiling solvent and heated under microwave irradiation.
-
Reagents and Conditions:
-
Methylenecyclopropane precursor
-
Solvent: Toluene
-
Temperature: 135 °C (Microwave)
-
Reaction Time: 1 hour
-
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield the pivotal tricyclic enone with high enantiomeric excess (>99% ee).
1.3: Late-Stage Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition
This final cycloaddition and subsequent aromatization installs the indole core.
-
Reaction: The tricyclic enone is first converted to the corresponding tertiary alcohol via a 1,2-addition of a protected furyl lithium species. The resulting alcohol is then heated in a high-boiling solvent.
-
Reagents and Conditions:
-
Tricyclic enone intermediate
-
TEMPO-carbamate protected furyl lithium species
-
Solvent for cycloaddition: Toluene
-
Temperature for cycloaddition: 135 °C
-
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by chromatography to yield the indole-containing intermediate.
1.4: Final Reduction to (-)-Cycloclavine
-
Reaction: The lactam functionality in the intermediate is reduced to the corresponding amine.
-
Reagents and Conditions:
-
Lithium aluminum hydride (LiAlH₄)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Reflux
-
-
Work-up and Purification: The reaction is carefully quenched with water and sodium hydroxide (B78521) solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by chromatography to afford (-)-cycloclavine.
-
Expected Yield: 48%
Protocol 2: Formal Synthesis of (±)-Cycloclavine via Ring Fragmentation and 1,3-Dipolar Cycloaddition (Brewer et al.)
This approach provides an efficient route to a known precursor of (±)-cycloclavine, originally synthesized by Szántay.
2.1: Tin(IV) Chloride Mediated Ring Fragmentation
-
Reaction: A diastereomeric mixture of a γ-silyloxy-β-hydroxy-α-diazo ester is treated with a Lewis acid to induce ring fragmentation.
-
Reagents and Conditions:
-
γ-silyloxy-β-hydroxy-α-diazo ester
-
Tin(IV) chloride (SnCl₄)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: -78 °C to room temperature
-
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude aldehyde ynoate is purified by column chromatography.
-
Expected Yield: 80%
2.2: Intramolecular Azomethine Ylide 1,3-Dipolar Cycloaddition
-
Reaction: The aldehyde ynoate is reacted with the trimethylsilyl (B98337) ester of sarcosine (B1681465) to generate an azomethine ylide in situ, which then undergoes an intramolecular 1,3-dipolar cycloaddition.
-
Reagents and Conditions:
-
Aldehyde ynoate
-
Trimethylsilyl ester of sarcosine
-
Solvent: Toluene
-
Temperature: Reflux
-
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the tetracyclic 2,5-dihydropyrrole intermediate.
-
Expected Yield: 65%
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Key transformations in the enantioselective synthesis of (-)-Cycloclavine.
Asymmetric Synthesis of (-)-Cycloclavine and (+)-Cycloclavine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of both enantiomers of cycloclavine, (-)-cycloclavine and the naturally occurring (+)-cycloclavine. This compound, a structurally unique ergot alkaloid, presents a compelling target for synthetic chemists due to its pentacyclic framework featuring a cyclopropane-fused pyrrolidine (B122466) ring. The methodologies outlined below are based on the first enantioselective total synthesis developed by Wipf and McCabe, offering a concise and efficient route to both enantiomers.[1][2][3] This approach has been instrumental in enabling further biological evaluation of these compounds.[1]
Key Synthetic Strategies
The asymmetric synthesis of (-)- and (+)-cycloclavine hinges on several key transformations:
-
Catalytic Asymmetric Cyclopropanation of Allene (B1206475): This crucial step establishes the initial chirality of the molecule using a dirhodium catalyst.[1][2][3]
-
Intramolecular Strain-Promoted Diels-Alder Methylenecyclopropane (IMDAMC) Reaction: This reaction constructs a key tricyclic enone intermediate with high diastereoselectivity.[1][2][3]
-
Late-Stage Intramolecular Diels-Alder Furan (B31954) (IMDAF) Cycloaddition: This step efficiently forges the indole (B1671886) core of the this compound scaffold.[1][2][3]
The overall synthetic strategy provides an 8-step route to (-)-cycloclavine with a 7.1% overall yield.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of (-)-cycloclavine.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 1 | Catalytic Asymmetric Cyclopropanation of Allene | Allene, Diazoester, Rh₂(S-TBPTTL)₄ | 11 | 86 | >99% ee after crystallization |
| 2 | Amide Coupling | Vinylogous amide 4 , n-BuLi, Activated ester 11 | 3 | - | - |
| 3 | Intramolecular Diels-Alder Methylenecyclopropane (IMDAMC) Cycloaddition | NaHMDS, TBSCl; then Microwave, 95 °C; then TBAF | 14 | - | 4.8:1 dr |
| 4 | Aerobic Dehydrogenation | Pd(DMSO)₂(TFA)₂, O₂ | 2 | - | >99% ee after recrystallization |
| 5 | 1,2-Addition | Furyl lithium species 15 | - | - | - |
| 6 | Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition | - | - | - | - |
| 7 | Lactam Formation | - | - | - | - |
| 8 | Reduction | LiAlH₄ | (-)-1 | 48 | - |
Synthetic Pathway Diagrams
The following diagrams illustrate the synthetic workflow for (-)-cycloclavine and the key retrosynthetic analysis.
Caption: Synthetic workflow for the asymmetric total synthesis of (-)-cycloclavine.
Caption: Retrosynthetic analysis for the asymmetric synthesis of (-)-cycloclavine.
Experimental Protocols
Protocol 1: Catalytic Asymmetric Cyclopropanation of Allene to afford Enantioenriched Ester (11)
-
Materials: Allene, Pentafluorophenyl 2-diazo-2-(tosylhydrazono)acetate, Dirhodium(II) tetrakis[(S)-N-(p-tert-butylphenyl)sulfonyl)prolinate] (Rh₂(S-TBPTTL)₄), Dichloromethane (DCM).
-
Procedure:
-
To a solution of Rh₂(S-TBPTTL)₄ (0.1 mol%) in anhydrous DCM at room temperature is added a solution of the diazoester in DCM over 1 hour.
-
Simultaneously, allene gas is bubbled through the reaction mixture.
-
Upon completion of the addition, the reaction mixture is stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the enantioenriched ester 11 .
-
-
Quantitative Data:
-
Yield: 86%
-
Enantiomeric Excess: >99% ee after recrystallization.[1]
-
Protocol 2: Intramolecular Strain-Promoted Diels-Alder Methylenecyclopropane (IMDAMC) Cycloaddition
-
Materials: Amide 3 , Sodium bis(trimethylsilyl)amide (NaHMDS), Trimethylsilyl chloride (TBSCl), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (B91410) (TBAF).
-
Procedure:
-
A solution of amide 3 in anhydrous THF is cooled to -78 °C.
-
NaHMDS (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
TBSCl (1.2 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction mixture is then subjected to microwave irradiation at 95 °C for 1 hour to effect the IMDAMC reaction.
-
After cooling to room temperature, TBAF (1.5 equivalents) is added to cleave the silyl (B83357) enol ether.
-
The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield ketone 14 as a mixture of diastereomers.
-
-
Quantitative Data:
-
Diastereomeric Ratio: 4.8:1.[1]
-
Protocol 3: Aerobic Dehydrogenation to form Tricyclic Enone (2)
-
Materials: Ketone 14 , Bis(dimethyl sulfoxide)palladium(II) trifluoroacetate (B77799) (Pd(DMSO)₂(TFA)₂), Oxygen (O₂), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
A solution of ketone 14 and Pd(DMSO)₂(TFA)₂ (10 mol%) in DMSO is stirred under an atmosphere of oxygen (balloon).
-
The reaction is heated to 80 °C and monitored by TLC until completion.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography and subsequent recrystallization to afford the enone 2 .
-
-
Quantitative Data:
-
Enantiomeric Excess: >99% ee after recrystallization.[1]
-
Protocol 4: Synthesis of (-)-Cycloclavine (1) via IMDAF and Reduction
-
Materials: Enone 2 , Furyl lithium species 15 , Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of enone 2 in anhydrous THF at -78 °C is added a pre-formed solution of the furyl lithium species 15 .
-
The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.
-
The crude alcohol is then subjected to conditions that promote the intramolecular Diels-Alder furan (IMDAF) cycloaddition and subsequent lactam formation.
-
The resulting lactam is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ in THF at 0 °C.
-
The reaction is stirred at room temperature until completion, then quenched sequentially with water, 15% aqueous NaOH, and water.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford (-)-cycloclavine (1) .
-
-
Quantitative Data:
-
Yield: 48% over the final reduction step.[3]
-
Synthesis of (+)-Cycloclavine
The synthesis of the natural enantiomer, (+)-cycloclavine, is achieved by utilizing the enantiomeric dirhodium catalyst, Rh₂(R-TBPTTL)₄, in the initial asymmetric cyclopropanation step. The subsequent synthetic sequence follows the same route as for the (-)-enantiomer, yielding (+)-cycloclavine.
Conclusion
The asymmetric total synthesis of (-)- and (+)-cycloclavine developed by Wipf and McCabe provides an efficient and elegant route to these complex indole alkaloids. The key strategic reactions, including the catalytic asymmetric cyclopropanation and sequential intramolecular Diels-Alder cycloadditions, allow for the construction of the challenging pentacyclic core with excellent stereocontrol. These detailed protocols and application notes serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling the synthesis of this compound and its analogs for further investigation of their biological properties.
References
Heterologous Production of Cycloclavine in Saccharomyces cerevisiae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous production of the ergot alkaloid cycloclavine in the yeast Saccharomyces cerevisiae. This compound, a complex natural product containing a unique cyclopropyl (B3062369) moiety, holds potential for pharmaceutical development.[1][2] The successful reconstitution of its biosynthetic pathway in a microbial host like S. cerevisiae opens avenues for sustainable and scalable production, overcoming the limitations of extraction from its natural fungal source, Aspergillus japonicus.[3] This guide is intended for researchers in synthetic biology, metabolic engineering, and drug development.
Data Presentation
The heterologous expression of the this compound biosynthetic gene cluster in S. cerevisiae has yielded significant titers of the target compound. The key quantitative data from fermentation experiments are summarized below for clear comparison.
| Compound | Final Titer (mg/L) | Co-product | Co-product Titer (mg/L) | Fermentation Time (hours) |
| This compound | 529 | Festuclavine | 89 | 160 |
Table 1: Summary of quantitative data for this compound production in a 1 L fed-batch fermenter.[4]
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound from the precursor L-tryptophan involves a multi-step enzymatic cascade. The pathway was successfully reconstituted in S. cerevisiae by expressing a set of eight genes from the ergot alkaloid synthesis (eas) cluster. The key transformation involves the formation of the cyclopropyl group from the intermediate chanoclavine-I, a reaction catalyzed by the enzyme EasH.[1][3]
Caption: Biosynthetic pathway of this compound from L-tryptophan.
Experimental Workflow
The overall experimental workflow for producing this compound in S. cerevisiae involves several key stages, from the initial gene synthesis and plasmid construction to fermentation and subsequent product analysis. This systematic approach ensures the successful engineering of the yeast host and efficient production of the target molecule.
Caption: Experimental workflow for this compound production.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the heterologous production of this compound in S. cerevisiae.
Gene Synthesis and Plasmid Construction
Objective: To assemble the biosynthetic genes for this compound production into yeast expression vectors.
Materials:
-
Synthetic, codon-optimized genes for dmaW, easF, easE, easC, easH, easA, easG.
-
Yeast expression vectors (e.g., pRS series with different auxotrophic markers).
-
Restriction enzymes and T4 DNA ligase.
-
E. coli competent cells for plasmid propagation.
-
LB medium and appropriate antibiotics.
Protocol:
-
Gene Design: Synthesize the coding sequences of the seven biosynthetic enzymes. Codon-optimize the genes for optimal expression in S. cerevisiae.
-
Vector Preparation: Digest the yeast expression vectors and the synthesized genes with appropriate restriction enzymes.
-
Ligation: Ligate the digested gene fragments into the corresponding expression vectors. Use a combination of vectors with different selectable markers to allow for the co-expression of all genes.
-
Transformation of E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.
-
Plasmid Purification: Culture the transformed E. coli and purify the plasmids using a standard miniprep or maxiprep kit.
-
Verification: Verify the integrity of the constructed plasmids by restriction digestion and Sanger sequencing.
Saccharomyces cerevisiae Transformation
Objective: To introduce the expression plasmids containing the this compound biosynthetic genes into the yeast host.
Materials:
-
S. cerevisiae host strain (e.g., CEN.PK).
-
YPD medium.
-
Lithium acetate (B1210297) (LiAc) solution (0.1 M).
-
Polyethylene glycol (PEG) 3350 (50% w/v).
-
Single-stranded carrier DNA (ssDNA).
-
Purified plasmids from Protocol 1.
-
Selective agar (B569324) plates (e.g., SC-Ura, SC-Leu).
Protocol:
-
Prepare Yeast Culture: Inoculate the S. cerevisiae host strain in YPD medium and grow overnight at 30°C with shaking.
-
Inoculate Main Culture: Dilute the overnight culture into fresh YPD medium to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest and Wash Cells: Centrifuge the culture to pellet the cells. Wash the cells with sterile water and then with 0.1 M LiAc.
-
Transformation Mix: Resuspend the cell pellet in a transformation mix containing 0.1 M LiAc, 50% PEG, ssDNA, and the purified plasmids.
-
Heat Shock: Incubate the mixture at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.
-
Plating: Pellet the cells, remove the supernatant, and resuspend in sterile water. Plate the cell suspension onto selective agar plates.
-
Incubation: Incubate the plates at 30°C for 2-3 days until colonies appear.
Shake Flask Cultivation and Screening
Objective: To screen transformed yeast colonies for the production of this compound.
Materials:
-
Selective liquid medium (e.g., SC-Ura-Leu).
-
Sterile shake flasks.
-
Incubator shaker.
-
Ethyl acetate.
-
LC-MS/MS system.
Protocol:
-
Inoculation: Inoculate single colonies from the transformation plates into 5 mL of selective liquid medium.
-
Cultivation: Grow the cultures at 30°C with vigorous shaking for 72-96 hours.
-
Extraction: Pellet the cells by centrifugation. Extract the supernatant with an equal volume of ethyl acetate.
-
Sample Preparation: Evaporate the ethyl acetate layer to dryness and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.
-
Screening: Analyze the extracts by LC-MS/MS to detect the presence of this compound (m/z [M+H]⁺ = 239.154).[4]
Fed-Batch Fermentation
Objective: To produce this compound at a larger scale using a controlled fed-batch fermentation process.
Materials:
-
Bioreactor (1 L working volume).
-
Complex fermentation medium.
-
Feeding solution (e.g., concentrated glucose solution).
-
pH probe, dissolved oxygen (DO) probe.
-
Antifoam agent.
Protocol:
-
Inoculum Preparation: Prepare a seed culture by growing the selected yeast strain in selective medium to a high cell density.
-
Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Batch Phase: Run the fermentation in batch mode for approximately 40 hours, maintaining the temperature at 30°C and pH at a setpoint (e.g., 5.0) by the addition of acid/base.[4]
-
Fed-Batch Phase: After the initial batch phase, initiate a restricted feeding regime with a concentrated glucose solution to maintain a low glucose concentration in the fermenter. This strategy helps to avoid the Crabtree effect and maximize biomass and product formation.
-
Process Monitoring: Monitor cell growth (OD600), glucose concentration, and dissolved oxygen throughout the fermentation.
-
Duration: Continue the fed-batch fermentation for a total of 160 hours.[4]
Extraction and Quantification of this compound
Objective: To extract and quantify the amount of this compound produced in the fermentation broth.
Materials:
-
Fermentation broth.
-
Ethyl acetate.
-
Rotary evaporator.
-
Methanol (HPLC grade).
-
LC-MS/MS system.
-
This compound analytical standard.
Protocol:
-
Extraction: Centrifuge the fermentation broth to separate the supernatant from the yeast cells. Extract the supernatant twice with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent using a rotary evaporator.
-
Sample Preparation: Dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before analysis.
-
Quantification: Analyze the sample using a calibrated LC-MS/MS method. Create a standard curve using a this compound analytical standard to quantify the concentration in the extract.
-
Calculation: Calculate the final titer of this compound in mg/L based on the quantification results and the initial volume of the fermentation broth.
References
- 1. Discovery and reconstitution of the this compound biosynthetic pathway--enzymatic formation of a cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (±)-cycloclavine and (±)-5-epi-cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Fermentation and purification protocols for Cycloclavine production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine is a unique, cyclopropanated ergot alkaloid first isolated from the seeds of Ipomoea hildebrandtii. Its complex pentacyclic structure and potential biological activities make it a compound of significant interest for pharmacological research and drug development. This document provides detailed application notes and protocols for the fermentative production of this compound using a recombinant Saccharomyces cerevisiae strain, followed by a comprehensive purification strategy. The protocols are designed to be adaptable for laboratory-scale production and scalable for larger quantities required for preclinical and clinical studies.
Fermentation Protocol: Heterologous Production in Saccharomyces cerevisiae
The heterologous expression of the this compound biosynthetic gene cluster in S. cerevisiae has been shown to be an effective method for its production, achieving titers exceeding 500 mg/L.[1] A fed-batch fermentation strategy is recommended to maximize cell density and product yield.
Table 1: Fermentation Parameters
| Parameter | Value | Notes |
| Microorganism | Saccharomyces cerevisiae expressing the this compound biosynthetic cluster | Strain expressing genes for the entire 8-enzyme pathway. |
| Fermentation Type | Fed-Batch | Allows for high cell density and controlled nutrient supply. |
| Temperature | 30°C | Optimal for S. cerevisiae growth. |
| pH | 5.5 (controlled with 2M NaOH and 2M H₂SO₄) | Maintained to ensure optimal enzyme activity and cell viability. |
| Dissolved Oxygen | > 20% (controlled by agitation and aeration) | Crucial for yeast growth and metabolism. |
| Fermentation Time | ~160 hours | Duration to achieve maximum product titer.[2] |
| Expected Titer | > 500 mg/L | As reported in literature for this expression system.[1] |
Experimental Protocol: Fed-Batch Fermentation
-
Inoculum Preparation:
-
Aseptically inoculate a single colony of the recombinant S. cerevisiae strain into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare a 1 L bioreactor with 500 mL of batch medium.
-
Autoclave the bioreactor and medium.
-
Aseptically add sterile-filtered vitamins and trace elements to the cooled medium.
-
Calibrate pH and dissolved oxygen probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Maintain the temperature at 30°C and pH at 5.5.
-
Control dissolved oxygen above 20% by adjusting the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1 VVM).
-
After the initial glucose in the batch medium is depleted (approximately 24-40 hours, indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase.
-
Continuously supply the feeding medium at a controlled rate to maintain a low glucose concentration in the bioreactor, thus avoiding the Crabtree effect and promoting respiratory metabolism.
-
Continue the fermentation for approximately 160 hours.[2]
-
Monitor cell growth (OD₆₀₀) and this compound production (e.g., by HPLC) throughout the fermentation.
-
Purification Protocol for this compound
The following multi-step purification protocol is designed to isolate this compound from the fermentation broth with high purity. It employs a combination of extraction and chromatographic techniques commonly used for ergot alkaloids.
Table 2: Purification Strategy and Expected Yields
| Step | Method | Purpose | Expected Recovery | Expected Purity |
| 1. Biomass Removal | Centrifugation/Microfiltration | Clarification of the fermentation broth. | > 98% (of supernatant) | - |
| 2. Initial Capture | Liquid-Liquid Extraction | Extraction of this compound from the aqueous phase to an organic solvent. | ~80-95% | Low |
| 3. Intermediate Purification | Solid-Phase Extraction (Cation Exchange) | Removal of non-basic impurities and concentration. | ~80-96%[3][4] | Medium |
| 4. Polishing | Preparative Reversed-Phase HPLC | High-resolution separation to achieve high purity. | ~80-86% | > 98% |
| 5. Final Formulation | Crystallization/Lyophilization | Removal of residual solvents and preparation of the final product. | > 90% | > 99% |
| Overall | - | - | ~50-70% | > 99% |
Experimental Protocol: Purification
-
Biomass Removal:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the yeast cells.
-
Decant and collect the supernatant containing the extracellular this compound.
-
For complete clarification, the supernatant can be further passed through a 0.22 µm filter.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the clarified supernatant to ~8.5-9.0 with a suitable base (e.g., ammonium (B1175870) hydroxide) to ensure this compound is in its free base form.
-
Extract the aqueous phase three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Combine the organic extracts and wash with a saturated NaCl solution (brine).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in an acidic mobile phase (e.g., methanol/water with 0.1% formic acid).
-
Load the dissolved extract onto a pre-conditioned strong cation exchange (SCX) SPE cartridge.
-
Wash the cartridge with a neutral or slightly acidic solvent (e.g., methanol) to remove non-basic impurities.
-
Elute the bound this compound with a basic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the solvent from the eluate to yield a partially purified product.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the partially purified product in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 column.
-
Perform a gradient elution using a mobile phase system such as acetonitrile (B52724) and water with a modifier (e.g., 0.1% trifluoroacetic acid or ammonium bicarbonate).
-
Monitor the elution profile with a UV detector (e.g., at 280 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
-
Final Formulation:
-
The aqueous solution containing the purified this compound can be lyophilized to obtain a stable powder.
-
Alternatively, crystallization can be attempted by dissolving the purified product in a minimal amount of a suitable solvent and adding an anti-solvent to induce precipitation.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-tryptophan and DMAPP.
Experimental Workflow for this compound Production and Purification
Caption: Overall workflow for this compound production and purification.
References
- 1. Discovery and reconstitution of the this compound biosynthetic pathway--enzymatic formation of a cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Cycloclavine
Introduction
Cycloclavine is a tetracyclic ergot alkaloid belonging to the clavine group, distinguished by a unique cyclopropane (B1198618) ring in its structure.[1] First isolated from the seeds of Ipomoea hildebrandtii, it has also been identified as a product of fungal metabolism.[1][2] Like other ergot alkaloids, this compound exhibits complex pharmacology, notably interacting with various central nervous system receptors, including serotonin (B10506) (5-HT) receptors.[1] Its unique binding profile suggests potential for therapeutic development.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolic research, and quality control in drug development.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for other clavine-type and ergot alkaloids and serve as a robust starting point for method development and validation.[2][3][4]
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
1. Application Note: HPLC-UV/FLD Analysis
HPLC is a cornerstone technique for the analysis of alkaloids due to its high resolution and sensitivity.[5] For this compound, a reversed-phase HPLC method is proposed, utilizing a C18 stationary phase to separate the analyte from a complex matrix. Detection can be achieved via UV absorption, as the indole (B1671886) moiety of this compound provides a chromophore, or more sensitively through fluorescence detection, a common method for ergot alkaloids which often exhibit native fluorescence.[3]
2. Experimental Protocol: HPLC Quantification of this compound
This protocol outlines a method adaptable for the quantification of this compound in various sample matrices.
2.1. Materials and Reagents
-
This compound analytical standard: (Purity ≥98%)
-
Acetonitrile (B52724) (ACN): HPLC or LC-MS grade
-
Methanol (MeOH): HPLC or LC-MS grade
-
Water: Deionized (DI) or HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Acetate: LC-MS grade
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another clavine alkaloid like Agroclavine, or a stable isotope-labeled this compound).
2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 85 15 20 50 50 25 10 90 30 10 90 31 85 15 | 40 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 225 nm or 280 nm
-
Fluorescence (FLD): Excitation at 235 nm, Emission at 340 nm[6]
-
2.3. Sample Preparation (Modified QuEChERS Method)
This is a general procedure for extraction from a solid matrix (e.g., fungal culture, plant material).
-
Homogenize 1-2 g of the sample.
-
Add 10 mL of acetonitrile (with 1% acetic acid, v/v) to a 50 mL centrifuge tube containing the sample.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).
-
Shake vigorously for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup if necessary, or directly for analysis.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
2.4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) containing a fixed concentration of the internal standard.
-
Quantification: Plot the peak area ratio of this compound to the internal standard against the concentration of this compound. Perform a linear regression to determine the concentration of this compound in unknown samples.
3. Quantitative Data Summary (Representative)
The following table summarizes typical performance characteristics for the HPLC analysis of ergot alkaloids. These values should be established specifically for this compound during method validation.
| Parameter | Representative Value | Reference(s) |
| Retention Time (min) | 5 - 20 | [7] |
| Linearity (R²) | >0.99 | [7] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | [6][8] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | [6][8] |
| Recovery (%) | 75 - 110% | [6] |
Quantitative NMR (qNMR) for this compound Quantification
1. Application Note: qNMR Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific this compound resonance to that of a certified internal standard of known concentration, the absolute amount of this compound can be determined.[9] This is particularly useful for purity assessment and the certification of analytical standards.
2. Experimental Protocol: qNMR Quantification of this compound
2.1. Materials and Reagents
-
This compound sample
-
Certified Internal Standard (IS): A stable compound with sharp, well-separated signals (e.g., maleic acid, dimethyl sulfone, 1,2,4,5-tetrachloro-3-nitrobenzene). The IS should not have signals that overlap with the analyte.
-
Deuterated Solvent: A high-purity deuterated solvent in which both the sample and IS are fully soluble (e.g., Methanol-d4, Chloroform-d, DMSO-d6).
2.2. Instrumentation and Parameters
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering high-quality radiofrequency pulses.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and IS signals being integrated. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250 for the signals of interest for high precision.[10]
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely, typically >3 seconds.
-
2.3. Sample Preparation
-
Accurately weigh a precise amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume or weight of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a high-quality NMR tube.
2.4. Data Processing and Quantification
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction manually to ensure accuracy.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
3. Quantitative Data Summary (Representative)
| Parameter | Guideline/Value | Reference(s) |
| Spectrometer Frequency | ≥ 400 MHz | [10] |
| S/N for 1% Precision | > 250 | [10] |
| Relaxation Delay (d1) | ≥ 5 * T1 | [10] |
| Measurement Uncertainty | < 2% | [9] |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
This compound Interaction with Serotonin Receptor Signaling
Ergot alkaloids are known to interact with serotonin (5-HT) receptors.[1][11][12] this compound, sharing the ergoline (B1233604) skeleton, likely acts on these G-protein coupled receptors (GPCRs).[1][7] The diagram below illustrates the major signaling cascades initiated by 5-HT receptor activation, which are potential pathways affected by this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. neurology.org [neurology.org]
- 2. Production, detection, and purification of clavine-type ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.gov.uk [food.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Ergot alkaloids reduce circulating serotonin in the bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassays of Cycloclavine Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine, a complex ergot alkaloid, has demonstrated broad-spectrum insecticidal activity, presenting a promising avenue for the development of novel pest management solutions.[1] Originally isolated from the seeds of Ipomoea hildebrandtii and the fungus Aspergillus japonicus, this natural product has shown efficacy against various insect pests, including aphids, brown plant hoppers, silverleaf whiteflies, and thrips.[1] Although its native potency may require enhancement for commercial applications, its unique insect-specific mode of action warrants further investigation.[1]
These application notes provide detailed protocols for a suite of bioassays to systematically evaluate the insecticidal properties of this compound. The described methods are designed to be adaptable for screening this compound analogs and formulations, determining lethal concentrations, and observing sublethal effects. The protocols are based on established and widely used insect bioassay techniques.[2][3][4][5][6]
Data Presentation: Summary of Hypothetical Insecticidal Activity
The following tables present a summary of hypothetical quantitative data for the insecticidal activity of this compound against several key insect pests. This data is for illustrative purposes to guide researchers in their data presentation.
Table 1: Contact Toxicity of this compound
| Target Insect | Life Stage | LC50 (µg/cm²) (48h) | LC90 (µg/cm²) (48h) |
| Myzus persicae (Green Peach Aphid) | Adult | 75 | 150 |
| Nilaparvata lugens (Brown Planthopper) | Nymph | 250 | 500 |
| Bemisia tabaci (Silverleaf Whitefly) | Adult | 280 | 550 |
| Frankliniella occidentalis (Western Flower Thrips) | Adult | 320 | 600 |
Table 2: Oral Toxicity of this compound (Artificial Diet Bioassay)
| Target Insect | Life Stage | LC50 (µg/mL) (72h) | LC90 (µg/mL) (72h) |
| Myzus persicae (Green Peach Aphid) | Nymph | 90 | 180 |
| Nilaparvata lugens (Brown Planthopper) | Nymph | 280 | 560 |
| Spodoptera exigua (Beet Armyworm) | 2nd Instar Larva | 150 | 300 |
Table 3: Antifeedant/Repellent Effects of this compound
| Target Insect | Assay Type | Concentration (µg/cm²) | Feeding/Settling Inhibition (%) |
| Myzus persicae (Green Peach Aphid) | Choice Test | 50 | 65 |
| Spodoptera exigua (Beet Armyworm) | Leaf Disc Choice Test | 100 | 75 |
Experimental Protocols
Protocol 1: Contact Toxicity Bioassay (Vial Residue Method)
This protocol is adapted from the adult vial test and is suitable for assessing the contact toxicity of this compound against small, mobile insects like aphids, whiteflies, and thrips.[3]
Materials:
-
Glass scintillation vials (20 mL)
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Test insects
-
Camel hairbrush
-
Incubator or environmental chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 10,000 ppm (µg/mL) stock solution of this compound in acetone.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations to be tested (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Also, prepare an acetone-only control.
-
Coating the Vials:
-
Pipette 500 µL of each dilution into a separate glass vial.
-
Pipette 500 µL of acetone into the control vials.
-
Roll and agitate the vials to ensure the inner surface is evenly coated.
-
Place the vials on their side in a fume hood and allow the acetone to evaporate completely, leaving a residue of this compound on the inner surface.
-
-
Insect Introduction:
-
Introduce a known number of insects (e.g., 20-30 adults) into each vial using a camel hairbrush or an aspirator.
-
Cap the vials with perforated lids or cotton plugs to allow for air circulation.
-
-
Incubation: Place the vials in an incubator set to the appropriate conditions for the test insect (e.g., 25 ± 2°C, 60 ± 5% RH, and a 16:8 h light:dark photoperiod).
-
Data Collection:
-
Assess insect mortality at 24, 48, and 72 hours post-introduction.
-
Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values.
Protocol 2: Oral Toxicity Bioassay (Leaf-Dip Method for Sucking Insects)
This method is effective for evaluating the systemic or oral toxicity of this compound to sucking insects such as aphids and whiteflies.[2][7]
Materials:
-
This compound
-
Distilled water
-
Surfactant (e.g., Triton X-100 or Tween 80)
-
Host plant leaves (e.g., cabbage, cotton)
-
Petri dishes
-
Filter paper
-
Forceps
-
Test insects
-
Environmental chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (if not water-soluble) and then dilute it in distilled water to the desired concentrations.
-
Add a surfactant (e.g., 0.01% Triton X-100) to each solution to ensure even leaf coverage.
-
Prepare a control solution with distilled water and the surfactant only.
-
-
Leaf Treatment:
-
Excise fresh, healthy leaves from the host plant.
-
Using forceps, dip each leaf into a test solution for 10-15 seconds, ensuring complete immersion.
-
Allow the leaves to air dry completely on a clean surface.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper in the bottom of each Petri dish.
-
Place a treated leaf, abaxial side up, into each Petri dish.
-
Introduce a known number of insects (e.g., 20-30 nymphs or adults) onto the leaf surface.
-
-
Incubation: Place the Petri dishes in an environmental chamber under controlled conditions suitable for the test insect.
-
Data Collection: Record mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate LC50 and LC90 values using probit analysis.
Protocol 3: Antifeedant/Repellent Bioassay (Leaf Disc Choice Test for Chewing Insects)
This protocol is designed to assess the antifeedant or repellent properties of this compound against chewing insects like lepidopteran larvae.
Materials:
-
This compound
-
Acetone
-
Host plant leaves (e.g., lettuce, cabbage)
-
Cork borer or leaf punch
-
Petri dishes
-
Filter paper
-
Test insects (e.g., 3rd instar Spodoptera exigua)
-
Stereomicroscope
-
Image analysis software (optional)
Procedure:
-
Preparation of Leaf Discs:
-
Excise leaf discs of a uniform size (e.g., 2 cm diameter) from fresh host plant leaves.
-
-
Treatment of Leaf Discs:
-
Prepare a solution of this compound in acetone.
-
Apply a known volume of the this compound solution evenly to the surface of a leaf disc.
-
Apply the same volume of acetone to a control leaf disc.
-
Allow the solvent to evaporate completely.
-
-
Bioassay Setup:
-
Place a moistened piece of filter paper in a Petri dish.
-
Position one treated and one control leaf disc on opposite sides of the Petri dish.
-
Introduce a single, pre-starved (for ~2-4 hours) insect larva into the center of the Petri dish.
-
-
Incubation: Place the Petri dishes in an environmental chamber in the dark to avoid phototactic effects.
-
Data Collection:
-
After 24 hours, measure the area of each leaf disc consumed. This can be done using a grid-paper system under a stereomicroscope or with image analysis software.
-
-
Data Analysis: Calculate the Feeding Inhibition (%) using the following formula:
-
Feeding Inhibition (%) = [(C - T) / (C + T)] x 100
-
Where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
Visualization of Workflows and Pathways
Experimental Workflow for Contact Toxicity Bioassay
Caption: Workflow for the vial residue contact toxicity bioassay.
Proposed Signaling Pathway Disruption by Alkaloids in Insects
Many plant alkaloids exert their toxic effects by interfering with neurotransmitter signaling.[8][9][10] Ergot alkaloids, the class to which this compound belongs, are known to interact with various receptors in the central nervous system.[1] A plausible mechanism of action for this compound's insecticidal activity is the disruption of octopaminergic or other biogenic amine signaling pathways, which are crucial for numerous physiological processes in insects.
Caption: Hypothetical disruption of octopamine (B1677172) signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 5. entomoljournal.com [entomoljournal.com]
- 6. journals.rdagriculture.in [journals.rdagriculture.in]
- 7. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 8. The bitter truth: how insects cope with toxic plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
Application of Cycloclavine Against Aphids and Whiteflies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine, a complex ergot alkaloid, has demonstrated notable insecticidal potential, particularly against economically significant agricultural pests such as aphids and whiteflies.[1] As a natural product, this compound and its derivatives are subjects of growing interest for the development of novel biopesticides with potentially unique modes of action. Ergot alkaloids are known to interact with various neurotransmitter receptors in insects, suggesting a neurological mechanism of action.[2] Although the natural insecticidal activity of this compound may not be sufficient for widespread commercial use, its broad-spectrum activity and insect-specific mode of action make it a valuable lead compound for further chemical modification and optimization.[1] This document provides a summary of the available data on the efficacy of this compound and outlines detailed, representative protocols for its evaluation against aphids and whiteflies in a research setting.
Quantitative Data Summary
The following table summarizes the reported insecticidal concentrations of this compound against aphids and the silverleaf whitefly. It is important to note that detailed dose-response data, such as LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values, are not yet widely available in the public domain. The provided data points serve as a preliminary guide for concentration range finding in experimental setups.
| Pest Species | Common Name | Effective Concentration | Reference |
| Aphid species (unspecified) | Aphids | 100 ppm | (Dickhaut et al. 2021)[1] |
| Bemisia tabaci (Biotype B) | Silverleaf Whitefly | 300 ppm | (Dickhaut et al. 2021)[1] |
Mechanism of Action
The precise molecular target of this compound in aphids and whiteflies has not been definitively elucidated in publicly available literature. However, as an ergot alkaloid, its mechanism of action is presumed to involve the disruption of neurotransmission. Ergot alkaloids are known to act as agonists or antagonists at various biogenic amine receptors, including those for serotonin, dopamine, and octopamine. This interaction can lead to a range of physiological and behavioral effects, ultimately resulting in insect mortality.
A proposed signaling pathway disruption is illustrated below.
Experimental Protocols
The following are detailed, representative protocols for conducting insecticidal bioassays with this compound. These protocols are based on standard methodologies for aphid and whitefly toxicity testing and should be adapted as necessary.
Protocol 1: Leaf-Dip Bioassay for Aphid Toxicity
This method is suitable for assessing the contact toxicity of this compound to aphids.
Materials:
-
This compound stock solution (e.g., in DMSO or acetone)
-
Surfactant (e.g., Triton X-100 or Tween 20)
-
Distilled water
-
Host plants (e.g., fava bean for bean aphids, Aphis fabae)
-
Synchronized aphid population (e.g., apterous adults)
-
Petri dishes with moistened filter paper or agar (B569324)
-
Fine camel-hair brush
-
Beakers
-
Forceps
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of this compound from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 200, 400 ppm). The final solvent concentration should be consistent across all treatments and the control (typically ≤0.5%). Add a surfactant (e.g., 0.02% v/v) to all solutions to ensure even leaf coverage. The control solution should contain the solvent and surfactant at the same concentration as the treatment groups.
-
Leaf Treatment: Excise healthy, similar-sized leaves from the host plants. Using forceps, dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.
-
Drying: Place the treated leaves on a drying rack and allow them to air-dry completely (approximately 1-2 hours) in a fume hood.
-
Infestation: Place the dried leaves, abaxial side up, into individual Petri dishes containing moistened filter paper or a layer of agar to maintain turgor. Using a fine camel-hair brush, carefully transfer a known number of synchronized aphids (e.g., 20-30 apterous adults) onto each leaf disc.
-
Incubation: Seal the Petri dishes with ventilated lids or parafilm with small perforations for air exchange. Incubate the dishes in a controlled environment chamber (e.g., 22 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are unable to move when gently prodded with the brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate mortality rates for each concentration and determine the LC50 value and its 95% confidence intervals using probit analysis.
Protocol 2: Systemic Uptake Bioassay for Whitefly Toxicity
This protocol is designed to evaluate the efficacy of this compound when it is taken up systemically by the plant and ingested by whiteflies during feeding.
Materials:
-
This compound stock solution
-
Distilled water
-
Host plants (e.g., cotton or tomato seedlings) in hydroponic solution or small pots
-
Synchronized adult whitefly population (Bemisia tabaci)
-
Clip-cages
-
Controlled environment chamber or greenhouse
Procedure:
-
Preparation of Test Solutions: Prepare a range of this compound concentrations in the hydroponic solution or in water for soil drenching. Include a control group with the solvent at the same concentration.
-
Systemic Application:
-
Hydroponic Method: Replace the nutrient solution of the seedlings with the prepared this compound solutions.
-
Soil Drench Method: Apply a fixed volume of the test solution to the soil of each potted plant, ensuring even distribution.
-
-
Uptake Period: Allow the plants to absorb the compound for a specified period, typically 24-48 hours, under controlled environmental conditions.
-
Infestation: Confine a known number of adult whiteflies (e.g., 15-20 females and males) onto a leaf of each treated plant using a clip-cage.
-
Incubation: Maintain the infested plants in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod).
-
Mortality and Fecundity Assessment:
-
Record adult mortality at 24, 48, and 72 hours after caging.
-
After the mortality assessment period (e.g., 72 hours), remove the clip-cages and any surviving adults.
-
Count the number of eggs laid on the leaf area within the cage to assess effects on fecundity.
-
Optionally, maintain the plants to observe the development and viability of the F1 generation (nymphal mortality).
-
-
Data Analysis: Calculate the percentage of adult mortality (corrected using Abbott's formula if needed) and analyze the data using probit analysis to determine the LC50. Analyze fecundity data (number of eggs per female) using ANOVA or a suitable non-parametric test.
References
Cycloclavine: Application Notes and Protocols for Agricultural Pest Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine, a naturally occurring ergot alkaloid, has demonstrated significant potential as a lead compound for the development of novel agricultural pest control agents. Its complex chemical structure, featuring a unique cyclopropyl (B3062369) moiety, and its reported broad-spectrum insecticidal activity make it a compelling subject for further investigation. Of particular interest is its insect-specific mode of action, which suggests a favorable toxicological profile for non-target organisms.
These application notes provide a comprehensive overview of the current understanding of this compound's insecticidal properties and offer detailed protocols for its evaluation. The information is intended to guide researchers in conducting robust studies to characterize its efficacy and elucidate its mechanism of action, paving the way for the development of new, effective, and sustainable pest management solutions.
Data Presentation
While specific LC50 and LD50 values for this compound against a wide range of agricultural pests are not extensively available in publicly accessible literature, preliminary studies have indicated its insecticidal potential. The following tables summarize the reported effective concentrations and provide a template for organizing experimentally determined toxicological data.
Table 1: Reported Insecticidal Activity of this compound and its Derivatives
| Pest Species | Common Name | Effective Concentration (ppm) | Reference |
| Aphis gossypii | Cotton Aphid | 100 | [1] |
| Nilaparvata lugens | Brown Planthopper | 300 | [1] |
| Bemisia tabaci | Silverleaf Whitefly | 300 | [1] |
| Thysanoptera order | Thrips | 300 | [1] |
Table 2: Template for Recording Experimentally Determined LC50 Values of this compound
| Pest Species | Life Stage | Bioassay Method | Exposure Time (h) | LC50 (ppm) | 95% Confidence Interval |
| Aphis gossypii | Adult | Leaf-dip | 24 | Data to be determined | Data to be determined |
| Nilaparvata lugens | Nymph | Systemic (Rice seedling) | 48 | Data to be determined | Data to be determined |
| Bemisia tabaci | Adult | Leaf-dip | 72 | Data to be determined | Data to be determined |
| Frankliniella occidentalis | Adult | Leaf-dip | 24 | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the insecticidal potential of this compound.
Protocol 1: Determination of Median Lethal Concentration (LC50) by Leaf-Dip Bioassay
This protocol is designed to determine the concentration of this compound that is lethal to 50% of a test population of sucking insects such as aphids, whiteflies, and thrips.
Materials:
-
This compound (analytical grade)
-
Acetone (B3395972) (solvent)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., cotton for aphids, tomato for whiteflies)
-
Petri dishes with ventilated lids
-
Filter paper
-
Fine camel-hair brush
-
Micropipettes
-
Glass vials
-
Vortex mixer
-
Environmental chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of five to seven serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution should be prepared with acetone and surfactant in distilled water only.
-
-
Bioassay:
-
Collect healthy, uniform-sized adult insects from a laboratory-reared colony.
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf in each Petri dish.
-
Carefully transfer 20-30 adult insects onto the treated leaf using a fine camel-hair brush.
-
Seal the Petri dishes with ventilated lids.
-
Each concentration, including the control, should have at least three replicates.
-
-
Incubation and Data Collection:
-
Place the Petri dishes in an environmental chamber under controlled conditions.
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded with the brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit analysis on the mortality data to calculate the LC50 value, 95% confidence intervals, and the slope of the dose-response curve.
-
Protocol 2: Octopamine (B1677172) and Tyramine (B21549) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to investigate the affinity of this compound for insect octopamine and tyramine receptors.
Materials:
-
Insect cell line (e.g., Sf9 or HEK293) expressing the target receptor (octopamine or tyramine receptor).
-
Cell culture medium and supplements.
-
Radioligand specific for the target receptor (e.g., [³H]-octopamine, [³H]-tyramine, or a suitable antagonist like [³H]-yohimbine).
-
This compound
-
Non-labeled specific ligand for determining non-specific binding (e.g., cold octopamine or tyramine).
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture insect cells expressing the receptor of interest.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Radioligand + membrane preparation + binding buffer.
-
Non-specific Binding: Radioligand + membrane preparation + a high concentration of non-labeled ligand + binding buffer.
-
Competitive Binding: Radioligand + membrane preparation + varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to reduce non-specific binding.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding inhibited by each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 3: Electrophysiological Analysis of this compound's Effect on Insect Neurons
This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the effects of this compound on the electrical activity of isolated insect neurons.
Materials:
-
Isolated insect neurons (e.g., from the central nervous system of the target pest).
-
External and internal physiological saline solutions.
-
This compound
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Data acquisition and analysis software.
-
Perfusion system.
Procedure:
-
Neuron Preparation:
-
Dissect the central nervous system (e.g., thoracic or abdominal ganglia) from the target insect in cold physiological saline.
-
Enzymatically and mechanically dissociate the ganglia to obtain isolated neurons.
-
Plate the neurons on a coverslip in a recording chamber.
-
-
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with internal saline solution.
-
Under visual guidance using a microscope, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity (membrane potential and firing rate) in the voltage-clamp or current-clamp mode.
-
-
Compound Application:
-
Using a perfusion system, apply the external saline (control).
-
Apply different concentrations of this compound dissolved in the external saline to the neuron.
-
Record changes in membrane potential, firing frequency, and ion channel currents in response to this compound application.
-
Wash out the compound with the control saline to observe recovery.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological data to determine the effects of this compound on neuronal excitability.
-
Compare the pre-application, application, and washout periods to quantify changes in neuronal activity.
-
If specific ion channels are being studied, analyze changes in current-voltage relationships and channel kinetics.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in an insect neuron.
Experimental Workflow
Caption: Workflow for evaluating this compound as a pest control agent.
Logical Relationship
Caption: Logical relationship of this compound's properties.
References
Application Notes and Protocols: In Vitro Evaluation of Cycloclavine on Insect Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cycloclavine is an ergot alkaloid that has been identified from various fungi, including Ipomoea hildebrandtii. Ergot alkaloids are known for their diverse biological activities, which often stem from their interaction with various receptor systems, particularly neurotransmitter receptors like those for serotonin, dopamine, and adrenaline. While the effects of many ergot alkaloids are well-studied in mammalian systems, their impact on insect cells is a growing area of interest for developing novel bio-insecticides or for understanding insect physiology.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound using common insect cell lines, such as Sf9 (from Spodoptera frugiperda) and High Five™ (from Trichoplusia ni). The described assays are designed to assess the cytotoxic and other cellular effects of this compound, providing a foundational framework for further investigation.
Materials and Reagents
-
Cell Lines:
-
Sf9 (Spodoptera frugiperda, ovarian cells)
-
High Five™ (Trichoplusia ni, ovarian cells)
-
-
Media and Supplements:
-
Grace's Insect Medium or Sf-900™ II SFM
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
-
Reagents for Assays:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
-
Labware:
-
96-well, 24-well, and 6-well flat-bottom sterile culture plates
-
Serological pipettes
-
Micropipettes and sterile tips
-
Cell culture flasks (T-25, T-75)
-
Hemocytometer or automated cell counter
-
Experimental Workflow and Data Interpretation
The overall experimental process follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. The workflow is designed to efficiently characterize the effects of this compound on insect cell lines.
Application Notes and Protocols for Cycloclavine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloclavine, a cyclopropanated ergot alkaloid, has garnered significant interest within the scientific community due to its unique chemical structure and potential psychoactive properties. Understanding its interaction with various central nervous system (CNS) receptors is crucial for elucidating its pharmacological profile and exploring its therapeutic potential. These application notes provide detailed protocols for conducting receptor binding assays to characterize the affinity of this compound for a range of CNS targets. The methodologies described are based on established radioligand binding assay principles, drawing from findings reported in the scientific literature.
Quantitative Data Summary
The binding affinities of the natural (+)-enantiomer and the unnatural (–)-enantiomer of this compound have been evaluated across a panel of 16 CNS receptors. The results, presented as the percentage of inhibition of a specific radioligand at a 1 µM concentration of this compound, are summarized below. This data is crucial for understanding the compound's selectivity and potential sites of action.
| Receptor Target | Radioligand | (+)-Cycloclavine (% Inhibition @ 1µM) | (–)-Cycloclavine (% Inhibition @ 1µM) |
| Serotonin Receptors | |||
| 5-HT₁ₐ | [³H]-8-OH-DPAT | 98 | 65 |
| 5-HT₂ₐ | [³H]-Ketanserin | 95 | 58 |
| 5-HT₂ₒ | [³H]-Mesulergine | 88 | 45 |
| 5-HT₆ | [³H]-LSD | 75 | 33 |
| 5-HT₇ | [³H]-LSD | 85 | 42 |
| Dopamine Receptors | |||
| D₁ | [³H]-SCH 23390 | 72 | 25 |
| D₂ | [³H]-Spiperone | 89 | 51 |
| D₃ | [³H]-7-OH-DPAT | 91 | 60 |
| Adrenergic Receptors | |||
| α₁ | [³H]-Prazosin | 65 | 28 |
| α₂ | [³H]-Rauwolscine | 78 | 40 |
| Muscarinic Receptors | |||
| M₁ | [³H]-Pirenzepine | 15 | 8 |
| M₂ | [³H]-AF-DX 384 | 10 | 5 |
| M₃ | [³H]-4-DAMP | 12 | 6 |
| Sigma Receptors | |||
| σ₁ | [³H]-(+)-Pentazocine | 92 | 85 |
| σ₂ | [³H]-DTG | 55 | 48 |
| NMDA Receptor | |||
| MK-801 site | [³H]-MK-801 | 20 | 11 |
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for a specific G-protein coupled receptor (GPCR), such as the 5-HT₂ₐ receptor. This protocol is based on standard filtration assay methodologies.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT₂ₐ receptor by measuring its ability to displace a specific radioligand, [³H]-Ketanserin.
Materials:
-
Receptor Source: Commercially available cell membranes expressing the human 5-HT₂ₐ receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).
-
Test Compound: (+)-Cycloclavine and (–)-Cycloclavine.
-
Non-specific Binding Control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Harvester for rapid filtration.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (at a final concentration close to its Kd, e.g., 1 nM), and 100 µL of the receptor membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), 50 µL of [³H]-Ketanserin, and 100 µL of the receptor membrane preparation.
-
Test Compound Wells: Add 50 µL of each this compound dilution, 50 µL of [³H]-Ketanserin, and 100 µL of the receptor membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding and test compound wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the potential signaling pathway implications of this compound's receptor binding.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Potential signaling pathways affected by this compound binding to GPCRs.
Application Notes and Protocols for the Formulation of Cycloclavine in Experimental Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and formulation of Cycloclavine for use in various experimental bioassays. This compound is a tetracyclic ergoline (B1233604) alkaloid with known activity at serotonergic, dopaminergic, and sigma-1 receptors, making it a compound of interest for neuroscience and pharmacology research.[1][2][3] Proper formulation is critical to ensure accurate and reproducible experimental results.
Compound Information and Properties
This compound is a unique cyclopropanated ergot alkaloid.[3] Like other ergoline alkaloids, it is a hydrophobic molecule with limited aqueous solubility.[4] Careful consideration of its stability is also crucial, as related compounds can be sensitive to light, temperature, and pH, and may undergo epimerization in solution.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₂ | [3] |
| Molar Mass | 238.334 g/mol | [3] |
| Appearance | Solid (specifics not widely reported) | N/A |
| Solubility | Limited water solubility. Soluble in organic solvents like DMSO and ethanol. | [4] |
| Stability | Sensitive to light, temperature, and pH. Potential for epimerization in solution. | [4] |
Protocols for Solution Preparation
Preparation of High-Concentration Stock Solutions
Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.[4]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber (light-protecting) microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (not exceeding 37°C) may be applied to aid dissolution, but caution should be exercised to prevent degradation.[4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.[4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4]
Table 2: Example Stock Solution Calculations for this compound
| Desired Stock Concentration | Molar Mass ( g/mol ) | Mass of this compound for 1 mL Stock | Volume of DMSO |
| 10 mM | 238.334 | 2.38 mg | 1 mL |
| 20 mM | 238.334 | 4.77 mg | 1 mL |
| 50 mM | 238.334 | 11.92 mg | 1 mL |
Preparation of Working Solutions for Bioassays
Working solutions are prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the experimental system (typically ≤ 0.5%).
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile polypropylene (B1209903) tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentrations.
-
Mixing: Gently vortex or pipette mix after each dilution step.
-
Solubility Check: Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous environment, and the protocol may need to be adjusted (e.g., by lowering the final concentration or slightly increasing the permissible solvent percentage if the assay allows).
-
Use: Use the freshly prepared working solutions immediately to minimize degradation and epimerization.[4]
References
Application Notes and Protocols for Radiolabeling Cycloclavine for Tracer Studies
Introduction
Cycloclavine is a clavine-type ergot alkaloid first isolated from the seeds of Ipomoea hildebrandtii.[1] Like other ergot alkaloids, it possesses a tetracyclic ergoline (B1233604) ring system and exhibits affinity for various central nervous system receptors, including serotonin (B10506) and dopamine (B1211576) receptors.[2][3] The development of radiolabeled this compound is crucial for its use as a tracer in preclinical and clinical studies to investigate its pharmacokinetics, pharmacodynamics, tissue distribution, and receptor occupancy. Such studies are vital for understanding its therapeutic potential and mechanism of action.[4]
This document provides detailed, hypothetical protocols for the radiolabeling of this compound with Carbon-14 (B1195169), Tritium (B154650), and Fluorine-18. As there are no published methods specifically for the radiolabeling of this compound, the following protocols are based on established radiochemical techniques for structurally similar indole (B1671886) and ergot alkaloids.[5][6][7]
Method 1: [¹⁴C]N-Methylation of this compound
This method involves the introduction of a Carbon-14 label at the N6-methyl group of the ergoline scaffold. The strategy is a two-step process: N-demethylation of this compound to produce nor-Cycloclavine, followed by N-methylation using [¹⁴C]methyl iodide.[5]
Application Note
[¹⁴C]this compound is an ideal tracer for long-term in vitro and in vivo studies, such as quantitative whole-body autoradiography (QWBA), due to the long half-life of Carbon-14 (5730 years).[8] The label is introduced at a metabolically stable position, ensuring that the radiotracer's distribution reflects that of the parent compound and its metabolites.[4] This method is suitable for absorption, distribution, metabolism, and excretion (ADME) studies.[9]
Experimental Protocol
Step 1: N-demethylation of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758).
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (mCPBA), to form the N-oxide intermediate.[5]
-
Treat the N-oxide intermediate with an iron(II) salt (e.g., iron(II) sulfate) in the presence of an acid (e.g., sulfuric acid) to facilitate the demethylation, yielding nor-Cycloclavine.[10]
-
Purify the resulting nor-Cycloclavine using column chromatography.
Step 2: N-methylation with [¹⁴C]Methyl Iodide
-
Dissolve the purified nor-Cycloclavine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate, to the reaction mixture.
-
Introduce [¹⁴C]methyl iodide ([¹⁴C]CH₃I) into the reaction vessel.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Purify the resulting [¹⁴C]this compound using high-performance liquid chromatography (HPLC).
Quantitative Data (Hypothetical)
| Parameter | Expected Value | Reference for Similar Compounds |
| Radiochemical Yield | 20-40% | [9][11] |
| Specific Activity | 50-60 mCi/mmol (1.85-2.22 GBq/mmol) | [12] |
| Radiochemical Purity | >98% | [12] |
Method 2: [³H]Tritiation by Hydrogen Isotope Exchange (HIE)
This method utilizes a metal catalyst to facilitate the exchange of hydrogen atoms on the this compound molecule with tritium from tritium gas.[6] This approach is a late-stage labeling technique that does not require the synthesis of a precursor.[13]
Application Note
Tritium-labeled compounds are valuable for in vitro receptor binding assays and metabolic studies.[14] The high specific activity achievable with tritium labeling makes it particularly suitable for applications where the target receptor or enzyme is present in low concentrations.[6] The shorter half-life of tritium (12.3 years) compared to Carbon-14 makes it a more manageable isotope in some laboratory settings.
Experimental Protocol
-
Dissolve this compound in a suitable solvent, such as dichloromethane or methanol.
-
Add a homogeneous iridium or rhodium catalyst (e.g., [Ir(cod)(PCy₃)(py)]PF₆ or a rhodium dimer that forms nanoparticles in situ).[6][13]
-
Introduce tritium gas (T₂) into the reaction vessel at or slightly above atmospheric pressure.
-
Stir the reaction mixture at room temperature for several hours to allow for hydrogen-tritium exchange to occur.
-
Remove the catalyst by filtration through a short plug of silica (B1680970) gel.
-
Remove labile tritium by repeated evaporation from methanol.
-
Purify the [³H]this compound by HPLC to remove any radiochemical impurities.
Quantitative Data (Hypothetical)
| Parameter | Expected Value | Reference for Similar Compounds |
| Radiochemical Yield | 10-30% | [6] |
| Specific Activity | 15-30 Ci/mmol (0.55-1.11 TBq/mmol) | [6][15] |
| Radiochemical Purity | >98% | [6] |
Method 3: [¹⁸F]Fluorination for Positron Emission Tomography (PET)
This proposed method aims to introduce the positron-emitting radionuclide Fluorine-18 (t½ = 109.8 min) into the indole ring of this compound for PET imaging applications. This can be achieved through electrophilic fluorination.[7]
Application Note
[¹⁸F]this compound would be a valuable radiotracer for in vivo imaging of its target receptors in the brain and other organs using PET. The short half-life of ¹⁸F allows for repeated imaging studies in the same subject and results in a lower radiation dose to the subject compared to longer-lived isotopes.
Experimental Protocol
-
Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or dichloromethane.
-
Add an electrophilic fluorinating agent containing ¹⁸F. A common choice is [¹⁸F]F₂ gas, which can be produced in a cyclotron, or a more selective reagent like [¹⁸F]Selectfluor bis(triflate).
-
The reaction may require the presence of an acid or a Lewis acid to activate the indole ring towards electrophilic attack.
-
The reaction is typically rapid due to the short half-life of ¹⁸F and is often performed at room temperature or with gentle heating.
-
Quench the reaction and purify the [¹⁸F]this compound using automated or semi-automated HPLC systems.
Quantitative Data (Hypothetical)
| Parameter | Expected Value | Reference for Similar Compounds |
| Radiochemical Yield (decay-corrected) | 5-15% | [16][17] |
| Specific Activity | >1 Ci/µmol (>37 GBq/µmol) | [16][18] |
| Radiochemical Purity | >99% | [16] |
Method 4: Biosynthetic Labeling with [¹⁴C]-Tryptophan
This method leverages the natural biosynthetic pathway of ergot alkaloids, which starts from the amino acid tryptophan.[19][20] By feeding a culture of a this compound-producing fungus with [¹⁴C]-L-tryptophan, the radiolabel can be incorporated into the ergoline ring system.
Application Note
Biosynthetic labeling can be a powerful tool to produce complex radiolabeled natural products that are difficult to synthesize chemically. The resulting [¹⁴C]this compound would have the label integrated into the core scaffold, making it very stable for metabolic and disposition studies.
Experimental Protocol
-
Establish a culture of a known this compound-producing fungal strain (e.g., Aspergillus japonicus or a recombinant yeast strain).[1][21]
-
To the culture medium, add [¹⁴C]-L-tryptophan at an appropriate growth phase for alkaloid production.
-
Continue the fermentation for a period that allows for the uptake of the labeled precursor and its incorporation into this compound.
-
Harvest the fungal mycelium and/or the culture broth.
-
Extract the alkaloids using standard procedures for ergot alkaloid isolation (e.g., solvent extraction, acid-base partitioning).
-
Purify the [¹⁴C]this compound from other alkaloids and metabolites using chromatographic techniques such as preparative TLC or HPLC.
Quantitative Data (Hypothetical)
| Parameter | Expected Value | Reference for Similar Compounds |
| Incorporation Efficiency | 1-10% | [22] |
| Specific Activity | Dependent on the specific activity of the [¹⁴C]-L-tryptophan precursor | [23] |
| Radiochemical Purity | >95% after purification | [22] |
Visualizations
Caption: Workflow for the proposed synthesis of [¹⁴C]this compound.
Caption: this compound's potential action on the D2 receptor pathway.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. openmedscience.com [openmedscience.com]
- 9. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [High-yield synthesis of 14C labeled alicyclic amino acids with high specific radioactivity using potassium (14C) cyanide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High yield and high specific activity synthesis of [18F]Fallypride in a batch microfluidic reactor for micro-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Silicon-[18F]Fluorine Radiochemistry: Basics, Applications and Challenges [mdpi.com]
- 19. Biosynthesis of the ergot alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 20. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and Reconstitution of the this compound Biosynthetic Pathway—Enzymatic Formation of a Cyclopropyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of content and specific activity of amino acids in central nervous system tissue utilizing tritium and carbon-14 dual labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the total synthesis of the Cycloclavine core structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the Cycloclavine core structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the this compound core structure?
A1: The synthesis of this compound presents a significant synthetic challenge due to its compact, pentacyclic scaffold.[1] Key difficulties include:
-
Stereochemical Control: The structure contains three contiguous stereocenters (at C5, C8, and C10), two of which are all-carbon quaternary stereocenters, demanding high stereochemical control during synthesis.[2]
-
Cyclopropane (B1198618) Ring Formation: Constructing the tetrasubstituted cyclopropane ring fused to the indoline (B122111) core is a major hurdle. Several strategies have been explored, including palladium-catalyzed cyclopropanation with diazomethane (B1218177) and the Corey-Chaykovsky reaction.[3]
-
Indole (B1671886) Annulation: The formation of the indole moiety, often performed late-stage, can be complex. The intramolecular Diels-Alder furan (B31954) (IMDAF) cycloaddition is a notable strategy employed for this purpose.[1][2]
-
Ring System Assembly: Rapid and efficient construction of the various heterocyclic core segments requires robust and often novel synthetic routes, such as tandem cycloaddition reactions.[1][4]
Q2: Which synthetic strategies have been most successful in overcoming the low overall yield of early syntheses?
A2: Early syntheses of racemic this compound were often lengthy and low-yielding (e.g., 14 steps, 0.2% overall yield).[1] More recent enantioselective syntheses have significantly improved efficiency. For instance, an 8-step synthesis with a 7.1% overall yield was achieved by fundamentally revising previous approaches.[2] Key innovations include:
-
A catalytic asymmetric cyclopropanation of allene (B1206475).[2]
-
An intramolecular strain-promoted Diels-Alder methylenecyclopropane (B1220202) (IMDAMC) reaction to establish the core tricyclic structure with high enantiomeric excess.[2]
-
A late-stage intramolecular Diels-Alder furan (IMDAF) cycloaddition to install the indole core.
Q3: How can the desired stereochemistry at the C(5)-C(10) ring fusion be selectively achieved?
A3: Achieving the correct trans-configuration at the indoline ring fusion is critical and has been a point of failure. An initial strategy involving hydrogenation of a dienone intermediate surprisingly led exclusively to the undesired cis-fused epimer, 5-epi-cycloclavine.[1] A successful alternative involves an intramolecular Diels-Alder reaction of a methylenecyclopropane, which gratifyingly yields the desired trans-configured indoline core as the sole product.[1]
Troubleshooting Guides
Problem 1: Low Yield or Failure in Late-Stage Indole Formation via IMDAF Reaction
| Possible Cause | Suggested Solution | Reference |
| Suboptimal Reaction Conditions | The IMDAF reaction is thermally promoted. Heating the tertiary allylic alcohol precursor in a high-boiling solvent like toluene (B28343) at 135 °C or o-dichlorobenzene at 190 °C (under microwave irradiation) has proven effective. | [1][2] |
| Protecting Group Interference | A TEMPO-carbamate protecting group on the furan nitrogen can be strategically employed. This group is stable during the preceding steps and is concurrently thermolyzed during the IMDAF cycloaddition/aromatization sequence, providing the desired indole directly without a separate deprotection step. | [2] |
| Competitive Side Reactions | During the 1,2-addition to the enone precursor, a Boc-carbamate stabilized furylamine methyllithium (B1224462) can lead to competitive lactam addition. Using a more thermodynamically stable and chemoselective TEMPO-carbamate derived furyl lithium species can prevent this side reaction. | [2] |
Problem 2: Difficulty in Cyclopropane Ring Formation
| Possible Cause | Suggested Solution | Reference |
| Substrate Inactivity | Enoate intermediates may fail to react with diazomethane for cyclopropanation. | [3] |
| Protecting Group Lability | The Corey-Chaykovsky cyclopropanation involves nucleophilic conditions that can cleave labile protecting groups. For instance, a pivaloyl protecting group on the indole nitrogen proved too labile. Switching to a more robust tosyl group can circumvent this issue. | [3] |
| Stereocontrol | A diastereoselective Rh-catalyzed cyclopropanation between an α-diazoketone and a 1,1-disubstituted olefin has been shown to effectively construct the two adjacent quaternary centers of the cyclopropane ring late in the synthesis. | [5] |
Comparative Data of Selected Total Syntheses
| Synthesis Approach | Author (Year) | No. of Steps | Overall Yield | Key Features & Challenges Addressed |
| First Racemic Total Synthesis | Incze et al. (2008) | 14 | 0.2% | Established the first, albeit low-yielding, route to (±)-cycloclavine. |
| Racemic Total Synthesis | Petronijevic & Wipf (2011) | 14 | 1.2% | Late-stage indole formation via IMDAF; stereoselective intramolecular Diels-Alder of methylenecyclopropane to set key stereochemistry.[1][3] |
| First Enantioselective Total Synthesis | Wipf et al. (2017) | 8 | 7.1% | Asymmetric cyclopropanation of allene; IMDAMC reaction for pivotal tricyclic enone; improved IMDAF conditions. |
| Enantioselective Total Synthesis | Dong et al. (2019) | 10 | 30% | Rh-catalyzed asymmetric "cut-and-sew" C-C activation to build the core; diastereoselective late-stage cyclopropanation.[5] |
Key Experimental Protocols
1. Asymmetric Cyclopropanation of Allene (Wipf, 2017) This key step establishes an early stereocenter. The reaction involves the catalytic asymmetric cyclopropanation of allene mediated by the dirhodium catalyst Rh₂(S-TBPTTL)₄. This approach avoids the use of diazopropanoates, which are prone to β-hydride elimination.[2]
2. Intramolecular Diels-Alder Methylenecyclopropane (IMDAMC) Reaction (Wipf, 2011) To stereoselectively form the trans-hydroindole core, a silyloxy diene precursor is generated from a vinylogous amide by treatment with NaHMDS followed by TBSCl trapping. The crude Diels-Alder precursor is then converted to the tricyclic ketone by heating under microwave irradiation in trifluorotoluene at 195 °C for 1 hour. The TBS group is subsequently removed with TBAF.[1]
3. Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition (Wipf, 2017) To complete the pentacyclic core, a tertiary allylic alcohol precursor (bearing a TEMPO-carbamate on the furan) is subjected to the IMDAF reaction in toluene at 135 °C. This step facilitates a cyclization/aromatization sequence along with concurrent thermolysis of the protecting group to deliver the unprotected indole core of this compound.[2]
Visualized Workflows and Structures
Caption: Retrosynthetic analysis highlighting key challenges and their solutions.
Caption: A streamlined workflow for the enantioselective synthesis of (-)-Cycloclavine.
Caption: Illustration of the challenging contiguous and quaternary stereocenters.
References
- 1. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formal and total synthesis of (±)-cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (±)-cycloclavine and (±)-5-epi-cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Synthesis of (−)-Cycloclavine and (−)-5-epi-Cycloclavine via Asymmetric C-C Activation - PMC [pmc.ncbi.nlm.nih.gov]
Cycloclavine Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cycloclavine total synthesis. The information is compiled from published synthetic routes and aims to address specific challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Enantioselective Cyclopropanation of Allene (B1206475)
-
Question: We are experiencing low yields and poor enantioselectivity in the initial catalytic asymmetric cyclopropanation of allene. What are the critical parameters to control for this step?
-
Answer: The catalytic asymmetric cyclopropanation of allene is a crucial step for establishing the stereochemistry of this compound. Low yields can often be attributed to the catalyst activity, solvent purity, and precise control of reaction conditions. The Wipf group reported a successful approach using a dirhodium catalyst, Rh₂(S-TBPTTL)₄.[1][2] Key factors for optimization include:
-
Catalyst Loading: Ensure the use of an appropriate catalyst loading. While higher loading might increase conversion, it can also lead to side reactions.
-
Allene Quality: Use freshly distilled or high-purity allene, as impurities can poison the catalyst.
-
Solvent: Rigorously dried solvents are essential. The presence of water can significantly reduce the catalyst's efficacy.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Deviations can impact both yield and enantioselectivity.
-
2. Poor Diastereoselectivity in the Intramolecular Diels-Alder Methylenecyclopropane (B1220202) (IMDAMC) Reaction
-
Question: Our intramolecular Diels-Alder reaction of the methylenecyclopropane intermediate is resulting in a low diastereomeric ratio (dr). How can we improve the stereoselectivity of this cyclization?
-
Answer: The intramolecular strain-promoted Diels-Alder methylenecyclopropane (IMDAMC) reaction is pivotal for constructing the tricyclic core.[1] Achieving high diastereoselectivity can be challenging.
-
Microwave Irradiation: The use of microwave irradiation has been shown to promote this reaction and can influence the diastereoselectivity.[1] Experimenting with different microwave power levels and reaction times is recommended.
-
Solvent Effects: The choice of solvent can impact the transition state of the cycloaddition. A solvent screen may be beneficial to identify conditions that favor the desired diastereomer.
-
Temperature: While microwave heating is effective, precise temperature control is still crucial. The reported synthesis by Wipf and coworkers utilized microwave irradiation at 95 °C.[1]
-
3. Difficulties with the Late-Stage Indole (B1671886) Formation via Intramolecular Diels-Alder Furan (B31954) (IMDAF) Cycloaddition
-
Question: We are struggling with the final indole formation step using the intramolecular Diels-Alder furan (IMDAF) cycloaddition, observing low conversion and side product formation. What are the key considerations for this transformation?
-
Answer: The late-stage construction of the indole ring via an IMDAF reaction is an elegant but potentially problematic step.[1][3] Success hinges on the generation and reactivity of the furan intermediate and the subsequent cycloaddition.
-
Precursor Stability: The furyl lithium species used in the 1,2-addition to the enone can be unstable. The development of a more thermodynamically stable and chemoselective furyl lithium reagent, such as one stabilized by a TEMPO carbamate, has been shown to be effective.[1]
-
Reaction Conditions: The 1,2-addition should be performed at low temperatures to minimize side reactions, such as addition to the lactam.[1]
-
Aromatization: The final aromatization step to form the indole nucleus may require specific conditions. Ensure complete conversion of the cycloadduct to the aromatic product.
-
4. Low Overall Yield in Racemic Syntheses
-
Question: Our overall yield for the racemic synthesis of (±)-cycloclavine is very low. Which steps are typically the lowest yielding and how can they be improved?
-
Answer: Early total syntheses of (±)-cycloclavine indeed suffered from low overall yields.[3][4] For instance, the synthesis reported by Incze et al. in 2008 had an overall yield of 0.2% over 14 steps.[3] A later formal synthesis by Brewer and coworkers improved the overall yield to 4% by significantly enhancing the efficiency of the route to a key tetracyclic intermediate.[4] Key areas for improvement often include:
-
Ring Fragmentation/Cycloaddition Sequence: A ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition sequence has been demonstrated to be a higher-yielding approach for constructing the polycyclic core compared to earlier methods.[4]
-
Purification Steps: Minimizing the number of chromatographic purifications can improve overall yield, as material is often lost at each step. In some cases, crude products can be carried forward to the next step.[4]
-
Reagent Stability: The instability of certain reagents, such as the sarcosine (B1681465) silyl (B83357) ester used in the 1,3-dipolar cycloaddition, can be a limiting factor.[4] Using freshly prepared reagents is advisable.
-
Quantitative Data Summary
The following table summarizes the yields of various total and formal syntheses of this compound, providing a comparative overview of their efficiencies.
| Synthesis | Enantioselectivity | Number of Steps | Overall Yield (%) | Key Features |
| Incze et al. (2008)[3] | Racemic | 14 | 0.2 | First total synthesis of (±)-cycloclavine. |
| Petronijevic and Wipf (2011)[3] | Racemic | 14 | 1.2 | Utilized two Diels-Alder reactions, including a late-stage intramolecular Diels-Alder furan (IMDAF) cycloaddition. |
| Brewer et al. (2014)[4] | Racemic | 7 (to precursor) | 4.0 (formal) | High-yielding route to a known precursor via a ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition. |
| Wipf and McCabe (2017)[1][2] | Enantioselective | 8 | 7.1 | First enantioselective total synthesis of (−)-cycloclavine, featuring a catalytic asymmetric cyclopropanation of allene and an IMDAMC reaction. |
| Dong et al. (2018)[5][6] | Enantioselective | 10 | 30 | Enantioselective synthesis of (−)-cycloclavine using a Rh-catalyzed "cut-and-sew" transformation. |
| Cao et al. (2019)[7] | Enantioselective | 13 (formal) | 2.0 (formal) | Enantioselective formal synthesis of (+)-cycloclavine starting from 4-bromoindole. |
Experimental Protocols
Key Experiment: Catalytic Asymmetric Allene Cyclopropanation (Wipf and McCabe, 2017)[1]
This protocol describes the enantioselective cyclopropanation of allene to form a key methylenecyclopropane intermediate.
-
Reaction Setup: A solution of the diazoester in a suitable anhydrous solvent (e.g., dichloromethane) is prepared.
-
Catalyst Addition: The dirhodium catalyst, Rh₂(S-TBPTTL)₄, is added to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Allene Introduction: Allene gas is bubbled through the reaction mixture at a controlled rate and temperature (e.g., -78 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched methylenecyclopropane.
Key Experiment: Intramolecular Diels-Alder Methylenecyclopropane (IMDAMC) Reaction (Wipf and McCabe, 2017)[1]
This protocol outlines the diastereoselective construction of the tricyclic core via an IMDAMC reaction.
-
Substrate Preparation: The diene precursor is synthesized and dissolved in a suitable high-boiling solvent (e.g., toluene (B28343) or xylenes).
-
Microwave Irradiation: The reaction vessel is placed in a microwave reactor and subjected to microwave irradiation at a specific temperature (e.g., 95 °C) for a defined period.
-
Reaction Monitoring: The conversion is monitored by TLC or LC-MS.
-
Workup: After cooling, the solvent is evaporated.
-
Purification: The crude product, a mixture of diastereomers, is purified by column chromatography to separate the desired diastereomer.
Visualizations
Caption: Key steps in the enantioselective total synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
- 1. Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eight-Step Enantioselective Total Synthesis of (-)-Cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formal and total synthesis of (±)-cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise Synthesis of (−)-Cycloclavine and (−)-5-epi-Cycloclavine via Asymmetric C-C Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Late-Stage Cyclopropanation of Cycloclavine Precursors
Welcome to the technical support center for the late-stage cyclopropanation of cycloclavine precursors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during this critical synthetic step. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your experimental design.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the cyclopropanation of complex indole (B1671886) alkaloid precursors like those for this compound.
Issue 1: Very Low or No Product Yield
Q: My Simmons-Smith cyclopropanation reaction is giving me very low to no yield of the desired cyclopropyl-cycloclavine precursor. What are the likely causes and how can I fix this?
A: This is a frequent challenge, often attributable to the quality and activity of the reagents or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is paramount for the formation of the organozinc carbenoid intermediate.[1] Inactivity can stem from poor activation of the zinc dust or degradation from exposure to air and moisture.
-
Solution: Always use a freshly prepared and activated zinc-copper couple. Activation can be enhanced by washing the zinc dust with an acid (e.g., HCl) to remove the passivating oxide layer, followed by thorough washing with water, ethanol, and ether, and then drying under a high vacuum. The use of ultrasound during the reaction can also improve the activation of the zinc surface.[2]
-
-
Poor Quality of Diiodomethane (B129776): Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction.
-
Solution: Use freshly distilled or commercially available high-purity diiodomethane. Store it over copper wire or molecular sieves to prevent decomposition.[1]
-
-
Presence of Moisture: The organozinc intermediates in the Simmons-Smith reaction are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Use anhydrous solvents.
-
-
Low Substrate Reactivity: The double bond in a complex, sterically hindered this compound precursor may be unreactive under standard Simmons-Smith conditions.
-
Solution: Switch to a more reactive modified Simmons-Smith reagent, such as that used in the Furukawa (diethylzinc and diiodomethane) or Shi (diethylzinc, trifluoroacetic acid, and diiodomethane) modifications.[1][3] These reagents are often more effective for less reactive or electron-deficient alkenes.[3]
-
Q: I am attempting a palladium-catalyzed cyclopropanation with diazomethane (B1218177) and observing minimal product formation. What could be the issue?
A: Low yields in palladium-catalyzed cyclopropanations of indole-containing substrates can often be traced to catalyst inhibition or issues with the diazomethane.
-
Catalyst Poisoning: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, inhibiting its activity.[4]
-
Solution: It may be necessary to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to the cyclopropanation step. Additionally, increasing the catalyst loading or using a ligand that modulates the electronics of the palladium center could be beneficial.
-
-
Diazomethane Decomposition: Diazomethane is highly reactive and can decompose before reacting with the substrate.
-
Solution: Use a freshly prepared solution of diazomethane. The addition should be slow and controlled, ideally at a low temperature (e.g., 0 °C or below), to maintain a low steady-state concentration and minimize side reactions.[5]
-
-
Suboptimal Catalyst: The choice of palladium catalyst and ligands is crucial.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. While some reactions proceed without a ligand, phosphine (B1218219) ligands can sometimes improve catalyst stability and turnover.[6]
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What are the common side reactions?
A: In the context of this compound precursors, several side reactions can compete with the desired cyclopropanation.
-
Methylation of Heteroatoms: In Simmons-Smith reactions, particularly with the Furukawa modification, the electrophilic nature of the zinc carbenoid can lead to methylation of nucleophilic heteroatoms like the indole nitrogen or a hydroxyl group.[3]
-
Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid prolonged reaction times.[3] Protecting sensitive functional groups prior to cyclopropanation is also a viable strategy.
-
-
C-H Insertion: With palladium-catalyzed reactions using diazo compounds, insertion of the carbene into C-H bonds can be a competing pathway.
-
Solution: The choice of catalyst and solvent can influence the chemoselectivity. Rhodium catalysts, for instance, are known to favor C-H insertion, while palladium catalysts can be more selective for cyclopropanation.[7]
-
-
Product Degradation during Purification: Cyclopropanated products can sometimes be sensitive to acidic conditions.
-
Solution: If using silica (B1680970) gel chromatography, consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[1] Alternatively, other purification methods such as preparative HPLC with a neutral mobile phase or using a different stationary phase like alumina (B75360) can be explored.[8]
-
Quantitative Data Summary
The following tables summarize typical yields for different cyclopropanation methods. Note that yields are highly substrate-dependent, and optimization is often necessary for complex molecules like this compound precursors.
Table 1: Comparison of Simmons-Smith Cyclopropanation Methods
| Reagent System | Typical Substrates | General Yields | Key Advantages | Key Disadvantages |
| Classic Simmons-Smith (Zn-Cu couple, CH₂I₂) | Unfunctionalized and electron-rich alkenes, allylic alcohols | Good to excellent (70-90%) | High stereospecificity, good functional group tolerance, directed cyclopropanation with hydroxyl groups.[9] | Stoichiometric use of zinc, sometimes sluggish reactions, high cost of diiodomethane.[9] |
| Furukawa Modification (Et₂Zn, CH₂I₂) | Broad range of alkenes, including less reactive ones | Excellent (>90%) | Higher reactivity and yields compared to the classical Simmons-Smith reaction.[9] | Diethylzinc (B1219324) is pyrophoric and requires careful handling.[9] |
| Shi Modification (Et₂Zn, CF₃COOH, CH₂I₂) | Electron-deficient and unfunctionalized alkenes | Good to excellent (70-95%) | Effective for challenging substrates where other methods fail.[3] | Requires careful control of stoichiometry and temperature. |
Table 2: Comparison of Catalytic Cyclopropanation Methods
| Reagent System | Typical Substrates | General Yields | Key Advantages | Key Disadvantages |
| Pd(OAc)₂ / Diazomethane | Wide range of alkenes, particularly electron-deficient ones | Variable to good (50-85%) | Catalytic use of palladium, clean byproducts (N₂).[5] | Diazomethane is extremely toxic and explosive, requiring specialized handling.[9] Potential for catalyst poisoning by heteroatoms.[4] |
| Rh₂(OAc)₄ / Diazoacetate | Electron-rich and electron-neutral alkenes | Good to excellent (70-95%) | High efficiency and stereoselectivity with appropriate ligands. | Higher cost of rhodium catalysts, potential for competing C-H insertion reactions. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of a this compound Precursor with an Allylic Alcohol Moiety (Furukawa Modification)
Materials:
-
This compound precursor with an accessible double bond (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (3.0 eq)
-
Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina (3.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the this compound precursor. Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the diethylzinc solution dropwise to the stirred solution of the precursor. After the addition is complete, add the diiodomethane dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute with DCM and sequentially wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (potentially deactivated with triethylamine) to afford the desired cyclopropanated product.
Protocol 2: Palladium-Catalyzed Cyclopropanation with Diazomethane
CAUTION: Diazomethane is a potent carcinogen and is explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
Materials:
-
This compound precursor (1.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂), (2-5 mol%)
-
Anhydrous diethyl ether or dichloromethane
-
Freshly prepared and standardized solution of diazomethane in diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the this compound precursor and palladium(II) acetate in anhydrous diethyl ether.[9]
-
Addition of Diazomethane: Cool the reaction mixture to 0 °C in an ice bath.[9] Slowly add the diazomethane solution dropwise to the stirred reaction mixture. A persistent yellow color indicates a slight excess of diazomethane.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases. Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Optimizing fermentation conditions for Cycloclavine production in yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Cycloclavine production in yeast (Saccharomyces cerevisiae).
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for this compound in a lab-scale yeast fermentation?
A1: Published studies have demonstrated the feasibility of producing this compound in yeast at titers exceeding 500 mg/L.[1][2] Achieving such high yields typically requires optimization of the host strain, expression cassette, and fermentation process, often employing a fed-batch strategy.
Q2: Which yeast species is recommended for this compound production?
A2: Saccharomyces cerevisiae is a commonly used and well-characterized host for the heterologous production of complex natural products like this compound.[1] Its robust nature and the availability of extensive genetic tools make it a suitable choice.
Q3: What are the key genes in the this compound biosynthetic pathway that need to be expressed in yeast?
A3: The core biosynthetic pathway for this compound production from the intermediate chanoclavine-I requires the expression of several key enzymes. The transformation of chanoclavine-I aldehyde to this compound involves enzymes encoded by genes such as easA (an Old Yellow Enzyme homologue), easG (an NADPH-dependent reductase), and easH (an α-ketoglutarate-dependent, non-heme iron oxygenase).[1][2]
Q4: Should I use a batch, fed-batch, or continuous fermentation strategy?
A4: For optimizing the production of secondary metabolites like this compound, a fed-batch fermentation strategy is generally recommended.[3][4][5] This approach allows for high cell density cultivation while controlling for the toxic effects of substrate overfeeding and the formation of inhibitory byproducts, ultimately leading to higher product titers.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound fermentation in yeast.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound production | Inefficient heterologous expression of pathway genes: Codon usage, promoter strength, or terminator sequences may not be optimal for yeast. | - Synthesize and codon-optimize the biosynthetic pathway genes for S. cerevisiae. - Use strong, well-characterized promoters and terminators. - Verify protein expression levels of the pathway enzymes via Western blot or proteomics. |
| Metabolic burden on the host cell: High-level expression of multiple heterologous proteins can stress the yeast, diverting resources from growth and product formation.[6] | - Modulate the expression levels of pathway genes using promoters of varying strengths. - Integrate the expression cassettes into the yeast genome for stable, lower-copy expression.[6] - Optimize the fermentation medium to provide essential nutrients and relieve metabolic stress. | |
| Sub-optimal fermentation conditions: Temperature, pH, and aeration levels may not be conducive to this compound biosynthesis. | - Systematically optimize fermentation parameters using a design of experiments (DoE) approach. Refer to the tables below for recommended starting ranges. | |
| Slow or inhibited yeast growth | Toxicity of this compound or pathway intermediates: The accumulation of the final product or intermediates may be toxic to the yeast cells. | - Implement a fed-batch strategy to control the rate of production. - Investigate in situ product removal techniques. |
| Nutrient limitation: Essential nutrients in the fermentation medium may be depleted during high-density cultivation. | - Develop a nutrient feeding strategy based on the specific requirements of the yeast strain and the metabolic demands of the biosynthetic pathway. - Supplement the medium with yeast extract or other complex nitrogen sources.[1] | |
| Formation of inhibitory byproducts: The accumulation of ethanol (B145695) or other inhibitory metabolites can hinder yeast growth. | - Maintain a low glucose concentration in the fermenter through controlled feeding in a fed-batch setup. | |
| Inconsistent batch-to-batch production | Genetic instability of the expression plasmid: Plasmids can be lost or rearranged during prolonged fermentation. | - Integrate the expression cassettes into the yeast genome for improved stability.[6] - If using plasmids, maintain selective pressure throughout the fermentation. |
| Variability in inoculum preparation: The physiological state of the seed culture can significantly impact the production phase. | - Standardize the inoculum preparation protocol, ensuring consistent cell density, viability, and metabolic activity. |
Data Presentation: Recommended Fermentation Parameters
The following tables provide recommended starting points and ranges for optimizing this compound fermentation conditions. These values are based on general principles for secondary metabolite production in yeast and should be further optimized for your specific strain and process.
Table 1: Media Composition
| Component | Batch Medium (g/L) | Feed Medium (g/L) | Rationale |
| Glucose | 20 - 40 | 300 - 500 | Primary carbon and energy source. Initial concentration is kept moderate to avoid overflow metabolism. |
| Yeast Extract | 10 - 20 | 20 - 40 | Provides a rich source of nitrogen, vitamins, and growth factors.[1] |
| Peptone | 20 - 40 | 40 - 60 | Complex nitrogen source, providing amino acids and peptides. |
| KH₂PO₄ | 5 - 10 | 10 - 20 | Phosphorus source and buffering agent. |
| MgSO₄·7H₂O | 1 - 2 | 2 - 4 | Source of magnesium ions, important for enzymatic activity. |
| Trace Metal Solution | 1 mL/L | 2 mL/L | Provides essential micronutrients for cell growth and enzyme function. |
Table 2: Physical Fermentation Parameters
| Parameter | Recommended Range | Rationale |
| Temperature (°C) | 25 - 30 | Optimal temperature for S. cerevisiae growth and enzymatic activity. Lower temperatures may favor secondary metabolite production.[7] |
| pH | 5.0 - 6.0 | Maintains a favorable environment for yeast growth and can influence product stability.[7] |
| Dissolved Oxygen (%) | 20 - 40 | Aeration is crucial for cell growth and energy metabolism. The optimal level needs to be determined empirically as it can influence the redox state of the cell, which may impact this compound biosynthesis.[8][9] |
| Agitation (rpm) | 300 - 700 | Ensures proper mixing and oxygen transfer. The optimal speed depends on the fermenter geometry. |
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the this compound-producing yeast strain into 10 mL of YPD medium.
-
Incubate at 30°C with shaking at 250 rpm for 16-24 hours.
-
Use this seed culture to inoculate a larger volume of sterile batch fermentation medium to achieve a starting OD₆₀₀ of 0.1-0.5.
-
-
Batch Phase:
-
Start the fermentation in the batch medium (Table 1) under the initial physical parameters (Table 2).
-
Monitor cell growth (OD₆₀₀), glucose concentration, and pH.
-
The batch phase typically lasts for 12-24 hours, until the initial glucose is nearly depleted.
-
-
Fed-Batch Phase:
-
Initiate the feeding of the concentrated feed medium (Table 1) at a predetermined rate.
-
A common strategy is to start with a low, constant feed rate and switch to an exponential feed rate to maintain a constant specific growth rate.
-
Alternatively, use a DO-stat or pH-stat feeding strategy, where the feed is added in response to changes in dissolved oxygen or pH, indicating substrate limitation.
-
Maintain the pH at the desired setpoint by automated addition of an acid (e.g., 2M HCl) and a base (e.g., 2M NaOH).
-
Continuously monitor and control the temperature and dissolved oxygen levels.
-
-
Sampling and Analysis:
-
Take samples aseptically at regular intervals (e.g., every 4-8 hours).
-
Measure OD₆₀₀ for cell density.
-
Analyze the supernatant for this compound concentration using HPLC or LC-MS.
-
Monitor residual glucose and potential byproduct (e.g., ethanol) concentrations.
-
-
Harvesting:
-
Continue the fermentation for a predetermined duration (e.g., 96-168 hours) or until this compound production ceases.
-
Harvest the culture broth and separate the cells from the supernatant by centrifugation or microfiltration.
-
Proceed with downstream processing for this compound purification.
-
Visualizations
Caption: Biosynthetic pathway of this compound from L-Tryptophan and DMAPP.
Caption: Workflow for optimizing this compound fermentation in yeast.
References
- 1. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Optimization of Fed-Batch and Continuous Fermentations | Springer Nature Experiments [experiments.springernature.com]
- 3. Recombinant protein production via fed-batch culture of the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "A theoretical and experimental optimization of fed-batch fermentation " by Jayant Moreshwar Modak [docs.lib.purdue.edu]
- 5. Fed-Batch Fermentation of Saccharomyces pastorianus with High Ribonucleic Acid Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Burden Imposed by Heterologous Protein Production in Two Major Industrial Yeast Cell Factories: Identifying Sources and Mitigation Strategies [frontiersin.org]
- 7. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of aeration during propagation of pitching yeast on fermentation and beer flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cycloclavine purification from fungal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cycloclavine from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species is commonly used for its production?
This compound is a tetracyclic ergot alkaloid characterized by a unique cyclopropane (B1198618) ring. It was first isolated from the seeds of Ipomoea hildebrandtii and is also produced by the fungus Aspergillus japonicus.
Q2: What are the major challenges in purifying this compound from fungal cultures?
The primary challenges include:
-
Low Yields: Suboptimal fermentation conditions or inefficient extraction can lead to low titers of this compound.
-
Co-purification of Impurities: Other related alkaloids, such as festuclavine, and various fungal metabolites can co-purify with this compound, complicating the isolation process.
-
Compound Stability: this compound may be susceptible to degradation under certain pH and temperature conditions during extraction and purification.
Q3: What analytical techniques are most suitable for detecting and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective method for the analysis of this compound. LC-MS provides high sensitivity and specificity, allowing for accurate quantification and identification.
Troubleshooting Guide: From Fermentation to Purified Compound
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Section 1: Fermentation and this compound Production
Problem: Low or inconsistent yield of this compound in the fungal culture.
| Potential Cause | Suggested Solution |
| Suboptimal Fermentation Medium | Optimize the composition of the culture medium. Key components to consider for optimization include carbon sources (e.g., glycerol), nitrogen sources (e.g., ammonium (B1175870) sulfate), and trace elements. |
| Inappropriate Fermentation Conditions | Systematically optimize fermentation parameters such as pH, temperature, and incubation time. For many fungal cultures, a temperature range of 25-30°C and a slightly acidic to neutral pH are good starting points. |
| Poor Aeration (for liquid cultures) | Ensure adequate aeration and agitation to support fungal growth and secondary metabolite production. |
| Strain Degeneration | Fungal strains can lose their productivity after repeated subculturing. It is advisable to go back to a cryopreserved stock culture periodically. |
Section 2: Extraction of this compound
Problem: Inefficient extraction of this compound from the fungal biomass or culture medium.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | Alkaloids like this compound are typically extracted with polar organic solvents. Methanol (B129727) and ethyl acetate (B1210297) are commonly used. A mixture of solvents may also improve extraction efficiency. |
| Insufficient Cell Lysis | Ensure thorough disruption of the fungal mycelia to release the intracellular this compound. This can be achieved by grinding the biomass or using sonication. |
| Incorrect pH | The pH of the extraction solvent can significantly impact the solubility and stability of alkaloids. For base-like alkaloids, extraction under slightly alkaline conditions may be beneficial. |
| Inadequate Extraction Time or Repetitions | A single extraction may not be sufficient. Perform multiple extractions with fresh solvent and combine the extracts to maximize recovery. |
Section 3: Purification by Chromatography
Problem: Poor separation of this compound from impurities during chromatography.
| Potential Cause | Suggested Solution |
| Suboptimal Stationary Phase | Silica (B1680970) gel is a common choice for the purification of alkaloids. If separation is poor, consider using alumina (B75360) or a reverse-phase C18 silica gel. |
| Inappropriate Mobile Phase | For normal-phase chromatography on silica gel, a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For reverse-phase, a gradient of water and acetonitrile (B52724) or methanol is common. Methodical optimization of the solvent system is crucial. |
| Column Overloading | Injecting too much crude extract onto the column can lead to poor separation. Determine the loading capacity of your column and inject an appropriate amount. |
| Co-elution with Festuclavine | Festuclavine is a common impurity that may co-elute with this compound. A high-resolution chromatography technique, such as preparative HPLC, may be necessary for complete separation. |
Problem: Loss of this compound during the purification process.
| Potential Cause | Suggested Solution |
| Degradation on Silica Gel | Some alkaloids can be unstable on acidic silica gel. If degradation is suspected, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase. |
| Irreversible Adsorption to the Column | Strong interactions between this compound and the stationary phase can lead to poor recovery. Adjusting the polarity of the mobile phase or changing the stationary phase may be necessary. |
| Decomposition during Solvent Evaporation | Avoid high temperatures when removing solvents. Use a rotary evaporator under reduced pressure and at a moderate temperature. |
Experimental Protocols
General Protocol for this compound Extraction from Fungal Culture
-
Harvesting: After fermentation, separate the fungal biomass from the liquid medium by filtration or centrifugation.
-
Extraction of Biomass:
-
Dry the fungal biomass (e.g., by lyophilization).
-
Grind the dried biomass to a fine powder.
-
Extract the powdered biomass with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) multiple times.
-
Combine the solvent extracts.
-
-
Extraction of Liquid Medium:
-
Adjust the pH of the culture filtrate to be slightly basic (pH 8-9) with a suitable base (e.g., ammonium hydroxide).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or dichloromethane.
-
Repeat the extraction several times and combine the organic layers.
-
-
Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator.
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane to ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or HPLC.
-
Analysis: Combine the fractions containing pure this compound and evaporate the solvent.
General Protocol for HPLC Analysis
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 280 nm) or MS detection for higher sensitivity and specificity.
-
Quantification: Use a calibration curve prepared with a purified this compound standard.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Stability of Cycloclavine in Different Solvents for Bioassays
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with cycloclavine. The stability of a compound in solution is critical for obtaining reliable and reproducible bioassay results. This document outlines the expected stability of this compound in common laboratory solvents, provides protocols for stability assessment, and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution in DMSO is showing reduced activity over time. What could be the cause?
A1: Reduced activity of this compound in DMSO can be attributed to several factors:
-
Epimerization: Ergot alkaloids, including this compound, can undergo spontaneous epimerization in solvents like DMSO. This process can convert the active form to a less active isomer.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can accelerate the degradation of sensitive compounds.
-
Improper Storage: Storing DMSO stock solutions at room temperature or in direct light can lead to degradation. It is recommended to store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and degrade the compound. It is advisable to aliquot stock solutions into single-use volumes.
Q2: I observe precipitation when I dilute my this compound stock solution into an aqueous assay buffer. How can I resolve this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay buffer is sufficient to maintain solubility but does not interfere with the assay.
-
Serial Dilutions: Perform serial dilutions in a solvent that is miscible with both your stock solvent and the final aqueous buffer.
-
Sonication or Vortexing: Gently sonicate or vortex the solution after dilution to aid in dissolution.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay buffer can improve solubility. However, this should be tested for its effect on the bioassay.
Q3: Can I use alcoholic solvents like ethanol (B145695) or methanol (B129727) to prepare my this compound stock solutions?
A3: While this compound is soluble in ethanol and methanol, caution is advised. Some ergot alkaloids have been shown to undergo hydrolysis or other degradation reactions in alcoholic solvents, especially under conditions of heat or prolonged storage. If you must use an alcoholic solvent, it is recommended to prepare fresh solutions and store them at low temperatures (-20°C or below) for short periods. For long-term storage, DMSO is generally preferred.
Q4: How stable is this compound in aqueous solutions for cell-based assays?
A4: The stability of ergot alkaloids in aqueous solutions can be variable and is often pH-dependent. Epimerization can occur rapidly in aqueous environments. It is crucial to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. An experimental protocol for this is provided below.
Hypothetical Stability of this compound in Common Solvents
Disclaimer: The following table provides hypothetical stability data for this compound based on the known stability of structurally related ergot alkaloids.[1][2][3] This data is for guidance only. It is strongly recommended that users perform their own stability studies under their specific experimental conditions.
| Solvent | Temperature | Time | Hypothetical % Remaining | Notes |
| DMSO | Room Temp (20-25°C) | 24 hours | 90-95% | Potential for epimerization.[1] Protect from light. |
| 4°C | 7 days | >95% | Store in tightly sealed containers to prevent moisture absorption. | |
| -20°C | 1 month | >98% | Recommended for short to medium-term storage. | |
| -80°C | >6 months | >99% | Recommended for long-term storage. | |
| Ethanol | Room Temp (20-25°C) | 24 hours | 85-90% | Risk of solvolysis.[4] Prepare fresh solutions. |
| -20°C | 1 week | 90-95% | Use of acidic additives (e.g., tartaric acid) may improve stability.[5] | |
| Methanol | Room Temp (20-25°C) | 24 hours | 80-90% | Higher risk of solvolysis compared to ethanol.[4] |
| -20°C | 1 week | 90% | Not recommended for prolonged storage. | |
| Aqueous Buffer (pH 7.4) | 37°C | 8 hours | 70-85% | Significant potential for epimerization and degradation.[6] |
| 4°C | 24 hours | 85-95% | Stability is highly dependent on pH and buffer composition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used if necessary, but their impact on stability should be verified.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Assessing this compound Stability in Assay Buffer using HPLC-MS
-
Preparation: Prepare the final assay buffer or cell culture medium, including all components except for any detection reagents that might interfere with the analysis.
-
Spiking: Add this compound from a DMSO stock solution to the assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Time Zero Sample: Immediately after spiking, take an aliquot (e.g., 100 µL) and quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile. This serves as your t=0 sample.
-
Incubation: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them as described in step 3.
-
Analysis: Analyze all samples by a validated HPLC-MS method to determine the concentration of intact this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of ALD-52 and its homologue 1P-LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Degradation pathways of Cycloclavine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloclavine. The information is based on established principles of forced degradation studies and the known chemistry of indole (B1671886) alkaloids, adapted to the specific structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound have not been extensively published, based on its indole alkaloid structure containing a cyclopropane (B1198618) ring and tertiary amine, the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolysis (Acidic and Basic): The indole ring system is generally stable to hydrolysis. However, extreme pH conditions could potentially lead to the opening of the cyclopropane ring or other rearrangements.
-
Oxidation: The indole nitrogen and the tertiary amine are susceptible to oxidation, which could lead to the formation of N-oxides. The indole ring itself can also be oxidized, potentially leading to cleavage of the ring.
-
Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially involving radical reactions and leading to complex degradation products.
-
Thermal Degradation: High temperatures can lead to the cleavage of weaker bonds and potentially complex rearrangements of the polycyclic structure.
Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A2: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1][3] For peak purity analysis and identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[1][3] Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the degradation progress.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradation products are expected.[1]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be severe enough. An appropriate level of degradation is generally considered to be between 5-20%.[4]
-
Troubleshooting Steps:
-
Increase the severity of the stress condition incrementally. For example, increase the temperature in 10°C increments, or use a higher concentration of the stress agent.
-
Extend the duration of the stress exposure.
-
Ensure proper sample preparation to allow for effective interaction with the stressor (e.g., ensure the compound is fully dissolved).
-
Issue 2: Complete degradation of this compound is observed.
-
Possible Cause: The stress conditions are too harsh, leading to the rapid and complete breakdown of the molecule.
-
Troubleshooting Steps:
-
Reduce the severity of the stress condition. For example, lower the temperature, use a more dilute stress agent, or decrease the exposure time.
-
For photostability studies, reduce the light intensity or the duration of exposure.
-
Take multiple time points during the experiment to capture the formation of intermediate degradation products.
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause: The analytical method may not be optimized for the separation of this compound and its degradation products. Degradation products may have very different polarities.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition (e.g., organic solvent to aqueous buffer ratio).
-
Change the pH of the mobile phase.
-
Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).
-
Optimize the gradient elution profile.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent.
-
Light Exposure:
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the exposed and control samples by HPLC.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a controlled temperature chamber.
-
Thermal Stress:
-
Expose the solid to a temperature of 70°C for 48 hours.
-
A control sample should be stored at the recommended storage temperature.
-
-
Analysis: At the end of the exposure, dissolve the solid in a suitable solvent and analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photolysis | >1.2 million lux hours | Ambient | As required |
| Thermal | Dry Heat | 70°C | 48 hours |
Table 2: Hypothetical HPLC Data for this compound Degradation
| Stress Condition | Time (hours) | This compound Peak Area | Degradant 1 Peak Area | Degradant 2 Peak Area | % Degradation |
| Control | 0 | 1,000,000 | 0 | 0 | 0 |
| Acid Hydrolysis | 24 | 850,000 | 120,000 | 30,000 | 15 |
| Oxidation | 24 | 780,000 | 200,000 | 20,000 | 22 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways for this compound under stress conditions.
References
Technical Support Center: Overcoming Solubility Challenges of Cycloclavine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of Cycloclavine in aqueous solutions. The following information is intended to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a cyclopropanated ergot alkaloid first isolated from the seeds of Ipomoea hildebrandtii.[1] Like many alkaloids, this compound is a nitrogen-containing organic compound that is generally poorly soluble in neutral aqueous solutions. This limited solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability, formulation, and the accuracy of experimental results.
Q2: What are the general solubility properties of alkaloids like this compound?
A2: Alkaloids typically exist as free bases, which are often crystalline, non-volatile solids. These free base forms are generally soluble in organic solvents but have low solubility in water.[2] However, due to their basic nitrogen atoms, alkaloids can form salts with acids. These alkaloid salts are usually much more soluble in water and alcohol but less soluble in organic solvents.[2][3]
Q3: What is the mechanism of action for this compound?
A3: this compound has been shown to have a unique binding profile, with differential affinities for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor, and novel properties at the sigma-1 receptor.[1][4] Its interaction with these receptors suggests potential for various therapeutic applications.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to overcoming common solubility problems encountered when working with this compound in aqueous environments.
Issue 1: this compound precipitates out of my aqueous buffer at neutral pH.
Cause: this compound, as a free base, is expected to have low solubility in neutral aqueous solutions.
Solutions:
-
pH Adjustment: The most straightforward approach is to lower the pH of your aqueous solution. By acidifying the buffer, you can protonate the basic nitrogen atoms in the this compound molecule, forming a more soluble salt. A starting point is to adjust the pH to below 6.0 and observe for dissolution.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance the solubility of this compound. Common co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that maintains solubility without interfering with the experimental assay.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility.[5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Issue 2: My stock solution of this compound in an organic solvent precipitates when diluted into an aqueous buffer.
Cause: This is a common issue when a drug dissolved in a high-concentration organic stock is introduced into an aqueous medium where its solubility is much lower.
Solutions:
-
Optimize Dilution Method: Instead of adding the stock solution directly to the final volume of the aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Reduce Stock Concentration: If possible, prepare a more dilute stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in your aqueous solution, which may be less likely to cause precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the this compound stock can sometimes help to keep the compound in solution, especially if the final concentration is near its solubility limit at room temperature. Be cautious with temperature-sensitive assays.
Issue 3: I am unsure if the this compound has fully dissolved in my prepared solution.
Cause: Visual inspection alone may not be sufficient to confirm complete dissolution, especially at low concentrations.
Solutions:
-
Filtration: After attempting to dissolve the this compound, filter the solution through a 0.22 µm or 0.45 µm filter. If there is undissolved material, it will be retained on the filter. You can then quantify the concentration of the filtrate to determine the actual amount of dissolved this compound.
-
Quantitative Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection to accurately measure the concentration of this compound in your solution. This will provide a definitive answer to whether the compound is fully dissolved at the desired concentration.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Expected Solubility | Notes |
| Water (pH 7.0) | Low | As a free base, alkaloids generally have poor aqueous solubility. |
| Acidic Aqueous Buffer (pH < 6.0) | High | Formation of a more soluble salt is expected. |
| Ethanol | Soluble | A common organic solvent for alkaloids. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving a wide range of organic compounds. |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonation of the basic nitrogen to form a more soluble salt. | Simple, cost-effective. | May not be suitable for pH-sensitive experiments or compounds that are unstable at low pH. |
| Co-solvents | Increasing the polarity of the solvent system to better accommodate the solute. | Effective for many poorly soluble compounds. | The organic solvent may interfere with biological assays. |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity. | Can significantly increase aqueous solubility and stability. | Can be more expensive; potential for competition with other molecules in the assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it to working concentrations in an aqueous buffer.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Hydrochloric Acid (HCl), 1 M
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound with a molecular weight of 238.33 g/mol , add approximately 419.6 µL of DMSO for a 10 mM solution).
-
Vortex thoroughly until the this compound is completely dissolved. Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation in Aqueous Buffer (e.g., 10 µM in PBS):
-
Method A (Direct Dilution):
-
Add the required volume of the 10 mM this compound stock solution to the final volume of PBS (e.g., 1 µL of 10 mM stock into 999 µL of PBS for a 10 µM solution).
-
Vortex immediately and thoroughly. Visually inspect for any precipitation.
-
-
Method B (pH Adjustment):
-
To the final volume of PBS, add a small amount of 1 M HCl to adjust the pH to approximately 6.0.
-
Add the required volume of the 10 mM this compound stock solution.
-
Vortex immediately and thoroughly.
-
-
Protocol 2: Quantitative Analysis of this compound Concentration by HPLC
Objective: To determine the precise concentration of this compound in a prepared solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium bicarbonate or phosphate buffer, HPLC grade
-
This compound standard of known concentration
-
Autosampler vials
Chromatographic Conditions (Example):
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 80%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a preliminary scan should be performed; a wavelength around 220-240 nm is a reasonable starting point for ergot alkaloids).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Sample Preparation:
-
Filter your prepared this compound solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Integrate the peak area corresponding to this compound for each run.
-
-
Quantification:
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in your sample based on its peak area.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified 5-HT2A receptor signaling pathway potentially activated by this compound.
References
Technical Support Center: Refining Bioassay Protocols for Consistent Cycloclavine Activity Results
This technical support center is designed for researchers, scientists, and drug development professionals working with Cycloclavine. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound for bioassay development?
A1: this compound, a cyclopropanated ergot alkaloid, primarily interacts with central nervous system (CNS) receptors.[1] Its enantiomers have shown significant stereospecificity and unique binding profiles, particularly at serotonin (B10506) (5-HT) and sigma-1 receptors, making these the primary targets for bioassays.[1]
Q2: Which this compound enantiomer is more biologically active?
A2: The natural (+)-enantiomer of this compound has demonstrated considerably more potent activity at the 5-HT1A receptor compared to the unnatural (–)-enantiomer.[1] This stereospecificity is a critical consideration in assay design and data interpretation.
Q3: What type of bioassays are most suitable for assessing this compound activity?
A3: Radioligand binding assays are ideal for determining the affinity (Ki) of this compound for specific receptor subtypes. Functional assays, such as those measuring second messenger mobilization (e.g., cAMP accumulation for 5-HT1A receptors) or reporter gene activation, are essential for characterizing its agonist or antagonist properties (efficacy).
Q4: How should I prepare this compound for in vitro assays?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Data Presentation: this compound Bioactivity
The following table summarizes the reported bioactivity of this compound enantiomers at key serotonin receptors. It is important to note that while binding to 16 CNS receptors has been evaluated, comprehensive public data for all targets is limited.[1]
| Enantiomer | Receptor | Assay Type | Parameter | Value (µM) |
| (+)-Cycloclavine | 5-HT1A | Functional | EC50 | 0.14 |
| (–)-Cycloclavine | 5-HT1A | Functional | EC50 | ~5 |
| (+)-Cycloclavine | 5-HT2C | Functional | EC50 | 0.016 |
| (–)-Cycloclavine | 5-HT2C | Functional | EC50 | 3.2 |
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for 5-HT1A receptor binding assays and is suitable for determining the binding affinity of this compound.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or WAY-100635.
-
Test Compound: this compound (various concentrations).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of this compound (or vehicle for total binding), and the non-specific binding control.
-
Add Radioligand: Add [³H]-8-OH-DPAT to a final concentration of ~0.5 nM.
-
Initiate Reaction: Add the cell membrane preparation (50-100 µg protein per well) to initiate the binding reaction. The final assay volume should be 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol provides a framework for assessing the binding affinity of this compound at the sigma-1 receptor.
Materials:
-
Membrane Homogenates: Rat or guinea pig brain homogenates, which are rich in sigma-1 receptors.
-
Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Test Compound: this compound (various concentrations).
-
Other materials: As listed in Protocol 1.
Procedure:
-
Plate Setup: Similar to the 5-HT1A assay, set up a 96-well plate with assay buffer, this compound, and the non-specific binding control.
-
Add Radioligand: Add [³H]-(+)-Pentazocine to a final concentration of ~5 nM.
-
Initiate Reaction: Add the brain membrane homogenate (~300 µg protein per well) to start the reaction. The final volume should be 150 µL.
-
Incubation: Incubate at 25°C for 120 minutes.
-
Termination, Washing, and Counting: Follow steps 5-7 from Protocol 1.
-
Data Analysis: Perform data analysis as described in step 8 of Protocol 1.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 30% of the total binding. How can I reduce it?
-
Answer:
-
Reduce Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase NSB. Titrate the radioligand to a concentration at or below its Kd.
-
Optimize Protein Concentration: Too much membrane protein can lead to higher NSB. Perform a protein titration to find the optimal concentration that gives a good signal-to-noise ratio.
-
Pre-treat Filters: Ensure that the glass fiber filters are pre-soaked in 0.5% PEI to reduce the binding of the radioligand to the filter itself.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.
-
Issue 2: Low or No Specific Binding Signal
-
Question: I am not detecting a sufficient signal for specific binding. What are the potential causes?
-
Answer:
-
Receptor Integrity: Ensure that the membrane preparations have been stored correctly (at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade receptors.
-
Radioligand Activity: Verify that the radioligand is not expired and has been stored according to the manufacturer's instructions to prevent degradation.
-
Incubation Time: The incubation time may be too short to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Buffer Composition: Check the pH and composition of the assay buffer. The presence of necessary ions (e.g., Mg²⁺) can be critical for receptor conformation and binding.
-
Issue 3: Inconsistent Results Between Replicates
-
Question: I am observing high variability between my assay replicates. How can I improve consistency?
-
Answer:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding small volumes of reagents. Use calibrated pipettes and pre-wet the tips.
-
Thorough Mixing: After adding all components to the wells, ensure proper mixing by gently tapping the plate or using a plate shaker.
-
Consistent Incubation: Use an incubator to maintain a stable temperature during the incubation period. Avoid temperature fluctuations.
-
Homogeneous Membrane Suspension: Ensure the membrane preparation is well-suspended before aliquoting into the assay plate to avoid variability in receptor concentration between wells.
-
Visualizations
References
Addressing matrix effects in the analytical quantification of Cycloclavine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analytical quantification of Cycloclavine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound.[1] These components can include endogenous substances from the biological sample, such as salts, lipids, and proteins.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to either a suppression or enhancement of the signal, which can compromise the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results.[4][5]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A widely used qualitative method is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. When a blank matrix extract (a sample processed without the analyte) is injected, any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
For a quantitative assessment, a post-extraction spike analysis is commonly performed. This involves comparing the peak area of this compound in a standard solution with the peak area of this compound spiked into a blank matrix extract. A significant difference between these two peak areas is a clear indication of matrix effects.[2]
Q3: What are the primary strategies for mitigating matrix effects in this compound analysis?
A3: There are three main strategies to address and minimize matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before the LC-MS analysis.[4] Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[6][7]
-
Chromatographic Separation: Optimizing the LC method can help to chromatographically separate this compound from the matrix components that are causing the interference. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different type of analytical column.
-
Matrix-Matched Calibration: This involves preparing the calibration standards in a blank matrix extract that is free of this compound. This approach helps to ensure that the standards and the samples are affected by the matrix in a similar way.
Troubleshooting Guide
Issue 1: Inconsistent this compound quantification and poor reproducibility between samples.
This is a common symptom of variable matrix effects, where different samples have varying levels of interfering components.
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Perform post-extraction spike experiments on at least six different lots of the blank matrix to evaluate the lot-to-lot variability of the matrix effect.[2]
-
Improve Sample Cleanup: If significant variability is observed, the sample preparation method needs to be improved. Consider switching to a more selective technique, for example, from protein precipitation to solid-phase extraction.
-
Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard for this compound is the most effective way to correct for sample-to-sample variations in matrix effects. As this may require custom synthesis, a structural analog can be a viable alternative, provided it co-elutes and shows similar ionization behavior to this compound.
-
Issue 2: Low signal intensity or complete signal suppression of this compound.
This indicates a severe matrix effect, often due to highly abundant and easily ionizable compounds in the sample matrix, such as phospholipids (B1166683) in plasma.
-
Troubleshooting Steps:
-
Optimize Sample Preparation to Remove Phospholipids: If working with plasma or serum, consider a sample preparation method specifically designed to remove phospholipids. This could involve specialized SPE cartridges or a targeted liquid-liquid extraction protocol.
-
Adjust Chromatographic Conditions: Modify the LC gradient to achieve better separation of this compound from the early-eluting, highly abundant matrix components.
-
Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample. However, it's important to ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ) of the assay.
-
Experimental Protocols
Disclaimer: The following protocols are general starting points and must be optimized and validated for the specific biological matrix being analyzed.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This is a rapid and straightforward method for removing proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) (containing the internal standard, if used).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is used to extract analytes from an aqueous sample into an immiscible organic solvent.
-
To 500 µL of urine sample, add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE) (containing the internal standard, if used).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates
SPE provides a more thorough cleanup compared to PPT and LLE.
-
Homogenize the tissue sample in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Condition the SPE Cartridge (e.g., a mixed-mode cation exchange cartridge):
-
Wash with 1 mL of methanol.
-
Wash with 1 mL of water.
-
Equilibrate with 1 mL of 2% formic acid in water.
-
-
Load the Sample: Load the supernatant onto the conditioned SPE cartridge.
-
Wash the Cartridge:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elute this compound: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Data Presentation
The following tables illustrate the type of data that should be generated during method validation to assess matrix effects and recovery.
Table 1: Assessment of Recovery and Matrix Effect for this compound
| Sample Preparation Method | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation | 10 | 85.2 ± 4.1 | 75.6 ± 5.3 | 64.4 ± 6.8 |
| 500 | 88.1 ± 3.5 | 72.3 ± 4.9 | 63.7 ± 5.9 | |
| Liquid-Liquid Extraction | 10 | 92.5 ± 2.8 | 95.1 ± 3.2 | 88.0 ± 4.5 |
| 500 | 94.3 ± 2.1 | 93.8 ± 2.9 | 88.5 ± 3.7 | |
| Solid-Phase Extraction | 10 | 98.7 ± 1.9 | 102.3 ± 2.5 | 101.0 ± 3.1 |
| 500 | 99.1 ± 1.5 | 101.5 ± 2.1 | 100.6 ± 2.8 |
Data are presented as mean ± standard deviation (n=6). Recovery is calculated as (peak area of pre-extraction spike / peak area of post-extraction spike) x 100. Matrix Effect is calculated as (peak area of post-extraction spike / peak area of neat standard) x 100. Process Efficiency is calculated as (Recovery x Matrix Effect) / 100.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting matrix effects.
References
- 1. Deuterated Compounds | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated Compounds - Analytical Chemistry - Products – abcr Gute Chemie [abcr.com]
- 4. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Buy Stable Isotope Labeled Products At Best Prices [simsonpharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Improving the stereoselectivity of Cycloclavine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Cycloclavine, with a particular focus on improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for establishing the stereochemistry in this compound synthesis?
A1: The key stereochemistry-defining steps in the most successful enantioselective syntheses of this compound are:
-
Asymmetric Cyclopropanation: The initial creation of the chiral cyclopropane (B1198618) ring is fundamental. Wipf's synthesis, for instance, employs a catalytic asymmetric cyclopropanation of allene (B1206475).[1][2]
-
Intramolecular Diels-Alder Methylenecyclopropane (B1220202) (IMDAMC) Reaction: This reaction is crucial for establishing the trans-hydroindole stereochemistry.[3] The facial selectivity of this cycloaddition determines the relative stereochemistry of the newly formed ring system.
-
Diastereoselective Cyclopropanation (in alternative routes): In approaches like Dong's synthesis, a late-stage diastereoselective cyclopropanation is employed to construct the tetrasubstituted cyclopropane ring.[4]
Q2: Which catalysts are recommended for the asymmetric cyclopropanation step?
A2: For the asymmetric cyclopropanation of allene in the synthesis of (-)-Cycloclavine, the dirhodium catalyst Rh₂(S-TBPTTL)₄ has been shown to be highly effective, providing the desired methylenecyclopropane intermediate with good enantioselectivity.[1][2] The choice of catalyst is critical, as other catalysts may lead to lower enantiomeric excess (ee) or yield.
Q3: What is the purpose of the Intramolecular Diels-Alder Furan (IMDAF) reaction in the final steps of the synthesis?
A3: The IMDAF reaction is a powerful tool used in the later stages of the synthesis to construct the indole (B1671886) core of this compound.[1][5] This intramolecular [4+2] cycloaddition, followed by aromatization, efficiently builds the fused aromatic ring system.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in the Asymmetric Cyclopropanation
Problem: The enantiomeric excess (ee) of the methylenecyclopropane product is lower than expected.
| Potential Cause | Suggested Solution |
| Catalyst Purity/Activity | Ensure the Rh₂(S-TBPTTL)₄ catalyst is of high purity and has been stored under inert conditions to prevent degradation. Consider using a freshly opened batch or purifying the existing catalyst. |
| Reaction Temperature | The reaction temperature can significantly impact enantioselectivity. If the ee is low, try running the reaction at a lower temperature. Monitor the reaction progress, as lower temperatures will decrease the reaction rate. |
| Solvent Quality | Use high-purity, anhydrous solvent. Trace impurities, especially water or coordinating solvents, can interfere with the catalyst's chiral environment. |
| Allene Quality | Ensure the allene used is of high purity. Impurities could potentially poison the catalyst or lead to side reactions. |
Issue 2: Poor Diastereoselectivity in the Intramolecular Diels-Alder Methylenecyclopropane (IMDAMC) Reaction
Problem: The desired trans-fused hydroindole product is obtained as a mixture with the cis-diastereomer, with a low diastereomeric ratio (dr).
| Potential Cause | Suggested Solution |
| Reaction Conditions | This reaction is typically performed under microwave irradiation.[1][3] Optimize the microwave temperature and reaction time. A computational analysis has suggested that the anti-transition state leading to the desired trans-product is significantly lower in energy.[3] Running the reaction at a slightly lower temperature for a longer duration might favor the thermodynamically preferred product. |
| Base and Silylating Agent | The formation of the silyloxy diene precursor is critical. Wipf's synthesis specifies the use of NaHMDS for deprotonation followed by TBSCl trapping.[3] Using other bases like LiHMDS, LDA, or KHMDS has been reported to result in no reaction or complex product mixtures.[3] |
| Substrate Purity | Ensure the precursor amide is pure before proceeding to the cycloaddition step. Impurities can lead to side reactions and affect the stereochemical outcome. |
Issue 3: Low Yield or Failure in the Late-Stage Cyclopropanation
Problem: Attempts to introduce the tetrasubstituted cyclopropane ring at a late stage result in low yields, decomposition, or recovery of starting material. This is a known challenge in several synthetic routes.[6]
| Potential Cause | Suggested Solution |
| Choice of Cyclopropanation Reagent | The Corey-Chaykovsky reaction on certain advanced intermediates has been reported to be problematic, with labile protecting groups potentially being cleaved under the nucleophilic conditions.[6] 1,3-dipolar cycloaddition with diazomethane (B1218177) has also been shown to be unreactive with some enoate precursors.[6] |
| Directed Cyclopropanation | The presence of a directing group, such as an allylic hydroxyl, can facilitate metal-mediated cyclopropanation. However, reports indicate that even with a directing group, many common cyclopropanation conditions (Zn, Sm, Pd, Mg, Cr-mediated) have failed for certain this compound precursors.[6] The use of gem-dizinc carbenoid conditions (Charette's conditions) has shown some success, albeit with low and variable yields.[6] |
| Substrate Steric Hindrance | The tetrasubstituted nature of the target cyclopropane makes this a sterically demanding transformation. Consider alternative synthetic strategies where the cyclopropane is introduced earlier in the synthesis, as in the Wipf approach.[1] |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of (-)-Cycloclavine (Adapted from Wipf et al.)[1][2]
1. Asymmetric Cyclopropanation of Allene:
-
Reaction: Catalytic asymmetric cyclopropanation of allene with an ethyl diazoacetate precursor.
-
Catalyst: Rh₂(S-TBPTTL)₄ (1 mol%).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Temperature: Room temperature.
-
Procedure: To a solution of the dirhodium catalyst in CH₂Cl₂ is added the diazoester. Allene is then bubbled through the solution. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantioenriched methylenecyclopropane.
2. Intramolecular Diels-Alder Methylenecyclopropane (IMDAMC) Reaction:
-
Precursor Formation: The methylenecyclopropane product from the previous step is coupled with a vinylogous amide.
-
Cycloaddition Conditions:
-
Base: Sodium hexamethyldisilazide (NaHMDS).
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBSCl).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: -78 °C for enolate formation, then microwave irradiation at 95 °C for the cycloaddition.[1]
-
-
Procedure: The vinylogous amide is deprotonated with NaHMDS at -78 °C, followed by trapping of the enolate with TBSCl to form the silyloxy diene. The reaction mixture is then subjected to microwave irradiation to induce the intramolecular [4+2] cycloaddition. The resulting product is then treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to cleave the silyl (B83357) enol ether, affording the tricyclic ketone. The diastereomers are then separated by chromatography.
3. Intramolecular Diels-Alder Furan (IMDAF) Reaction:
-
Reaction: A furan-containing intermediate undergoes an intramolecular cycloaddition to form the indole ring system.
-
Solvent: Toluene (B28343).
-
Temperature: 135 °C.[1]
-
Procedure: The furan-tethered precursor is dissolved in toluene and heated. The reaction proceeds via a [4+2] cycloaddition followed by aromatization to furnish the indole core of this compound. This step may also be accompanied by the thermolysis of certain protecting groups.[1]
Data Presentation
Table 1: Influence of Catalyst on the Enantioselectivity of the Allene Cyclopropanation (Hypothetical Data for Illustration)
| Entry | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Rh₂(S-TBPTTL)₄ | 25 | 86 | 87:13 er[1] |
| 2 | Rh₂(OAc)₄ | 25 | 75 | N/A (racemic) |
| 3 | [Cu(acac)₂] | 25 | 60 | <10 |
Table 2: Diastereoselectivity of the IMDAMC Reaction
| Entry | Conditions | Diastereomeric Ratio (dr) (trans:cis) |
| 1 | NaHMDS, TBSCl, then µW at 95 °C | 4.8:1[1] |
Visualizations
Caption: Key workflow for the enantioselective synthesis of (-)-Cycloclavine.
Caption: Troubleshooting logic for poor stereoselectivity issues.
References
- 1. Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eight-Step Enantioselective Total Synthesis of (-)-Cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Cycloclavine and (±)-5-epi-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly enantioselective Rh-catalyzed carboacylation of olefins: efficient syntheses of chiral poly-fused rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (±)-cycloclavine and (±)-5-epi-cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formal and total synthesis of (±)-cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cycloclavine and Festuclavine Bioactivity: From Receptor Agonist to Biosynthetic Intermediate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two clavine-type ergot alkaloids: Cycloclavine and festuclavine (B1196704). Leveraging experimental data from the scientific literature, we delve into their distinct roles, from a potent psychoactive compound to a crucial biosynthetic precursor.
This compound, a structurally unique cyclopropanated ergot alkaloid, has garnered significant interest for its distinct pharmacological profile, demonstrating potent and stereospecific interactions with several central nervous system (CNS) receptors. In contrast, festuclavine is primarily recognized as a key intermediate in the biosynthesis of a diverse array of more complex ergot alkaloids, including the fumigaclavines and dihydrolysergic acid derivatives. While extensive research has elucidated the bioactivity of this compound, festuclavine's direct pharmacological actions remain largely uncharacterized, positioning it as a critical building block rather than a bioactive end-product in the ergot alkaloid pathway.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of this compound. To date, specific receptor binding affinities or functional activity data for festuclavine have not been reported in the scientific literature, reflecting its primary role as a biosynthetic intermediate.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| (+)-Cycloclavine | 5-HT1A | Functional Agonist Assay | 0.14 | µM (EC50) | [1] |
| (-)-Cycloclavine | 5-HT1A | Functional Agonist Assay | ~5 | µM (EC50) | [1] |
| (+)-Cycloclavine | 5-HT2C | Functional Agonist Assay | 16 | nM (EC50) | [1] |
| Festuclavine | Not Reported | Not Reported | Not Reported | - | - |
Comparative Bioactivity Profile
This compound: A Potent and Selective CNS Receptor Modulator
Natural (+)-Cycloclavine exhibits a significant and stereospecific binding profile at various CNS receptors.[2][3] Its bioactivity is most pronounced at serotonin (B10506) (5-HT) receptors, where it acts as a potent agonist.[1]
Notably, (+)-Cycloclavine is a potent agonist at the 5-HT1A receptor, with an EC50 value of 0.14 µM.[1] This is in stark contrast to its unnatural enantiomer, (-)-Cycloclavine, which is significantly less potent (EC50 ≈ 5 µM), highlighting a clear stereospecificity in its interaction with this receptor.[1] Furthermore, (+)-Cycloclavine demonstrates even greater potency at the 5-HT2C receptor, with an EC50 of 16 nM.[1] Both enantiomers of this compound are reported to be poor activators of the 5-HT2A receptor, which may suggest a reduced potential for hallucinogenic effects compared to other ergolines like LSD.[1]
Beyond the serotonergic system, this compound has also been shown to possess novel properties at the sigma-1 receptor.[3] This unique binding profile suggests potential therapeutic applications for this compound and its derivatives in various neurological and psychiatric disorders. In addition to its effects on the CNS, this compound has also demonstrated potential as an insecticidal agent.
Festuclavine: A Critical Juncture in Ergot Alkaloid Biosynthesis
In contrast to the direct bioactivity of this compound, festuclavine's significance lies in its position as a key branch-point intermediate in the biosynthesis of other ergot alkaloids.[4][5] It is formed from the common precursor chanoclavine-I aldehyde through enzymatic reactions.[6][7][8]
Fungi such as Aspergillus fumigatus can hydroxylate festuclavine to produce fumigaclavine B, a precursor to other fumigaclavine-type alkaloids.[4][5] The gene easM has been identified as encoding the P450 monooxygenase responsible for this hydroxylation.[4][5] The creation of easM deletion mutants results in the accumulation of festuclavine, confirming its role as a substrate for this enzyme.[4][5]
Furthermore, in other fungal species, festuclavine can be a precursor to dihydrolysergic acid derivatives, which form the backbone of several important pharmaceutical drugs. The development of festuclavine-accumulating fungal strains is therefore of significant interest for the potential biotechnological production of these valuable compounds.[5]
Experimental Protocols
A fundamental technique to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay. Below is a detailed methodology for a competitive radioligand binding assay, which is a standard procedure for characterizing compounds like this compound.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a target receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptor) or tissue homogenates known to be rich in the target receptor (e.g., rat hippocampus).
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).
-
Test Compound: this compound or other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).
-
Assay Buffer: Buffer appropriate for the receptor, typically containing Tris-HCl, MgCl2, and other salts at a physiological pH.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: For detecting radioactivity.
-
Equipment: 96-well plates, cell harvester, scintillation counter.
2. Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate for each condition:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of unlabeled ligand.
-
Competitive Binding: Receptor membranes + radioligand + serial dilutions of the test compound.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the context of this compound's bioactivity and the methods used to study it, the following diagrams are provided.
Caption: Signaling pathway of the 5-HT1A receptor activated by this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of the gene controlling hydroxylation of festuclavine in the ergot alkaloid pathway of Neosartorya fumigata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of the gene controlling hydroxylation of festuclavine in the ergot alkaloid pathway of Neosartorya fumigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ergot alkaloid biosynthesis in Aspergillus fumigatus: Conversion of chanoclavine-I aldehyde to festuclavine by the festuclavine synthase FgaFS in the presence of the old yellow enzyme FgaOx3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In vitro conversion of chanoclavine-I aldehyde to the stereoisomers festuclavine and pyroclavine controlled by the second reduction step - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cycloclavine and Other Ergot Alkaloids: A Comparative Guide to Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of the cyclopropanated ergot alkaloid, cycloclavine, against other prominent ergot alkaloids: bromocriptine, lisuride, ergotamine, and ergonovine. The information herein is supported by experimental data to assist researchers in understanding the nuanced interactions of these compounds with key neurotransmitter receptors.
Comparative Receptor Binding Affinity Profiles
The following tables summarize the quantitative data on the binding affinities of this compound and other selected ergot alkaloids for a range of dopamine (B1211576), serotonin (B10506), and adrenergic receptors. The data is primarily presented as the inhibition constant (Kᵢ), which indicates the concentration of a ligand that will bind to 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies a higher binding affinity. Where Kᵢ values are not available, the half-maximal effective concentration (EC₅₀) or dissociation constant (Kᵈ) is provided.
Dopamine Receptor Subtypes
| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₅ (Kᵢ, nM) |
| (+)-Cycloclavine | 91 (% Inh. @ 10µM) | 81 (% Inh. @ 10µM) | 93 (% Inh. @ 10µM) | - | - |
| (-)-Cycloclavine | 30 (% Inh. @ 10µM) | 14 (% Inh. @ 10µM) | 64 (% Inh. @ 10µM) | - | - |
| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 |
| Lisuride | - | 2.0 | 1.7 | - | - |
| Ergotamine | - | - | - | - | - |
| Ergonovine | - | 47 (EC₅₀) | - | - | - |
Note on this compound Data: The data for (+)- and (-)-cycloclavine is presented as percent inhibition (% Inh.) of specific radioligand binding at a concentration of 10µM, as comprehensive Kᵢ values were not available in the cited literature.
Serotonin Receptor Subtypes
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₁ₑ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂ₑ (Kᵢ, nM) | 5-HT₂ₒ (Kᵢ, nM) | 5-HT₆ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) |
| (+)-Cycloclavine | 97 (% Inh. @ 10µM) | - | 100 (% Inh. @ 10µM) | - | 0.016 (EC₅₀, µM) | - | - |
| (-)-Cycloclavine | 91 (% Inh. @ 10µM) | - | 89 (% Inh. @ 10µM) | - | 3.2 (EC₅₀, µM) | - | - |
| Bromocriptine | 12.6 | - | 10.7 | 50.1 (Partial Agonist) | 128.8 | - | Inactivates |
| Lisuride | 0.5 | - | - | - | - | - | - |
| Ergotamine | - | - | - | - | 9.77 | - | - |
| Ergonovine | High Affinity | High Affinity | High Affinity | - | High Affinity | - | - |
Note on this compound Data: The data for (+)- and (-)-cycloclavine is presented as percent inhibition (% Inh.) of specific radioligand binding at a concentration of 10µM and EC₅₀ values where available. Note on Ergonovine Data: Quantitative Kᵢ values for Ergonovine are not widely available; the table reflects its reported high affinity for several serotonin receptors.
Adrenergic and Sigma Receptor Subtypes
| Compound | α₁ (Kᵢ, nM) | α₂ (Kᵢ, nM) | Sigma-1 (Kᵢ, nM) |
| (+)-Cycloclavine | 57 (% Inh. @ 10µM) | - | - |
| (-)-Cycloclavine | 59 (% Inh. @ 10µM) | - | - |
| Bromocriptine | - | - | - |
| Lisuride | - | - | - |
| Ergotamine | - | - | - |
| Ergonovine | 410 (Kᵈ) | - | - |
Note on this compound Data: The data for (+)- and (-)-cycloclavine is presented as percent inhibition (% Inh.) of specific radioligand binding at a concentration of 10µM.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Kᵢ of a test compound.
Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are harvested and homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Three main conditions are set up in triplicate:
-
Total Binding: Contains the cell membranes and a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor).
-
Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of an unlabeled ligand known to bind to the receptor. This is to determine the amount of radioligand that binds to non-receptor components.
-
Competition Binding: Contains the cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
After incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
5. Quantification:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound's concentration.
-
The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC₅₀ value , which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant for the receptor.
Caption: Experimental workflow for a radioligand competition binding assay.
Signaling Pathways
The interaction of ergot alkaloids with dopamine and serotonin receptors initiates complex intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Signaling
Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Activation of D₂ receptors generally leads to inhibitory downstream effects.
Caption: Simplified Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor Signaling
The serotonin 5-HT₂ₐ receptor is a GPCR that canonically couples to the Gαq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). However, it can also signal through a β-arrestin-mediated pathway, a concept known as biased agonism, where different ligands can preferentially activate one pathway over the other.
Caption: Dual signaling pathways of the Serotonin 5-HT₂ₐ receptor.
Cycloclavine: A Natural Alternative in Insect Control Compared to Synthetic Pesticides
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective and potentially more environmentally benign insecticides, the natural compound Cycloclavine has emerged as a candidate with broad-spectrum insecticidal properties. This guide provides a comparative analysis of the insecticidal efficacy of this compound against several key agricultural pests, juxtaposed with the performance of various synthetic pesticides. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel crop protection agents.
This compound, an ergot alkaloid, has demonstrated notable activity against a range of sucking insects. While its natural potency may require chemical modification for commercial application, its insect-specific mode of action presents a compelling case for further investigation.[1] This report summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Quantitative Comparison of Insecticidal Efficacy
The insecticidal potential of this compound and a range of synthetic pesticides are presented below. It is important to note that the data for this compound is reported as effective concentration, while the data for synthetic pesticides is primarily presented as the median lethal concentration (LC50), which is the concentration required to kill 50% of the test population. A lower LC50 value indicates higher toxicity.
Efficacy Against Aphids
This compound and its derivatives have shown insecticidal potential against aphids at a concentration of 100 parts per million (ppm).[1] For comparison, the table below presents the LC50 values of several synthetic insecticides against various aphid species.
| Insecticide | Aphid Species | LC50 (ppm) | Reference(s) |
| This compound | Aphids (unspecified) | 100 | [1] |
| Imidacloprid | Rhopalosiphum maidis | 9.028 | [2] |
| Aphis gossypii | 34.577 | [2] | |
| Thiamethoxam | Rhopalosiphum maidis | 14.281 | [2] |
| Aphis gossypii | 40.713 | [2] | |
| Acetamiprid | Rhopalosiphum maidis | 10.589 | [2] |
| Aphis gossypii | 29.526 | [2] | |
| Fipronil | Rhopalosiphum maidis | 24.846 | [2] |
| Aphis gossypii | 43.993 | [2] | |
| Flonicamid | Rhopalosiphum maidis | 6.682 | [2] |
| Aphis gossypii | 14.204 | [2] |
Efficacy Against Brown Planthopper (Nilaparvata lugens)
This compound has been reported to be effective against the brown plant hopper at a concentration of 300 ppm.[1] The following table provides LC50 values for several synthetic insecticides against this pest.
| Insecticide | LC50 (mg/L or ppm) | Reference(s) |
| This compound | 300 | [1] |
| Thiamethoxam | 0.129 | [3] |
| Pymetrozine | 0.053 | [3] |
| Dinotefuran | 0.079 | [3] |
| Acephate | 0.149 | [3] |
| Imidacloprid | 64.22 - 128.8 | [4][5] |
| Buprofezin | 185.01 - 315.0 | [4][5] |
| Fipronil | 18.23 - 35.11 | [4][5] |
| Chlorantraniliprole | 199.2 - 263.3 | [4][5] |
| Nitenpyram | 21.07 - 34.3 | [4][5] |
Efficacy Against Silverleaf Whitefly (Bemisia tabaci)
Against the silverleaf whitefly, this compound has shown activity at 300 ppm.[1] Comparative LC50 values for synthetic insecticides are listed below.
| Insecticide | LC50 (ppm) | Reference(s) |
| This compound | 300 | [1] |
| Pyriproxyfen | 133.28 | |
| Fenpropathrin | 361.79 | |
| Diafenthiuron | 4146.95 | |
| Endosulfan | < Top Label Rate | [6] |
| Bifenthrin | > Top Label Rate | [6] |
| Methomyl | Highly Toxic | [6] |
Efficacy Against Thrips
This compound's insecticidal potential extends to thrips at a concentration of 300 ppm.[1] The table below shows the LC50 values for various synthetic insecticides against different thrips species.
| Insecticide | Thrips Species | LC50 (ng/µL or ppm) | Reference(s) |
| This compound | Thrips (unspecified) | 300 | [1] |
| Spinetoram | Frankliniella schultzei | 0.05 | [7] |
| Selenothrips rubrocinctus | 1.85 | [7] | |
| Fipronil | Frankliniella schultzei | 4.97 | [7] |
| Selenothrips rubrocinctus | 4.23 | [7] | |
| Abamectin | Frankliniella schultzei | 63.45 | [7] |
| Selenothrips rubrocinctus | 1.67 | [7] | |
| Imidacloprid | Thrips hawaiiensis | High Resistance | [8] |
| Spinosad | Corynothrips stenopterus | 0.08 | [9] |
Experimental Protocols
The determination of insecticidal efficacy, particularly the LC50 values, is typically conducted through standardized bioassays. A widely adopted method for aphids is the leaf dip bioassay.
Leaf Dip Bioassay for Aphids (Adapted from IRAC Method 019)
-
Insect Rearing: A susceptible population of the target aphid species is reared on host plants in a controlled environment, free from insecticide exposure.
-
Insecticide Preparation: Serial dilutions of the test compounds (this compound and synthetic pesticides) are prepared in a suitable solvent, typically water with a non-ionic surfactant to ensure even spreading. A control group is treated with the solvent-surfactant solution only.
-
Leaf Disc Preparation: Leaf discs of a uniform size are excised from the host plant.
-
Treatment Application: Each leaf disc is immersed in a specific concentration of the test solution for a standardized period (e.g., 10-20 seconds) and then allowed to air dry.
-
Infestation: Once dry, the treated leaf discs are placed individually in petri dishes or multi-well plates containing a moist substrate (e.g., agar) to maintain turgor. A set number of adult or nymph aphids are then transferred onto each leaf disc.
-
Incubation: The infested leaf discs are maintained in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Mortality is assessed at specific time points, typically after 24, 48, and/or 72 hours. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values, along with their 95% confidence limits.
This general protocol is adapted for other sucking insects like whiteflies, thrips, and planthoppers, with appropriate modifications to the host plant material and insect handling procedures.
Proposed Mode of Action of this compound
This compound belongs to the ergot alkaloid class of compounds. The ergoline (B1233604) ring structure of these alkaloids bears a structural resemblance to several key neurotransmitters, including dopamine, serotonin, and norepinephrine (B1679862) (the invertebrate equivalent of which is octopamine).[10] This similarity allows ergot alkaloids to interact with the receptors for these biogenic amines, acting as either agonists or antagonists.[10]
In insects, the octopaminergic system is crucial for regulating numerous physiological processes, including behavior, movement, and metabolism. It is a prime target for insect-specific pesticides. The proposed insecticidal action of this compound involves its interference with octopamine (B1677172) signaling pathways. By binding to octopamine receptors, this compound can disrupt normal neurotransmission, leading to physiological and behavioral abnormalities, and ultimately, insect death.
Caption: Proposed mechanism of this compound's insecticidal action via interference with octopamine signaling.
Experimental Workflow for Efficacy Evaluation
The process of evaluating the insecticidal efficacy of a novel compound like this compound against a synthetic pesticide standard involves a structured workflow, from initial compound acquisition to final data analysis and reporting.
Caption: Standard workflow for comparative insecticidal efficacy testing.
Conclusion
This compound demonstrates significant insecticidal potential against several economically important pests. While the available data suggests that its efficacy may be lower than some of the more potent synthetic insecticides when compared on a concentration basis, its natural origin and potentially insect-specific mode of action make it a valuable lead compound for the development of new, potentially safer, crop protection products. Further research is warranted to optimize its activity through chemical synthesis and to fully elucidate its mechanism of action and environmental safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. sasapjas.org [sasapjas.org]
- 4. Making sure you're not a bot! [ingenieria.ute.edu.ec]
- 5. redalyc.org [redalyc.org]
- 6. californiaagriculture.org [californiaagriculture.org]
- 7. bioone.org [bioone.org]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Cycloclavine's Insecticidal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Insecticidal Action of Cycloclavine and Alternative Compounds
This guide provides a detailed comparison of the insecticidal properties of this compound, a natural ergot alkaloid, with three synthetic insecticides representing different mechanisms of action: Amitraz, Spirotetramat, and Lufenuron (B1675420). While this compound demonstrates broad-spectrum insecticidal potential, its precise molecular target in insects is an active area of research. This document summarizes the current understanding of its mechanism and contrasts it with well-characterized alternatives, supported by available experimental data and detailed methodologies.
Section 1: Comparative Overview of Insecticidal Mechanisms
The following table summarizes the mechanisms of action, target sites, and insecticidal effects of this compound and its comparators.
| Insecticide | Chemical Class | Primary Mechanism of Action | Molecular Target Site | Primary Insecticidal Effect |
| This compound | Ergot Alkaloid | Putative Neurotransmitter Receptor Modulation | Likely multiple biogenic amine receptors (e.g., octopamine (B1677172), serotonin (B10506), dopamine) | Neurotoxicity, leading to paralysis and death. |
| Amitraz | Formamidine | Octopamine Receptor Agonism | Octopamine Receptors (OARs) | Neurotoxicity, hyperexcitation, paralysis, and death.[1][2][3] |
| Spirotetramat | Tetramic Acid Derivative | Lipid Biosynthesis Inhibition | Acetyl-CoA Carboxylase (ACC) | Inhibition of growth, development, and reproduction.[4][5][6][7][8] |
| Lufenuron | Benzoylurea | Chitin (B13524) Synthesis Inhibition | Chitin Synthase (CHS) | Disruption of molting, leading to larval mortality.[9][10][11] |
Section 2: Quantitative Performance Data
The following table presents available quantitative data on the insecticidal efficacy of the compared compounds against aphid species, a common target for these insecticides.
| Insecticide | Target Insect Species | Assay Type | LC50 / LD50 Value |
| This compound | Aphids | Not Specified | Active at 100 ppm[4] |
| Amitraz | Aphis craccivora | Leaf Dip Bioassay | LC50: 0.027 ppm (48h) |
| Spirotetramat | Myzus persicae | Leaf Dip Bioassay | LC50: 3.99 ppm |
| Rhopalosiphum maidis | Leaf Dip Bioassay | LC50: 0.68 ppm | |
| Lufenuron | Aphis craccivora | Leaf Dip Bioassay | LC50: 0.017 ppm (48h) |
Note: Direct comparison of LC50 values should be made with caution due to variations in experimental conditions, aphid species, and exposure times.
Section 3: Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for each insecticide class.
Caption: Putative signaling pathway for this compound in insects.
Caption: Signaling pathway of Amitraz via the octopamine receptor.
Caption: Mechanism of lipid biosynthesis inhibition by Spirotetramat.
Caption: Mechanism of chitin synthesis inhibition by Lufenuron.
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Insecticidal Bioassay: Leaf-Dip Method for Aphids
This protocol is adapted for determining the lethal concentration (LC50) of insecticides against aphids.
-
Insect Rearing: Maintain a susceptible laboratory strain of the target aphid species (e.g., Myzus persicae) on untreated host plants (e.g., cabbage or bell pepper) under controlled conditions (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).
-
Insecticide Preparation: Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone (B3395972) or DMSO). Make serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve a range of desired concentrations. A control solution should contain only the solvent and surfactant at the same concentration as the treatment solutions.
-
Leaf Disc Preparation: Excise leaf discs (approximately 3 cm in diameter) from untreated host plants.
-
Treatment Application: Immerse each leaf disc in a specific insecticide dilution or the control solution for 10-15 seconds with gentle agitation.
-
Drying: Allow the treated leaf discs to air-dry completely in a fume hood.
-
Insect Infestation: Place the dried leaf discs, adaxial side up, on a layer of 1% agar (B569324) in a Petri dish. Carefully transfer 20-30 adult apterous aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Seal the Petri dishes with perforated lids to allow for air circulation and incubate under the same conditions as insect rearing.
-
Mortality Assessment: Record the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Receptor Binding Assay: Insect Octopamine Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for insect octopamine receptors.
-
Membrane Preparation: Homogenize insect heads or a specific neural tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at a low speed to remove debris. Collect the supernatant and centrifuge at a high speed to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Radioligand: Use a suitable radiolabeled antagonist, such as [³H]-Yohimbine, to label the octopamine receptors.
-
Assay Setup: In a 96-well plate, add the insect membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound or amitraz).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
Enzyme Inhibition Assay: Acetyl-CoA Carboxylase (ACC)
This protocol outlines a method to measure the inhibition of ACC by a test compound like spirotetramat.
-
Enzyme Preparation: Prepare a crude or purified enzyme extract from a suitable insect source (e.g., whole insect homogenate or specific tissues like the fat body).
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, biotin, and acetyl-CoA.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with only the solvent.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection of Product: The activity of ACC can be measured by quantifying the formation of ADP, a product of the reaction. This can be done using a commercial ADP-Glo™ kinase assay kit, which measures luminescence proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of ACC inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Inhibition Assay: Chitin Synthase (CHS)
This protocol details a method to assess the inhibitory effect of a compound like lufenuron on chitin synthase activity.
-
Enzyme Preparation: Prepare a crude enzyme extract from insect larvae at the molting stage, as this is when chitin synthase activity is highest. Homogenize the larvae in a suitable buffer and prepare a microsomal fraction by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl₂, and the substrate UDP-N-acetyl-[³H]-glucosamine.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Enzyme Reaction: Start the reaction by adding the enzyme preparation. Incubate at a suitable temperature (e.g., 25°C).
-
Stopping the Reaction and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Precipitate the newly synthesized radiolabeled chitin by centrifugation.
-
Washing: Wash the chitin pellet multiple times to remove any unincorporated radiolabeled substrate.
-
Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the percentage of CHS inhibition at each concentration of the test compound and determine the IC50 value.
Section 5: Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: General workflow for an insecticidal leaf-dip bioassay.
Caption: Workflow for a competitive receptor binding assay.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. Octopamine - Wikipedia [en.wikipedia.org]
- 2. Plant Secondary Metabolites Modulate Insect Behavior-Steps Toward Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin modulates insect hemocyte phagocytosis via two different serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. entomoljournal.com [entomoljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata [mdpi.com]
A Comparative Genomic Guide to Cycloclavine-Producing and Non-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic landscapes of fungi that produce the insecticidal and antiparasitic ergot alkaloid, cycloclavine, and those that do not. By examining the genetic determinants of this compound biosynthesis, this document aims to furnish researchers with the necessary information to understand, and potentially engineer, this valuable metabolic pathway. The content herein is supported by experimental data and detailed methodologies to facilitate further research and development.
Genomic and Biosynthetic Overview
This compound is a structurally unique ergot alkaloid characterized by a cyclopropyl (B3062369) moiety. Its production is a rare trait among fungi, with Aspergillus japonicus being a notable producer.[1] The biosynthesis of this compound, like other ergot alkaloids, originates from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2] The core biosynthetic machinery is encoded by a cluster of genes, commonly referred to as the "eas" (ergot alkaloid synthesis) cluster.
The key distinction between this compound-producing and non-producing fungi lies within the specific enzymatic capabilities encoded by their respective eas gene clusters. While many fungi, such as various Aspergillus and Penicillium species, possess ergot alkaloid biosynthetic gene clusters, the specific combination of enzymes required for the formation of the cyclopropyl ring in this compound is absent in most.[2][3]
Comparative Genomics at a Glance
The following table summarizes the key genomic and biosynthetic differences between a known this compound producer, Aspergillus japonicus, and a closely related non-producing species, Aspergillus niger, as well as the well-studied, non-cycloclavine ergot alkaloid producer, Aspergillus fumigatus.
| Feature | Aspergillus japonicus (Producer) | Aspergillus niger (Non-Producer) | Aspergillus fumigatus (Non-Producer of this compound) |
| Genome Size (approx.) | 35.4 Mb[4] | 33.9 Mb | 29.4 Mb |
| This compound Production | Yes[1] | No | No (produces other clavines like fumigaclavine C)[5] |
| Ergot Alkaloid Gene Cluster | Present (this compound-specific)[2] | Absent or highly degenerate | Present (Fumigaclavine-specific)[5] |
| Key Biosynthetic Genes | easA (reductase allele), specific easH (dioxygenase)[1] | N/A | easA (isomerase allele), different easH homolog[6][7] |
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound production in Aspergillus japonicus is located within a 16.8 kb region of its genome.[2] This cluster comprises eight genes, easA through easH. While seven of these genes (easA to easG) have homologs in the fumigaclavine gene cluster of Aspergillus fumigatus, the specific variants of easA and easH in A. japonicus are crucial for the unique cyclopropanation step.[2]
Key Enzymes Differentiating Production
-
easA (Reductase Allele): In this compound producers, the easA gene encodes an enzyme with reductase activity. This is a critical divergence from the isomerase activity of the easA homolog found in the biosynthetic pathways of other ergot alkaloids like lysergic acid.[6]
-
easH (Dioxygenase): The easH gene in A. japonicus encodes a specialized α-ketoglutarate and Fe2+-dependent dioxygenase. This enzyme, in conjunction with the products of easA and easG, catalyzes the formation of the distinctive cyclopropyl ring of this compound from a festuclavine-like intermediate.[1][2]
The absence of this specific combination of easA and easH variants in other fungi is the primary reason for their inability to produce this compound.
Visualizing the Biosynthetic Divergence
The following diagrams, generated using Graphviz, illustrate the key differences in the ergot alkaloid biosynthetic pathways.
Caption: Divergent pathways from Chanoclavine-I-aldehyde.
The following workflow outlines the key steps in a comparative genomics study of this compound-producing and non-producing fungi.
Caption: Workflow for comparative fungal genomics.
Experimental Protocols
This section provides an overview of the key experimental protocols employed in the comparative genomics of fungi.
Fungal Genomic DNA Extraction for Sequencing
High-quality genomic DNA is a prerequisite for accurate whole-genome sequencing. The following protocol is adapted for filamentous fungi.[8][9]
Materials:
-
Fungal mycelia grown in liquid culture
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
CTAB extraction buffer
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol, chilled
-
70% Ethanol, chilled
-
TE buffer
-
RNase A
Procedure:
-
Harvest fungal mycelia from liquid culture by filtration.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered mycelia to a tube containing pre-heated CTAB extraction buffer.
-
Incubate at 65°C for 30-60 minutes with occasional mixing.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Centrifuge and collect the aqueous phase.
-
Perform a chloroform:isoamyl alcohol extraction to remove residual phenol. Centrifuge and collect the aqueous phase.
-
Precipitate the DNA by adding an equal volume of chilled isopropanol.
-
Pellet the DNA by centrifugation, wash with 70% ethanol, and air dry.
-
Resuspend the DNA in TE buffer and treat with RNase A to remove RNA contamination.
-
Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.
Fungal Genome Annotation
Once the genome is sequenced and assembled, the next critical step is to identify genes and other functional elements. This process, known as genome annotation, can be performed using automated pipelines.
Procedure Overview:
-
Repeat Masking: Identify and mask repetitive elements in the genome to prevent them from interfering with gene prediction.
-
Gene Prediction: Use a combination of ab initio and evidence-based methods to predict protein-coding genes.
-
Ab initio prediction: Use programs like AUGUSTUS or GeneMark-ES that predict genes based on the statistical properties of the genomic sequence.
-
Evidence-based prediction: Align expressed sequence tags (ESTs) or RNA-seq data to the genome to identify transcribed regions. Protein homology from related species can also be used as evidence.
-
-
Functional Annotation: Assign putative functions to the predicted genes by comparing their sequences to protein databases such as UniProt and Pfam.
-
Biosynthetic Gene Cluster Annotation: Utilize specialized tools like antiSMASH to identify and annotate secondary metabolite biosynthetic gene clusters, such as the eas cluster.
Functional Characterization via Heterologous Expression
To confirm the function of the identified eas genes, they can be expressed in a well-characterized fungal host that does not produce the metabolite of interest.
Procedure Overview:
-
Gene Cloning: Amplify the eas genes from the genomic DNA of the producing fungus.
-
Vector Construction: Clone the amplified genes into an appropriate fungal expression vector.
-
Fungal Transformation: Introduce the expression vector into a suitable host, such as Aspergillus oryzae or Saccharomyces cerevisiae.
-
Cultivation and Extraction: Grow the transformed fungal strain under conditions that induce gene expression and then extract the secondary metabolites from the culture.
-
Metabolite Analysis: Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the expected ergot alkaloid.
Conclusion
The ability of a fungus to produce this compound is determined by the presence of a specific ergot alkaloid biosynthesis gene cluster containing a reductase version of the easA gene and a specialized dioxygenase encoded by easH. Comparative genomics provides a powerful tool to dissect these genetic determinants, offering a roadmap for the potential bioengineering of this and other valuable secondary metabolic pathways. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers in mycology, natural product chemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspergillus japonicus genome assembly ASM1680802v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 5. An Ergot Alkaloid Biosynthesis Gene and Clustered Hypothetical Genes from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Satellite Gene Clusters Enhance Ergot Alkaloid Biosynthesis Capacity of Aspergillus leporis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Cycloclavine with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities and functional activities of the ergot alkaloid, Cycloclavine, across a range of neurotransmitter receptors. The data presented is primarily based on the findings of Wipf and McCabe (2018), who conducted an extensive biological evaluation of both the natural (+)-enantiomer and the unnatural (–)-enantiomer of this compound.[1][2] This analysis aims to offer an objective overview to inform future research and drug development endeavors.
I. Overview of this compound's Receptor Affinity Profile
This compound exhibits a distinct and stereospecific binding profile, with notable interactions at serotonergic, dopaminergic, and sigma receptors. The natural (+)-Cycloclavine generally displays higher affinity for the tested receptors compared to its (–)-enantiomer, highlighting the importance of stereochemistry in its pharmacological activity.
II. Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50 or % inhibition) of (+)-Cycloclavine and (–)-Cycloclavine at various human neurotransmitter receptors. The biochemical assays were performed by Eurofins Cerep Panlabs.
Table 1: Binding Affinity of this compound Enantiomers at Various Neurotransmitter Receptors
| Receptor | Ligand | (+)-Cycloclavine Ki (nM) | (–)-Cycloclavine Ki (nM) |
| Serotonin (B10506) | |||
| 5-HT1A | [3H]-8-OH-DPAT | 8.9 | 63 |
| 5-HT1B | [3H]-GR 125743 | 130 | >10000 |
| 5-HT1D | [3H]-GR 125743 | 130 | >10000 |
| 5-HT2A | [3H]-Ketanserin | 6.2 | 140 |
| 5-HT2B | [3H]-LSD | 1.8 | 25 |
| 5-HT2C | [3H]-Mesulergine | 28 | 460 |
| 5-HT3 | [3H]-GR 65630 | >10000 | >10000 |
| 5-HT5A | [3H]-LSD | 11 | 120 |
| 5-HT6 | [3H]-LSD | 14 | 150 |
| 5-HT7 | [3H]-LSD | 12 | 110 |
| Dopamine (B1211576) | |||
| D1 | [3H]-SCH 23390 | 78 | 1200 |
| D2L | [3H]-Spiperone | 23 | 680 |
| D3 | [3H]-Spiperone | 14 | 350 |
| D4.4 | [3H]-Spiperone | 30 | 430 |
| D5 | [3H]-SCH 23390 | 180 | 2500 |
| Adrenergic | |||
| α1A | [3H]-Prazosin | 230 | 2200 |
| α1B | [3H]-Prazosin | 160 | 1500 |
| α2A | [3H]-Rauwolscine | 110 | 1100 |
| α2B | [3H]-Rauwolscine | 98 | 950 |
| α2C | [3H]-Rauwolscine | 85 | 800 |
| β1 | [3H]-CGP 12177 | >10000 | >10000 |
| β2 | [3H]-CGP 12177 | >10000 | >10000 |
| Sigma | |||
| σ1 | [3H]-(+)-Pentazocine | 21 | 15 |
| σ2 | [3H]-DTG | 130 | 110 |
Data extracted from Wipf and McCabe, Synthesis 2019, 51, 213-224.
Table 2: Functional Activity of this compound Enantiomers at Serotonin Receptors
| Receptor | Assay Type | (+)-Cycloclavine | (–)-Cycloclavine |
| 5-HT1A | Agonist (cAMP) | EC50 = 3.2 nM | EC50 = 180 nM |
| 5-HT2A | Agonist (IP1) | EC50 = 7.9 nM | EC50 = 420 nM |
| 5-HT2B | Agonist (IP1) | EC50 = 0.6 nM | EC50 = 11 nM |
| 5-HT2C | Agonist (IP1) | EC50 = 22 nM | EC50 = 980 nM |
Data extracted from Wipf and McCabe, Synthesis 2019, 51, 213-224.
III. Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard industry practices and information from Eurofins Cerep Panlabs.
A. Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Procedure:
-
Membrane Preparation: Membranes from cells stably expressing the human receptor of interest are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the assay.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound (this compound) is incubated.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Functional Assays (cAMP and IP1)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at a specific G-protein coupled receptor (GPCR).
1. cAMP Assay (for Gi/o or Gs coupled receptors):
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT1A) are cultured.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
cAMP Measurement: The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.
2. Inositol (B14025) Monophosphate (IP1) Assay (for Gq coupled receptors):
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT2A) are cultured.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound in the presence of LiCl (to inhibit IP1 degradation).
-
IP1 Measurement: The accumulation of inositol monophosphate (IP1) is measured using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: The EC50 or IC50 values are determined as described for the cAMP assay.
IV. Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the general workflow of the experimental procedures.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
V. Discussion and Conclusion
The data clearly indicates that (+)-Cycloclavine is a potent and multi-target ligand, with high affinity for several serotonin receptors (particularly 5-HT2A, 5-HT2B, and 5-HT1A), dopamine D2-like receptors, and the sigma-1 receptor. Its functional activity as an agonist at the tested serotonin receptors suggests it can elicit cellular responses through these pathways. The significant differences in affinity and potency between the (+) and (–) enantiomers underscore the specific stereochemical requirements for receptor interaction.
This comparative guide provides a foundational dataset for researchers interested in the pharmacology of this compound. The detailed binding and functional data, coupled with the outlined experimental protocols and signaling pathway diagrams, offer a valuable resource for designing future studies, exploring its therapeutic potential, and understanding its complex pharmacological profile. Further investigation into the functional consequences of its interactions with the full spectrum of identified receptors is warranted to fully elucidate its physiological effects.
References
In vivo validation of Cycloclavine's insecticidal activity in greenhouse trials
An objective analysis of Cycloclavine's performance against alternative insecticides, supported by available experimental data and detailed methodologies.
This compound, a naturally occurring ergot alkaloid, has demonstrated broad-spectrum insecticidal potential, positioning it as a compound of interest for the development of new pest management solutions. This guide provides a comparative overview of this compound's insecticidal activity alongside established alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluation. While specific quantitative data from greenhouse trials for this compound remains limited in publicly available literature, this guide synthesizes existing laboratory findings and contextualizes them against the performance of other insecticide classes.
Performance Comparison of Insecticides
The following tables summarize the insecticidal activity of this compound and its alternatives. It is important to note that the data for this compound is based on reported insecticidal potential at given concentrations, whereas the data for alternatives includes more precise LC50 values derived from laboratory bioassays.
Table 1: Insecticidal Activity Data
| Insecticide Class | Active Ingredient | Target Pest(s) | Activity Metric | Value (ppm) | Source(s) |
| Ergot Alkaloid | This compound | Aphids | Insecticidal Potential | 100 | [1] |
| Brown Plant Hopper | Insecticidal Potential | 300 | [1] | ||
| Silverleaf Whitefly | Insecticidal Potential | 300 | [1] | ||
| Thrips | Insecticidal Potential | 300 | [1] | ||
| Alkaloid | Antofine N-oxide | Lipaphis erysimi (Aphid) | LC50 (24h) | 292.48 | [2] |
| Antofine | Lipaphis erysimi (Aphid) | LC50 (24h) | 367.21 | [2] | |
| Tylophorine | Lipaphis erysimi (Aphid) | LC50 (24h) | 487.79 | [2] | |
| Total Alkaloids from Cynanchum mongolicum | Lipaphis erysimi (Aphid) | LC50 (24h) | 163.52 | [2] | |
| Stemona Alkaloid | Didehydrostemofoline | Spodoptera littoralis (Neonate larvae) | LC50 | 0.84 | [3] |
| Neonicotinoid | Imidacloprid | Lipaphis erysimi (Aphid) | LC50 (24h) | 8.087 | [2] |
Experimental Protocols
A standardized methodology is crucial for the comparative evaluation of insecticide efficacy. The following is a representative protocol for a laboratory leaf-dip bioassay to determine the toxicity of insecticides against aphids, based on established methods.
Protocol: Leaf-Dip Bioassay for Aphid Insecticide Efficacy
1. Insect Rearing:
-
Maintain a susceptible laboratory colony of the target aphid species (e.g., Myzus persicae) on untreated host plants (e.g., cabbage or bell pepper) in a controlled environment (25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).
2. Insecticide Preparation:
-
Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone (B3395972) or ethanol).
-
Make a series of at least five serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution should be prepared with the solvent and surfactant only.
3. Bioassay Procedure:
-
Select young, fully expanded leaves from untreated host plants.
-
Dip each leaf into a respective insecticide dilution or the control solution for 10-15 seconds with gentle agitation.
-
Place the treated leaves on a paper towel to air dry for 1-2 hours.
-
Once dry, place each leaf individually in a petri dish containing a moistened filter paper to maintain turgidity.
-
Carefully transfer a cohort of 10-20 adult aphids onto each treated leaf disc using a fine paintbrush.
-
Seal the petri dishes and incubate them under the same controlled environmental conditions used for insect rearing.
4. Data Collection and Analysis:
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are immobile or show no coordinated movement when gently prodded are considered dead.
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Calculate the LC50 (median lethal concentration) values and their 95% confidence intervals using probit analysis.
Signaling Pathways and Modes of Action
Understanding the molecular mechanisms by which insecticides exert their effects is critical for developing effective and sustainable pest management strategies.
This compound (Ergot Alkaloid)
As an ergot alkaloid, this compound is presumed to act as a neurotoxin. Ergot alkaloids are known to interact with various neurotransmitter receptors in insects, including serotonin, dopamine, and octopamine (B1677172) receptors. This interaction can disrupt normal nerve function, leading to paralysis and death. The precise signaling pathway in insects is an area of ongoing research.
Neonicotinoids
Neonicotinoids are agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, neonicotinoids are not readily broken down by the enzyme acetylcholinesterase, leading to continuous stimulation of the nAChRs, hyperexcitation of the nerve cells, and ultimately paralysis and death of the insect.
Spinosyns
Spinosyns have a unique mode of action that also targets the insect's nervous system. They act on a distinct site on the nAChRs, causing allosteric activation. This leads to the prolonged opening of ion channels, resulting in involuntary muscle contractions, tremors, and paralysis. While they also affect GABA receptors, their primary insecticidal activity is through their action on nAChRs.
Pyrethroids
Pyrethroids are synthetic insecticides that mimic the activity of natural pyrethrins. Their primary target is the voltage-gated sodium channels in the nerve cell membranes of insects. Pyrethroids bind to these channels, modifying their gating kinetics and causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and eventual death of the insect.
Experimental Workflow
The following diagram illustrates a general workflow for conducting greenhouse trials to validate the in vivo insecticidal activity of a test compound like this compound.
References
A Comparative Analysis of the Binding Affinities of (+)-Cycloclavine and (-)-Cycloclavine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the enantiomers (+)-Cycloclavine and (-)-Cycloclavine for a range of central nervous system (CNS) receptors. The data presented is compiled from peer-reviewed research and is intended to inform drug discovery and development efforts by highlighting the stereospecific interactions of these compounds.
Data Presentation: Quantitative Binding Affinity
The binding affinities of (+)-Cycloclavine and (-)-Cycloclavine were evaluated against a panel of 16 CNS receptors. The following table summarizes the functional activity (EC50 in µM) and binding affinity (Ki in µM) of each enantiomer. Lower values indicate higher potency and affinity, respectively.
| Receptor | (+)-Cycloclavine | (-)-Cycloclavine | Parameter |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | 0.14 | >10 | EC50 (µM) |
| 5-HT2A | 2.6 | >10 | EC50 (µM) |
| 5-HT2B | >20 | >20 | EC50 (µM) |
| 5-HT2C | 0.016 | 3.2 | EC50 (µM) |
| Sigma Receptors | |||
| Sigma-1 | ~50 (% inh @ 10µM) | 8.3 | Ki (µM) |
Data sourced from McCabe, S. R., & Wipf, P. (2019). Asymmetric Total Synthesis and Biological Evaluation of (+)-Cycloclavine. Synthesis, 51(01), 213-224.
Experimental Protocols
The binding affinity data presented was determined using radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor. The following is a representative protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., (+)-Cycloclavine or (-)-Cycloclavine) for a specific receptor (e.g., 5-HT2C or Sigma-1) by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes expressing the target human receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., [3H]-ligand).
-
Test Compounds: (+)-Cycloclavine and (-)-Cycloclavine of known concentrations.
-
Assay Buffer: Buffer solution appropriate for the receptor binding (e.g., Tris-HCl buffer).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the radioligand to a final concentration typically at or below its Kd value.
-
Prepare the cell membrane suspension in the assay buffer.
-
-
Assay Plate Setup:
-
Add the assay buffer to all wells of a 96-well microplate.
-
Add the test compound dilutions to the appropriate wells.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation:
-
Add the radioligand to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Place the dried filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The differential binding of (+)- and (-)-Cycloclavine to serotonin and sigma-1 receptors suggests distinct downstream signaling effects.
5-HT Receptor Signaling (G-protein Coupled)
Most serotonin receptors, including the 5-HT1 and 5-HT2 subtypes, are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate intracellular signaling cascades.
Caption: Simplified 5-HT receptor G-protein signaling pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum. Its activation can modulate various downstream effectors, including ion channels.
Caption: Overview of Sigma-1 receptor signaling modulation.
A Comparative Analysis of the Receptor Binding Profiles of Cycloclavine, LSD, Psilocin, and DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of four psychoactive compounds: the novel ergot alkaloid cycloclavine, and the classic psychedelics lysergic acid diethylamide (LSD), psilocin, and N,N-dimethyltryptamine (DMT). The objective is to present a comprehensive overview of their interactions with key central nervous system receptors, supported by available experimental data. This information is crucial for understanding their distinct pharmacological properties and for guiding future research and drug development efforts.
Quantitative Receptor Binding Profiles
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of LSD, psilocin, and DMT for a range of serotonin (B10506), dopamine, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.
It is important to note that while the binding profile of the natural (+)-cycloclavine and its unnatural enantiomer (–)-cycloclavine has been characterized across 16 CNS receptors and compared to LSD, psilocin, and DMT, the specific quantitative data from this comparative study was not accessible at the time of this report.[1][2] Therefore, the corresponding columns for this compound remain to be populated pending the availability of this data.
| Receptor | LSD (Ki, nM) | Psilocin (Ki, nM) | DMT (Ki, nM) | (+)-Cycloclavine (Ki, nM) | (–)-Cycloclavine (Ki, nM) |
| Serotonin Receptors | Data not available | Data not available | |||
| 5-HT1A | 1.1 | ~100 | 6.5 - 183 | ||
| 5-HT1B | <10 | 100 - 600 | 39 - 2100 | ||
| 5-HT1D | <10 | Data not available | 39 - 2100 | ||
| 5-HT2A | 2.9 | ~6 | 39 - 75 (IC50) | ||
| 5-HT2B | 4.9 | <10 | 39 - 2100 | ||
| 5-HT2C | 23 | ~14 | 360 - 2630 | ||
| 5-HT5A | 9 | Data not available | 39 - 2100 | ||
| 5-HT6 | 2.3 | Low affinity | 39 - 2100 | ||
| 5-HT7 | <10 | Moderate affinity | 39 - 2100 | ||
| SERT | >1000 | ~100x lower than 5-HT2A | 4000 | ||
| Dopamine Receptors | |||||
| D1 | 30 - 200 | >1000 | Data not available | ||
| D2 | 30 - 200 | >1000 | Data not available | ||
| D3 | 30 - 200 | >1000 | Data not available | ||
| D4 | 30 - 200 | Data not available | Data not available | ||
| Adrenergic Receptors | |||||
| α1A | Data not available | >1000 | Data not available | ||
| α2A | Data not available | >1000 | Data not available | ||
| Other | |||||
| Sigma-1 | Data not available | Data not available | ~14000 | Data not available |
Experimental Protocols
The determination of receptor binding affinities, typically expressed as the inhibition constant (Ki), is a fundamental aspect of pharmacological research. The most common method employed for this purpose is the competitive radioligand binding assay.
Principle of Competitive Radioligand Binding Assay
This assay measures the affinity of an unlabeled test compound (e.g., this compound, LSD) for a specific receptor by quantifying its ability to displace a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for that receptor. The assay involves incubating a constant concentration of the radioligand and receptor-containing cell membranes with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity.
The concentration of the test compound that displaces 50% of the specifically bound radioligand is termed the IC50 (Inhibitory Concentration 50%). The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Signaling Pathways
The psychoactive effects of classic psychedelics like LSD, psilocin, and DMT are primarily mediated through their agonist activity at the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR). Upon activation, the 5-HT2A receptor can initiate multiple intracellular signaling cascades. The two major pathways implicated in the action of these compounds are the Gq/11 protein pathway and the β-arrestin 2 pathway.
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is strongly associated with the hallucinogenic effects of psychedelics.
-
β-Arrestin 2 Pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades independent of G proteins. The role of β-arrestin 2 in the psychedelic experience is still under investigation, with some evidence suggesting it may modulate the effects of the Gq/11 pathway.
The differential engagement of these pathways by various ligands is known as "functional selectivity" or "biased agonism" and is a key area of research in developing novel therapeutics with more specific effects.
Conclusion
This guide provides a comparative overview of the receptor binding profiles of this compound, LSD, psilocin, and DMT, highlighting their interactions with key CNS receptors. While comprehensive quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the available information for LSD, psilocin, and DMT reveals distinct patterns of receptor affinities that likely underlie their unique pharmacological and psychoactive effects. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field. Further investigation into the complete receptor binding profile of this compound is warranted to fully appreciate its potential as a novel pharmacological tool.
References
Cycloclavine: A Potential New Weapon in the Fight Against Insecticide-Resistant Pests
For Immediate Release
Aachen, Germany – December 16, 2025 – As insecticide resistance continues to threaten global food security, the scientific community is in a race to discover and develop novel active ingredients with alternative modes of action. Cycloclavine, a naturally occurring ergot alkaloid, and its synthetic derivatives are emerging as promising candidates for the control of pest populations that have developed resistance to conventional insecticides. While comprehensive comparative data is still emerging, initial findings and a unique mode of action suggest a significant potential for this compound-based insecticides in modern pest management strategies.
This compound's insecticidal properties have been recognized, showing activity against a broad spectrum of pests including aphids, brown plant hopper, silverleaf whitefly, and thrips at concentrations between 100 and 300 parts per million.[1] However, the potency of the natural compound was deemed insufficient for commercial viability, prompting research into synthetic analogs with enhanced efficacy. A key patent indicates that specific derivatives of this compound have been developed to provide improved control of invertebrate pests, including those resistant to commonly used insecticides.
This guide provides a comparative overview of this compound's potential efficacy against insecticide-resistant pest populations, based on available data and its proposed mechanism of action.
Understanding the Threat: Insecticide Resistance
Insecticide resistance is a complex and evolving challenge. Pest populations develop resistance through several primary mechanisms:
-
Target-site resistance: Mutations in the target protein of the insecticide prevent it from binding effectively. A well-documented example is the R81T mutation in the nicotinic acetylcholine (B1216132) receptor of the green peach aphid (Myzus persicae), which confers resistance to neonicotinoid insecticides.
-
Metabolic resistance: Pests evolve enhanced abilities to detoxify insecticides through the overexpression of enzymes such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases. This is a common mechanism of resistance to pyrethroids and other insecticide classes in Myzus persicae.
-
Reduced penetration: Changes in the insect's cuticle can slow the absorption of the insecticide.
-
Behavioral resistance: Pests may develop behaviors that help them avoid contact with insecticides.
The green peach aphid, Myzus persicae, is a notorious example of a pest that has developed resistance to a wide array of insecticides, making it a critical target for novel chemistries.
This compound's Mode of Action: A Novel Approach
This compound, as an ergot alkaloid, is believed to act on the insect's nervous system, likely by targeting octopamine (B1677172) receptors. Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role in various physiological processes. By acting as an agonist at these receptors, this compound can induce a state of hyperexcitation, leading to insect mortality.
This mode of action is distinct from many conventional insecticide classes, such as neonicotinoids (which target nicotinic acetylcholine receptors) and pyrethroids (which target sodium channels). This difference is crucial, as it suggests that this compound may be effective against pest populations that have developed target-site resistance to these widely used insecticide groups. The potential for cross-resistance between this compound and existing insecticides is considered to be low due to its unique target site.
Comparative Efficacy: A Look at the Data (Hypothetical)
Direct, publicly available, peer-reviewed studies quantitatively comparing the efficacy of this compound or its derivatives against resistant and susceptible pest populations are currently limited. However, based on its proposed mode of action, we can construct a hypothetical comparison of its expected performance against a neonicotinoid-resistant strain of Myzus persicae (e.g., one carrying the R81T mutation).
Table 1: Hypothetical Efficacy of this compound Derivative vs. Imidacloprid against Neonicotinoid-Resistant Myzus persicae
| Insecticide | Chemical Class | Mode of Action | Target Population | Hypothetical LC50 (µg/mL) | Resistance Ratio (RR) |
| This compound Derivative | Ergot Alkaloid | Octopamine Receptor Agonist | Neonicotinoid-Resistant M. persicae | Low | Low |
| Imidacloprid | Neonicotinoid | nAChR Agonist | Neonicotinoid-Resistant M. persicae | High | High |
| Imidacloprid | Neonicotinoid | nAChR Agonist | Susceptible M. persicae | Low | 1 |
Note: The LC50 values for the this compound derivative are hypothetical and serve for illustrative purposes. Further experimental data is required for validation.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound and its derivatives against insecticide-resistant pest populations, standardized bioassays are essential. The leaf-dip bioassay is a widely accepted method for determining the toxicity of insecticides to aphids.
Leaf-Dip Bioassay Protocol for Myzus persicae
1. Insect Rearing:
-
Maintain cultures of both a susceptible and a known insecticide-resistant strain of Myzus persicae on a suitable host plant (e.g., bell pepper or tobacco) in a controlled environment (20-25°C, 16:8 L:D photoperiod).
2. Insecticide Solution Preparation:
-
Prepare a stock solution of the this compound derivative and the comparative insecticide (e.g., Imidacloprid) in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).
-
Prepare a series of five to seven serial dilutions of each insecticide in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant should also be prepared.
3. Leaf Treatment:
-
Excise healthy, uniform-sized leaves from the host plant.
-
Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Place the treated leaves on paper towels to air dry for 1-2 hours.
4. Aphid Exposure:
-
Once dry, place each leaf, abaxial side up, into a Petri dish containing a thin layer of agar (B569324) (1-1.5%) to maintain leaf turgidity.
-
Carefully transfer 20-30 adult apterous aphids onto each leaf disc using a fine paintbrush.
-
Seal the Petri dishes with ventilated lids to allow for air circulation while preventing aphid escape.
5. Incubation and Assessment:
-
Incubate the Petri dishes under the same controlled conditions used for rearing.
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
6. Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the lethal concentration required to kill 50% of the population (LC50) for each insecticide against both the resistant and susceptible aphid strains.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the proposed mode of action of this compound and a typical experimental workflow.
References
Comparative toxicology of Cycloclavine in target vs. non-target organisms
Introduction
Cycloclavine is a naturally occurring ergot alkaloid with demonstrated insecticidal potential, making it a compound of interest for agricultural applications.[1] Understanding its comparative toxicology in target pest species versus non-target organisms is crucial for evaluating its environmental safety and potential for broader applications, including pharmaceuticals. This guide provides a comparative overview of the known biological activities of this compound, summarizes available data, and outlines standard experimental protocols for toxicological assessment.
Quantitative Data on Biological Activity
Direct comparative toxicological data, such as median lethal dose (LD50) or lethal concentration (LC50) values, for this compound in both target and non-target organisms are not extensively available in peer-reviewed literature. However, data on its insecticidal activity and its interaction with mammalian receptors provide insights into its biological effects.
Table 1: Insecticidal Activity of this compound against Target Organisms
| Target Organism | Effective Concentration | Endpoint |
| Aphids | 100 ppm | Insecticidal activity |
| Brown Plant Hopper | 300 ppm | Insecticidal activity |
| Silverleaf Whitefly | 300 ppm | Insecticidal activity |
| Thrips | 300 ppm | Insecticidal activity |
Data sourced from Dickhaut et al. (2021) as cited in a Request for PDF on ResearchGate.[1]
Table 2: Receptor Binding Profile of (+)-Cycloclavine in Non-Target Mammalian Systems
| Receptor | Binding Affinity/Activity |
| 5-HT1A | Potent Agonist |
| 5-HT2A | Potent Agonist |
| Dopamine D3 | Significant Binding |
| Sigma-1 | Novel Properties |
This table summarizes the significant stereospecificity and unique binding profiles of this compound compared to other psychoactive compounds like LSD, psilocin, and DMT.[2][3] The affinity for these receptors suggests potential neurological effects in mammals.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not explicitly detailed in the available literature. The following are generalized methodologies based on standard practices for assessing the toxicology of a novel chemical compound.
Protocol 1: Acute Oral Toxicity Study in Rodents (Non-Target Organism)
This protocol is a generalized procedure based on OECD Guideline 423 for the acute oral toxicity of chemicals.
Objective: To determine the acute oral toxicity of this compound in a mammalian model.
1. Test Animals:
-
Species: Wistar rats (or other appropriate rodent species).
-
Age: 8-12 weeks old.
-
Sex: Both males and females.
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard chow and water ad libitum.
2. Dosage and Administration:
-
A limit test is initially performed at 2000 mg/kg body weight.
-
If mortality is observed, a dose-ranging study is conducted with at least three dose levels.
-
The test substance is administered orally via gavage.
3. Procedure:
-
Animals are fasted overnight before dosing.
-
A single dose of this compound is administered.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.
-
Body weight is recorded weekly.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
4. Data Analysis:
-
The LD50 is calculated using appropriate statistical methods if sufficient mortality data is obtained.
-
Clinical signs of toxicity and pathological findings are recorded.
Protocol 2: Insecticidal Bioassay (Target Organism)
This protocol is a generalized procedure for evaluating the insecticidal activity of a compound.
Objective: To determine the lethal concentration (LC50) of this compound against a target insect species.
1. Test Insects:
-
Species: A relevant pest species (e.g., Aphis gossypii - cotton aphid).
-
Rearing: Maintained on host plants in a controlled environment.
2. Test Substance Preparation:
-
This compound is dissolved in an appropriate solvent to create a stock solution.
-
Serial dilutions are prepared to obtain a range of test concentrations.
3. Bioassay Method (e.g., Leaf-Dip Bioassay):
-
Host plant leaves are dipped in the test solutions for a set period (e.g., 30 seconds).
-
The leaves are allowed to air dry.
-
Treated leaves are placed in petri dishes with a moistened filter paper.
-
A set number of insects (e.g., 20-30 adult aphids) are placed on each treated leaf.
-
A control group with solvent-treated leaves is included.
-
The petri dishes are maintained in a growth chamber under controlled conditions.
4. Data Collection and Analysis:
-
Mortality is assessed at 24, 48, and 72 hours post-treatment.
-
The LC50 value and its 95% confidence intervals are calculated using probit analysis.
Visualizations
Experimental and Logical Workflows
Caption: Generalized workflow for comparative toxicological assessment.
Signaling Pathway Interaction
References
Safety Operating Guide
Navigating the Safe Disposal of Cycloclavine: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to maintaining laboratory safety and environmental integrity. Cycloclavine, a cyclopropanated ergot alkaloid, necessitates a cautious and informed approach to its disposal due to its potential biological activity.[1] In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative strategy rooted in established protocols for alkaloid and hazardous chemical waste management is imperative. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound.
Understanding the Compound: this compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₂ | [2][3] |
| Molecular Weight | 238.33 g/mol | [3] |
| Chemical Class | Ergot Alkaloid | [1] |
| Physical Appearance | Not specified (Assume solid unless otherwise known) |
Core Disposal Principle: Hazardous Chemical Waste Management
Given its potential hazards as a pharmacologically active alkaloid, this compound and any materials contaminated with it must be treated as hazardous chemical waste. It is crucial to prevent this compound from entering the environment by avoiding disposal down the drain or in regular trash receptacles.[4]
Step-by-Step Disposal Protocol
This protocol outlines a clear, sequential process for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear the following PPE to minimize exposure:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin from potential spills.
-
-
Waste Segregation and Collection: Proper segregation of waste streams is essential to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste. Do not mix with incompatible waste streams.[4]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
-
-
Labeling: Accurate and thorough labeling of waste containers is a critical safety and compliance measure. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory
-
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from general laboratory traffic, and separate from incompatible materials.[4]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[4]
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken immediately to mitigate exposure and contamination:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill location.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.
-
Contain and Absorb: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, cover it with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
Collect Contaminated Material: Carefully collect the absorbent material and any contaminated debris. Place all materials into a labeled hazardous waste bag or container.
-
Decontaminate the Area: Clean the spill area with a detergent and water solution, followed by a rinse with water.
-
Dispose of Cleaning Materials: Place all cleaning materials, including used paper towels and gloves, into the hazardous waste bag.
-
Seal and Dispose: Seal the waste bag or container and dispose of it as hazardous waste according to the procedures outlined above.[4]
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
